molecular formula C8H8O3<br>C6H8(CO)2O<br>C8H8O3 B155267 1,2,3,6-Tetrahydrophthalic anhydride CAS No. 85-43-8

1,2,3,6-Tetrahydrophthalic anhydride

Numéro de catalogue: B155267
Numéro CAS: 85-43-8
Poids moléculaire: 152.15 g/mol
Clé InChI: KMOUUZVZFBCRAM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,2,3,6-Tetrahydrophthalic Anhydride (CAS 85-43-8) is a white solid with a molar mass of 152.14 g/mol . It is an acid anhydride that is soluble in general organic solvents and slightly soluble in petroleum ether, making it a versatile intermediate for various research applications . This compound is particularly suitable for development and formulation in the coatings industry . Its value in research stems from its role as a classic product of the Diels-Alder reaction, a cornerstone of synthetic organic chemistry . It serves as a key precursor for other valuable compounds. For instance, it can be hydrolyzed to its corresponding dicarboxylic acid or converted into tetrahydrophthalimide, which is a known precursor to the fungicide Captan . When handled in a research setting, appropriate safety precautions must be observed, as the compound may cause serious eye damage and allergic skin reactions . This product is intended for chemical synthesis and research applications only. It is strictly for laboratory use and is not intended for personal, human, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOUUZVZFBCRAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3, Array
Record name MEMTETRAHYDROPHTHALIC ANHYDRIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3819
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TETRAHYDROPHTHALIC ANHYDRIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4606
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TETRAHYDROPHTHALIC ANHYDRIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1372
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3026516
Record name Tetrahydrophthalic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3026516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Memtetrahydrophthalic anhydride is a clear colorless to light yellow slight viscous liquid. Highly toxic and a strong irritant to skin, eyes and mucous membranes. Corrosive to skin and metal. Used in making polyester, alkyd resins, and plasticizers., Tetrahydrophthalic anhydride appears as a white crystalline solid. Insoluble in water and denser than water. Hence sinks in waters. Very irritating to skin and eyes. Used to make plastics and adhesives. Mixed isomers., Liquid; Other Solid; Pellets or Large Crystals, White solid; [ICSC]; [CHEMINFO] Clear colorless to light yellow liquid; [CAMEO], WHITE CRYSTALLINE POWDER.
Record name MEMTETRAHYDROPHTHALIC ANHYDRIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3819
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TETRAHYDROPHTHALIC ANHYDRIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4606
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetrahydrophthalic anhydride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7362
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name TETRAHYDROPHTHALIC ANHYDRIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1372
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

at 6.7kPa: 195 °C
Record name TETRAHYDROPHTHALIC ANHYDRIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1372
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

315 °F (157 °C) Open cup, 157 °C o.c.
Record name TETRAHYDROPHTHALIC ANHYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/846
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TETRAHYDROPHTHALIC ANHYDRIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1372
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Slightly soluble in petroleum ether and ethyl ether; soluble in benzene, Solubility in water: reaction
Record name TETRAHYDROPHTHALIC ANHYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/846
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TETRAHYDROPHTHALIC ANHYDRIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1372
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.20 at 105 °C, 1.4 g/cm³
Record name TETRAHYDROPHTHALIC ANHYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/846
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TETRAHYDROPHTHALIC ANHYDRIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1372
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

Relative vapor density (air = 1): 5.3
Record name TETRAHYDROPHTHALIC ANHYDRIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1372
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.05 [mmHg], Vapor pressure, Pa at 20 °C: 1
Record name Tetrahydrophthalic anhydride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7362
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name TETRAHYDROPHTHALIC ANHYDRIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1372
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

White crystalline powder

CAS No.

85-43-8, 85-43-8; 2426-02-0, 26266-63-7, 13149-03-6
Record name MEMTETRAHYDROPHTHALIC ANHYDRIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3819
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name TETRAHYDROPHTHALIC ANHYDRIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4606
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2,3,6-Tetrahydrophthalic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydrophthalic anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Isobenzofurandione, tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026266637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Cyclohexene-1, trans-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292900
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name TETRAHYDROPHTHALIC ANHYDRIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82642
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Isobenzofurandione, tetrahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetrahydrophthalic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3026516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,6-tetrahydrophthalic anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.460
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Tetrahydrophthalic anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.231
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRAHYDROPHTHALIC ANHYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/846
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TETRAHYDROPHTHALIC ANHYDRIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1372
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

Crystals from petroleum ether. MP: 103.5 °C. Soluble in ethanol, acetone, chloroform, benzene; slightly soluble in petroleum ether. /cis-1,2,3,6-Tetrahydrophthalic anhydride/, 102 °C
Record name TETRAHYDROPHTHALIC ANHYDRIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/846
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TETRAHYDROPHTHALIC ANHYDRIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1372
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

An In-depth Technical Guide to 1,2,3,6-Tetrahydrophthalic Anhydride (CAS 85-43-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,6-Tetrahydrophthalic anhydride (B1165640) (THPA), with CAS number 85-43-8, is a cyclic dicarboxylic anhydride. It presents as a white crystalline solid or flakes and is a versatile intermediate in chemical synthesis.[1][2] Its reactivity, driven by the anhydride functional group, makes it a valuable component in the production of various polymers and resins.[3] This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on data relevant to research and development.

Chemical and Physical Properties

THPA is a colorless to pale yellow solid at room temperature.[3] It is combustible and reacts exothermically with water, a reaction that can be accelerated by heat or acids.[1][2] It is incompatible with strong oxidizing agents, alcohols, amines, and bases.[2][4]

Table 1: Physical and Chemical Properties of 1,2,3,6-Tetrahydrophthalic Anhydride
PropertyValueReference(s)
Molecular Formula C₈H₈O₃[3][5]
Molecular Weight 152.15 g/mol [1][5]
Melting Point 97-103 °C[6]
101.4 °C
101-102 °C[7][8]
Boiling Point 195 °C at 5 mmHg[7][8]
Density 1.36 g/cm³ at 20 °C
1.375 g/cm³[7][8]
Vapor Pressure <0.01 mmHg at 20 °C[6]
0.00021 hPa at 20 °C
Solubility in Water 29.4 g/L at 20 °C[7]
Autoignition Temperature 400 °C[7]
Flash Point 156 °C
157 °C[7][8]
pH 2.1 (10 g/L in H₂O at 20 °C)[9]

Synthesis

This compound is primarily synthesized via the Diels-Alder reaction between 1,3-butadiene (B125203) and maleic anhydride.[10] This [4+2] cycloaddition is an efficient method for the production of the cis-isomer.[11]

Experimental Protocol: Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride

This protocol is adapted from a literature procedure.[11]

Materials:

  • Maleic anhydride (2 moles, 196 g)

  • Dry benzene (B151609) (500 mL)

  • 1,3-Butadiene gas

  • Petroleum ether (35-60 °C)

Equipment:

  • 2-L three-necked round-bottomed flask

  • Efficient mechanical stirrer

  • Gas inlet tube

  • Thermometer

  • Reflux condenser

  • Bubbler tubes

  • Heating mantle

  • Large Büchner funnel

Procedure:

  • Assemble the reaction apparatus in a well-ventilated fume hood. Attach bubbler tubes containing benzene to the gas inlet and the top of the reflux condenser.

  • Charge the flask with 196 g (2 moles) of maleic anhydride and 500 mL of dry benzene.

  • Begin stirring and gently heat the flask with a hot water bath.

  • Introduce a rapid stream of 1,3-butadiene gas (approximately 0.6-0.8 L/min) through the gas inlet tube.

  • Once the solution temperature reaches 50 °C (typically within 3-5 minutes), remove the hot water bath.

  • The exothermic reaction will cause the temperature to rise to 70-75 °C within 15-25 minutes. The butadiene will be almost completely absorbed for the first 30-40 minutes.

  • After this initial period, reduce the flow rate of butadiene until the reaction is complete, as indicated by equal bubbling rates in the two bubbler tubes (approximately 2-2.5 hours total reaction time).

  • Immediately pour the hot solution into a 1-L beaker to prevent crystallization within the reaction flask.

  • Cover the beaker and allow the mixture to stand at 0-5 °C overnight.

  • Collect the crystalline product on a large Büchner funnel and wash with 250 mL of petroleum ether.

  • A second crop of crystals can be obtained by adding an additional 250 mL of petroleum ether to the filtrate.

  • Combine both crops and dry to a constant weight in an oven at 70-80 °C.

Expected Yield: 281.5–294.5 g (93–97%) of cis-Δ⁴-tetrahydrophthalic anhydride with a melting point of 99–102 °C.[11]

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up cluster_product Product maleic_anhydride Maleic Anhydride in Benzene reaction_flask Combine and Heat to 50°C maleic_anhydride->reaction_flask butadiene 1,3-Butadiene Gas butadiene->reaction_flask exothermic_reaction Exothermic Reaction (70-75°C) reaction_flask->exothermic_reaction crystallization Crystallization at 0-5°C exothermic_reaction->crystallization filtration Filtration and Washing crystallization->filtration drying Drying at 70-80°C filtration->drying final_product cis-1,2,3,6-Tetrahydrophthalic Anhydride drying->final_product

Caption: Synthesis workflow for cis-1,2,3,6-Tetrahydrophthalic anhydride.

Applications

The primary utility of this compound lies in its role as a monomer and cross-linking agent in polymer chemistry.

  • Epoxy Resin Hardener: It is widely used as a curing agent for epoxy resins.[3][12][13] The anhydride ring opens in the presence of the epoxy group, leading to the formation of a rigid, cross-linked thermoset polymer with high thermal stability and mechanical strength.[6][13] This is particularly valuable in the formulation of high-performance coatings, adhesives, and composite materials.[3][13][]

  • Polyester (B1180765) and Alkyd Resins: THPA is a key intermediate for the production of light-colored alkyd and polyester resins.[2][10][12] These resins are foundational components in the paint and coatings industry.[13]

  • Plasticizers: It serves as a precursor in the synthesis of plasticizers.[1][2][12]

  • Chemical Intermediate: THPA is a starting material for the synthesis of other valuable chemicals, including pesticides, fungicides, and adhesives.[2][10][12]

While not a drug itself, its utility in creating biocompatible polymers and materials could be of interest to drug delivery and medical device professionals.

G thpa 1,2,3,6-Tetrahydrophthalic Anhydride (THPA) ring_opening Anhydride Ring Opening & Epoxy Ring Opening thpa->ring_opening epoxy_resin Epoxy Resin Monomer epoxy_resin->ring_opening initiator Initiator/Heat initiator->ring_opening crosslinked_polymer Cross-linked Polyester Network (Thermoset) ring_opening->crosslinked_polymer

Caption: Role of THPA as an epoxy resin curing agent.

Safety and Handling

This compound is classified as a hazardous substance. It is corrosive and can cause serious eye damage.[1][9][15] It is also a skin and respiratory sensitizer, meaning it may cause allergic reactions upon contact or inhalation.[9][15][16]

Table 2: Toxicological Data
EndpointSpeciesValueReference(s)
LD₅₀ (Oral) Rat5410 mg/kg[17]
LD₅₀ (Dermal) Rat> 2000 mg/kg[15]
EC₅₀ (Daphnia magna, 24h) Crustacean117 mg/L[17]
EC₅₀ (Desmodesmus subspicatus, 72h) Algae65.7 mg/L[17]

Handling Precautions:

  • Handle in a well-ventilated area, preferably under a fume hood.[15][18]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[9][19]

  • Avoid breathing dust, fumes, or vapors.[9][15] If ventilation is inadequate, wear respiratory protection.[15][19]

  • Avoid contact with skin and eyes.[15]

  • Keep away from open flames and hot surfaces, as the material is combustible.[7][15]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place, below +30°C.[7][9]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing difficulties occur, seek immediate medical attention.[16]

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water.[16]

  • Eye Contact: Immediately rinse with plenty of water for several minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[9][16]

  • Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards. Obtain immediate medical attention.[16]

This substance is also considered harmful to aquatic life with long-lasting effects, so release into the environment should be avoided.[9][15]

References

An In-depth Technical Guide to 1,2,3,6-Tetrahydrophthalic Anhydride: Chemical Structure and Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2,3,6-tetrahydrophthalic anhydride (B1165640), focusing on its chemical structure, stereoisomers, and relevant experimental protocols. This information is critical for professionals in research and development who utilize this compound in the synthesis of various organic molecules, including pharmaceuticals and polymers.

Chemical Structure and Stereoisomerism

1,2,3,6-Tetrahydrophthalic anhydride (C₈H₈O₃) is a cyclic dicarboxylic anhydride with a molecular weight of approximately 152.15 g/mol .[1][2] Its structure consists of a cyclohexene (B86901) ring fused to a furan-2,5-dione ring. The presence of two chiral centers at the bridgehead carbons where the rings are fused gives rise to stereoisomerism.

The two primary stereoisomers are the cis and trans forms, which differ in the relative orientation of the hydrogen atoms at the chiral centers.

  • cis-1,2,3,6-Tetrahydrophthalic anhydride: In this isomer, the hydrogen atoms on the bridgehead carbons are on the same side of the ring. This is the thermodynamically favored and more commonly encountered isomer.[3]

  • trans-1,2,3,6-Tetrahydrophthalic anhydride: In this isomer, the hydrogen atoms on the bridgehead carbons are on opposite sides of the ring.

The stereochemistry of these isomers significantly influences their physical properties and reactivity.

Quantitative Data

The physical and chemical properties of the cis and trans isomers of this compound are summarized in the table below. Data for the trans isomer is less readily available in the literature.

Propertycis-1,2,3,6-Tetrahydrophthalic Anhydridetrans-1,2,3,6-Tetrahydrophthalic Anhydride
CAS Number 935-79-5[1][2]13149-03-6[4]
Molecular Formula C₈H₈O₃[1][2]C₈H₈O₃[4]
Molecular Weight 152.15 g/mol [1]152.15 g/mol [4]
Melting Point 99-102 °C[5]Not available
Boiling Point Not availableNot available
Density 1.36 g/cm³ at 20 °CNot available
Solubility Soluble in benzene (B151609), acetone; reacts with water.[3]Not available
Vapor Pressure 0.00021 hPa at 20 °CNot available
Flash Point 156 °CNot available

Experimental Protocols

Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride via Diels-Alder Reaction

The synthesis of the cis isomer is a classic example of the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile.[3]

Reaction: 1,3-Butadiene (B125203) (diene) + Maleic Anhydride (dienophile) → cis-1,2,3,6-Tetrahydrophthalic Anhydride

Materials:

  • Maleic anhydride (196 g, 2 moles)

  • Dry benzene (500 mL)

  • 1,3-Butadiene gas

  • Petroleum ether (35-60 °C boiling range)

  • 2-L three-necked round-bottomed flask

  • Efficient stirrer

  • Gas inlet tube

  • Thermometer

  • Reflux condenser

  • Bubbler tubes

Procedure: [5]

  • Assemble the reaction apparatus in a well-ventilated fume hood. The flask should be equipped with a stirrer, gas inlet tube, thermometer, and a reflux condenser. Attach bubbler tubes containing benzene to the gas inlet and the top of the condenser.

  • Place 196 g of maleic anhydride and 500 mL of dry benzene into the flask.

  • Begin stirring and gently heat the flask with a hot water bath.

  • Introduce a rapid stream of 1,3-butadiene gas (0.6–0.8 L/minute) through the gas inlet tube.

  • Once the solution temperature reaches 50 °C (typically within 3-5 minutes), remove the hot water bath. The exothermic reaction will cause the temperature to rise to 70–75 °C over 15–25 minutes.

  • Continue the rapid stream of butadiene for 30-40 minutes, during which it will be almost completely absorbed.

  • Reduce the flow rate of butadiene and continue the reaction for a total of 2-2.5 hours, or until the rate of bubbling in the inlet and outlet bubblers is equal.

  • Pour the warm solution into a 1-L beaker to prevent crystallization in the reaction flask.

  • Cover the beaker and store it at 0–5 °C overnight to allow for crystallization.

  • Collect the crystalline product by filtration using a large Büchner funnel.

  • Wash the crystals with 250 mL of petroleum ether (35–60 °C).

  • A second crop of crystals can be obtained by adding another 250 mL of petroleum ether to the filtrate.

  • Combine the crops and dry them in an oven at 70–80 °C to a constant weight. The expected yield is 281.5–294.5 g (93–97%) with a melting point of 99–102 °C.

Synthesis of trans-1,2,3,6-Tetrahydrophthalic Anhydride

Another plausible approach involves the isomerization of the more stable cis isomer to the trans isomer. This can sometimes be achieved by heating the corresponding dicarboxylic acid with a strong acid catalyst, followed by dehydration to the anhydride.

Analytical Protocols for Isomer Characterization

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS can be employed for the separation and identification of the cis and trans isomers.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • GC Conditions (suggested):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature of around 280 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

The two isomers should exhibit different retention times, and their mass spectra will show characteristic fragmentation patterns that can be used for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the cis and trans isomers due to the different chemical environments of the protons and carbons in each stereoisomer.

  • Sample Preparation: Dissolve the sample in a deuterated solvent such as CDCl₃ or DMSO-d₆.

  • ¹H NMR: The coupling constants between the bridgehead protons will be significantly different for the cis and trans isomers, providing a clear diagnostic tool.

  • ¹³C NMR: The chemical shifts of the carbonyl carbons and the carbons of the cyclohexene ring will differ between the two isomers.

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy can be used to identify the characteristic functional groups present in the molecule. The spectra of both isomers will show strong absorption bands corresponding to the C=O stretching of the anhydride group (typically around 1780 and 1850 cm⁻¹). Subtle differences in the fingerprint region (below 1500 cm⁻¹) may be used to distinguish between the cis and trans isomers.

Visualizations

Chemical Structures and Relationship

G cluster_products Stereoisomers of this compound 1_3_Butadiene 1,3-Butadiene Diels_Alder Diels-Alder Reaction 1_3_Butadiene->Diels_Alder Diene Maleic_Anhydride Maleic Anhydride Maleic_Anhydride->Diels_Alder Dienophile cis_isomer cis-1,2,3,6-Tetrahydrophthalic Anhydride trans_isomer trans-1,2,3,6-Tetrahydrophthalic Anhydride cis_isomer->trans_isomer Isomerization (potential route) trans_isomer->cis_isomer Isomerization Diels_Alder->cis_isomer Favored Product

Caption: Relationship between reactants and stereoisomers.

Experimental Workflow for cis-Isomer Synthesis

G start Start reactants Charge Flask with Maleic Anhydride & Benzene start->reactants heating Heat to 50 °C reactants->heating butadiene_addition Introduce 1,3-Butadiene Gas heating->butadiene_addition reaction Exothermic Reaction (70-75 °C, 2-2.5 h) butadiene_addition->reaction crystallization Cool to 0-5 °C Overnight reaction->crystallization filtration Filter Product crystallization->filtration washing Wash with Petroleum Ether filtration->washing drying Dry in Oven (70-80 °C) washing->drying product cis-1,2,3,6-Tetrahydrophthalic Anhydride drying->product

Caption: Synthesis workflow for the cis-isomer.

References

1,2,3,6-Tetrahydrophthalic anhydride molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,2,3,6-Tetrahydrophthalic Anhydride (B1165640): Molecular Weight and Formula

This technical guide provides essential information regarding the molecular weight and chemical formula of 1,2,3,6-Tetrahydrophthalic anhydride, a significant compound in various industrial and research applications. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound is a cyclic dicarboxylic anhydride.[1][2][3] It serves as a crucial intermediate in the synthesis of a variety of organic compounds, including light-colored alkyds, polyesters, plasticizers, and pesticides.[1] The compound is typically a white, flaky solid and is also known by several synonyms, including cis-4-Cyclohexene-1,2-dicarboxylic anhydride.[1][4] Its reactivity, particularly in forming polyesters and as a hardener for epoxy resins, makes it a versatile chemical intermediate.[5]

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. This data is critical for stoichiometric calculations in chemical reactions and for the characterization of the compound.

PropertyValue
Molecular FormulaC₈H₈O₃[2][3][4][5][6]
Molecular Weight152.15 g/mol [2][4]
Exact Mass152.1473 g/mol [6]

Molecular Structure and Properties Relationship

The chemical formula and molecular weight of this compound are directly derived from its atomic composition and structure. The relationship between these core properties is visualized in the diagram below.

molecular_properties compound This compound formula Molecular Formula C₈H₈O₃ compound->formula mol_weight Molecular Weight 152.15 g/mol compound->mol_weight

Caption: Relationship between this compound and its key molecular properties.

This document is intended for informational purposes for a technical audience. For safety and handling information, please refer to the appropriate Safety Data Sheet (SDS).

References

A Technical Guide to the Spectral Analysis of 1,2,3,6-Tetrahydrophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1,2,3,6-Tetrahydrophthalic anhydride (B1165640). It is intended for researchers, scientists, and professionals in drug development and analytical chemistry. This document outlines the key spectral features of the molecule and provides standardized experimental protocols for data acquisition.

Molecular Structure

1,2,3,6-Tetrahydrophthalic anhydride (C₈H₈O₃) is a cyclic dicarboxylic anhydride.[1] The most commonly available and studied isomer is the cis isomer.[2]

Molecular Formula: C₈H₈O₃ Molecular Weight: 152.15 g/mol CAS Number (cis-isomer): 85-43-8[3]

Spectroscopic Data

The following sections summarize the key spectral data for cis-1,2,3,6-Tetrahydrophthalic anhydride.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[4] The proton (¹H) and carbon-13 (¹³C) NMR spectra of cis-1,2,3,6-Tetrahydrophthalic anhydride provide distinct signals corresponding to the different nuclei in the molecule.

Table 1: ¹H NMR Spectral Data for cis-1,2,3,6-Tetrahydrophthalic Anhydride

Chemical Shift (δ) ppmProtonsMultiplicityCoupling Constant (J) Hz
~6.02H (Olefinic)Singlet / Multiplet-
~3.52H (Methine)Multiplet-
~2.54H (Methylene)Multiplet-

Note: Actual chemical shifts can vary based on the solvent and concentration used.[4]

Table 2: ¹³C NMR Spectral Data for cis-1,2,3,6-Tetrahydrophthalic Anhydride

Chemical Shift (δ) ppmCarbon Atom
~170C=O (Carbonyl)
~125C=C (Olefinic)
~40C-H (Methine)
~25CH₂ (Methylene)

Note: Carbonyl carbons in anhydrides typically appear in the 160-180 ppm range.[5] The specific shifts for this molecule can be confirmed by referencing spectral databases.[6][7]

IR spectroscopy is used to identify the functional groups present in a molecule.[8] Acid anhydrides are characterized by two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric vibrations.[9][10]

Table 3: Key IR Absorption Bands for cis-1,2,3,6-Tetrahydrophthalic Anhydride

Wavenumber (cm⁻¹)VibrationIntensity
~3100 - 3000C-H Stretch (Olefinic)Medium
~2950 - 2850C-H Stretch (Aliphatic)Medium
~1850 - 1800C=O Stretch (Asymmetric)Strong
~1780 - 1750C=O Stretch (Symmetric)Strong
~1650C=C StretchMedium
~1250C-O-C StretchStrong

Note: The presence of two strong carbonyl peaks is a clear indicator of an anhydride functional group.[10] Cyclic anhydrides typically have the lower-wavenumber carbonyl peak as the more intense one.[10]

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.[11]

Table 4: Mass Spectrometry Data for cis-1,2,3,6-Tetrahydrophthalic Anhydride (Electron Ionization)

m/zIonRelative Intensity
152[M]⁺ (Molecular Ion)High
79[M - C₄H₃O₃]⁺High
78[M - C₄H₄O₃]⁺High

Note: The fragmentation pattern is characteristic of the molecule's structure. The molecular ion peak at m/z 152 confirms the molecular weight.[2]

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above.

  • Sample Preparation: Weigh approximately 5-10 mg of this compound.[4] Dissolve the sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[12] Transfer the solution to a 5 mm NMR tube.[4]

  • ¹H NMR Acquisition:

    • Use a standard one-dimensional proton pulse program on a 400 MHz or higher spectrometer.[13]

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Employ a 30-degree pulse angle with a relaxation delay of 1-2 seconds.[4]

    • Acquire 16-64 scans to achieve a good signal-to-noise ratio.[4]

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled one-dimensional carbon pulse program.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.[4]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform baseline correction.[4]

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.[4][13]

  • Sample Preparation: Grind approximately 1 mg of this compound with 100-250 mg of dry, spectroscopic grade potassium bromide (KBr) powder in an agate mortar and pestle.[8]

  • Disc Formation: Place the fine powder into a circular die and apply mechanical pressure (e.g., 8-10 tons) under vacuum for several minutes to form a transparent disc.[8]

  • Data Acquisition:

    • Place the KBr disc in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.[14]

    • Acquire a background spectrum of the empty sample holder to subtract from the sample spectrum.

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent like methanol (B129727) or acetonitrile, aiming for a concentration of approximately 10-100 micrograms per mL.[15]

  • Instrumentation:

    • Utilize a mass spectrometer equipped with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction.[16]

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Use a standard electron energy of 70 eV for ionization.[16]

    • Scan a mass range appropriate for the compound (e.g., m/z 40-200).

    • The mass analyzer separates the resulting ions based on their m/z ratio.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.[11]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation Prep_NMR Dissolve in Deuterated Solvent Acq_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acq_NMR Prep_IR Grind with KBr & Press Disc Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Prep_MS Dilute in Volatile Solvent Acq_MS Mass Spectrometer (EI Source) Prep_MS->Acq_MS Proc_NMR FT, Phasing, Calibration Acq_NMR->Proc_NMR Proc_IR Background Subtraction Acq_IR->Proc_IR Proc_MS Identify M⁺ & Fragments Acq_MS->Proc_MS Interp Structural Elucidation & Functional Group ID Proc_NMR->Interp Proc_IR->Interp Proc_MS->Interp

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Solubility Profile of 1,2,3,6-Tetrahydrophthalic Anhydride in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2,3,6-tetrahydrophthalic anhydride (B1165640) in various organic solvents. Due to the limited availability of extensive quantitative data in publicly accessible literature, this document summarizes existing qualitative and quantitative findings and presents a detailed, generalized experimental protocol for determining solubility. This guide is intended to be a valuable resource for laboratory work, enabling researchers to accurately assess the solubility of this compound in relevant solvent systems.

Quantitative Solubility Data

The available quantitative and qualitative solubility data for 1,2,3,6-tetrahydrophthalic anhydride are compiled in the table below. It is important to note the general scarcity of precise, temperature-dependent solubility data across a wide range of organic solvents in peer-reviewed literature and chemical databases. The data presented here is collated from various sources and should be used as a reference point for experimental design.

SolventChemical FormulaMolar Mass ( g/mol )Temperature (°C)SolubilityData TypeCitation
WaterH₂O18.022029.4 g/L (Reacts)Quantitative[1][2]
BenzeneC₆H₆78.11Not SpecifiedSolubleQualitative[1]
Dichloromethane (DCM)CH₂Cl₂84.93Not SpecifiedSolubleQualitative[3]
Ethyl AcetateC₄H₈O₂88.11Not SpecifiedSolubleQualitative[3]
TolueneC₇H₈92.14Not SpecifiedSolubleQualitative[3]
AcetoneC₃H₆O58.08Not SpecifiedSlightly SolubleQualitative[4]
Ethyl EtherC₄H₁₀O74.12Not SpecifiedSlightly SolubleQualitative[1]
Petroleum EtherNot ApplicableVariableNot SpecifiedSlightly SolubleQualitative[1]

Note: The solubility in water is accompanied by a chemical reaction, where the anhydride hydrolyzes to form 1,2,3,6-tetrahydrophthalic acid. This reactivity should be a critical consideration in aqueous environments.

Experimental Protocol for Solubility Determination

The determination of the solubility of a solid compound like this compound in an organic solvent is a fundamental experimental procedure. The most commonly cited and reliable method is the isothermal shake-flask method , often coupled with gravimetric analysis . This method establishes the equilibrium solubility at a constant temperature.

Principle

A supersaturated solution of the solute (this compound) is prepared in the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium between the dissolved and undissolved solute is reached. After equilibrium, the saturated solution is carefully separated from the excess solid, and the concentration of the dissolved solute is determined.

Materials and Equipment
  • Solute: High-purity this compound.

  • Solvents: High-purity organic solvents of interest.

  • Apparatus:

    • Analytical balance (accurate to ±0.1 mg).

    • Thermostatic shaker bath or incubator capable of maintaining a constant temperature (±0.1 °C).

    • Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE liners).

    • Syringes and syringe filters (chemically compatible with the solvent, e.g., PTFE).

    • Volumetric flasks and pipettes.

    • Oven for drying.

    • Desiccator.

Step-by-Step Procedure
  • Preparation:

    • Accurately weigh an amount of this compound in excess of its expected solubility and add it to a pre-weighed vial.

    • Add a known volume or mass of the chosen solvent to the vial.

  • Equilibration:

    • Securely seal the vials and place them in the thermostatic shaker bath set to the desired temperature.

    • Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to determine the time to reach equilibrium in preliminary experiments by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation due to temperature changes.

    • Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry collection vial. This step is crucial to remove any undissolved solid particles.

  • Gravimetric Analysis:

    • Accurately weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent from the vial in a well-ventilated fume hood or using a rotary evaporator. Gentle heating in an oven can be applied, ensuring the temperature is well below the melting point of the anhydride to avoid decomposition.

    • Once the solvent is completely removed, place the vial containing the solid residue in a desiccator to cool to room temperature.

    • Weigh the vial with the dry solid residue. Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation of Solubility:

    • The mass of the dissolved solute is the difference between the final mass of the vial with the residue and the initial mass of the empty vial.

    • The mass of the solvent in the withdrawn sample is the difference between the mass of the vial with the solution and the mass of the vial with the residue.

    • Solubility can then be expressed in various units, such as g/100 g of solvent, g/L of solvent, or mole fraction.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as a workflow diagram.

experimental_workflow prep Preparation of Supersaturated Mixture equil Isothermal Equilibration (Constant Temperature Agitation) prep->equil Place in shaker bath settle Settling of Excess Solid equil->settle Cease agitation sample Withdrawal and Filtration of Saturated Solution settle->sample Extract supernatant weigh_sol Weighing of Saturated Solution sample->weigh_sol evap Solvent Evaporation weigh_sol->evap calc Calculation of Solubility weigh_sol->calc weigh_res Weighing of Dry Residue evap->weigh_res weigh_res->calc

Caption: Workflow for Gravimetric Solubility Determination.

This in-depth guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. For drug development and research applications, it is highly recommended to perform experimental verification of solubility in the specific solvent systems and conditions relevant to the intended application.

References

Synthesis of 1,2,3,6-Tetrahydrophthalic anhydride from maleic anhydride and butadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cis-1,2,3,6-tetrahydrophthalic anhydride (B1165640), a valuable intermediate in the production of resins, plasticizers, and pharmaceuticals.[1][2] The synthesis is achieved through a classic Diels-Alder reaction between 1,3-butadiene (B125203) and maleic anhydride.[3][4] This document details the reaction mechanism, experimental protocols, and quantitative data associated with this important cycloaddition reaction.

Reaction Overview and Mechanism

The formation of 1,2,3,6-tetrahydrophthalic anhydride from 1,3-butadiene and maleic anhydride is a [4+2] cycloaddition, a type of pericyclic reaction also known as the Diels-Alder reaction.[3][5] In this reaction, the conjugated diene (1,3-butadiene) reacts with a dienophile (maleic anhydride) to form a six-membered ring.[6] The reaction is highly stereospecific, with the cis-conformation of the dienophile being retained in the product, resulting in the formation of cis-4-cyclohexene-1,2-dicarboxylic anhydride.[6][7]

The concerted mechanism involves a cyclic transition state, leading to the formation of the cyclohexene (B86901) ring in a single step.[5][8]

Reaction_Mechanism cluster_reactants Reactants cluster_product Product Butadiene 1,3-Butadiene (Diene) TransitionState Cyclic Transition State Butadiene->TransitionState + MaleicAnhydride Maleic Anhydride (Dienophile) MaleicAnhydride->TransitionState Product cis-1,2,3,6-Tetrahydrophthalic Anhydride TransitionState->Product [4+2] Cycloaddition Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_analysis Analysis Reactants Combine Maleic Anhydride and Butadiene (or precursor) Solvent Add Solvent (e.g., Benzene, Xylene) or use neat conditions Reactants->Solvent Reaction Heat to initiate and control reaction temperature Solvent->Reaction Monitoring Monitor reaction completion Reaction->Monitoring Cooling Cool reaction mixture Monitoring->Cooling Reaction Complete Crystallization Induce crystallization (e.g., cooling, adding anti-solvent) Cooling->Crystallization Filtration Isolate product by vacuum filtration Crystallization->Filtration Washing Wash crystals with a suitable solvent (e.g., petroleum ether) Filtration->Washing Drying Dry the product Washing->Drying Yield Determine yield Drying->Yield MeltingPoint Measure melting point Yield->MeltingPoint Spectroscopy Characterize by spectroscopy (e.g., IR, NMR) MeltingPoint->Spectroscopy

References

Reactivity of 1,2,3,6-Tetrahydrophthalic anhydride with nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of 1,2,3,6-Tetrahydrophthalic Anhydride (B1165640) with Nucleophiles

Abstract

1,2,3,6-Tetrahydrophthalic anhydride (THPA) is a cyclic dicarboxylic anhydride widely utilized as a precursor in the synthesis of polymers, plasticizers, and other valuable organic compounds.[1][2] Its reactivity is dominated by the electrophilic nature of its anhydride functional group, making it susceptible to attack by a wide range of nucleophiles. This technical guide provides a comprehensive overview of the core reactivity of THPA with common nucleophiles, including amines, alcohols, and thiols. It details the reaction mechanisms, summarizes quantitative data from relevant studies, provides exemplary experimental protocols, and illustrates key pathways and workflows through diagrams. This document is intended for researchers, scientists, and professionals in drug development and material science who utilize or are exploring the applications of THPA and its derivatives.

Core Principles of Reactivity

The fundamental reactivity of this compound is governed by the two electrophilic carbonyl carbons within the anhydride ring. The molecule readily undergoes nucleophilic acyl substitution. This reaction is initiated by the attack of a nucleophile on one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate.[3] This intermediate is unstable and rapidly collapses, resulting in the cleavage of the carbon-oxygen bond within the anhydride ring. This ring-opening is the characteristic reaction of THPA with nucleophiles, yielding a substituted cyclohexene (B86901) dicarboxylic acid derivative where one carboxyl group is modified and the other is a free carboxylic acid.

Caption: General mechanism of nucleophilic attack on THPA.

Reactions with Specific Nucleophiles

Reaction with Amines

The reaction between THPA and primary or secondary amines is a facile process that leads to the formation of amic acids.[4] This reaction involves the nucleophilic attack of the amine nitrogen on a carbonyl carbon of the anhydride.[5] The resulting product is a monoamide-monocarboxylic acid.[6] In aqueous solutions, this reaction typically yields the hemi-maleate salt of the amine.[6] If the amic acid is heated, a subsequent intramolecular condensation can occur, leading to the formation of a cyclic imide, specifically a tetrahydrophthalimide derivative.[7][8]

Reaction with Alcohols

Alcohols react with THPA in a process known as alcoholysis to produce monoesters.[9][10] The reaction proceeds via the nucleophilic attack of the alcohol's oxygen atom on one of the anhydride's carbonyl carbons. The ring opens to form a product containing both an ester and a carboxylic acid functional group.[9] This reaction can be performed under various conditions, including refluxing in a non-polar solvent like benzene (B151609) or in the presence of a base catalyst.[9] Further esterification to yield a diester is possible but requires more stringent conditions, such as acid catalysis and dehydration.[9][11]

Reaction with Thiols

The reaction of THPA with thiols is analogous to that with alcohols, leading to the formation of a thioester-acid derivative through a ring-opening mechanism. A notable characteristic of the thiol-anhydride reaction is its reversibility.[12] This dynamic nature allows for the formation of covalent adaptable networks (CANs), where the thioester linkage can be reversibly formed and broken.[12][13] This property is of significant interest in materials science for the development of self-healing and reprocessable polymers.

G THPA 1,2,3,6-Tetrahydrophthalic Anhydride (THPA) AmicAcid Amic Acid THPA->AmicAcid + Amine Monoester Monoester Acid THPA->Monoester + Alcohol Thioester Thioester Acid THPA->Thioester + Thiol Amine Primary/Secondary Amine (R-NH₂) Alcohol Alcohol (R-OH) Thiol Thiol (R-SH) Imide Imide AmicAcid->Imide Heat (-H₂O)

Caption: Reaction pathways of THPA with various nucleophiles.

Quantitative Data Summary

The following tables summarize key physicochemical properties of cis-1,2,3,6-Tetrahydrophthalic anhydride and quantitative data from representative reactions with nucleophiles. Note that some data are for the closely related phthalic anhydride and serve as a valuable reference for predicting the reactivity of THPA.

Table 1: Physicochemical Properties of cis-1,2,3,6-Tetrahydrophthalic Anhydride

Property Value Reference
CAS Number 935-79-5[14][15] [14][15]
Molecular Formula C₈H₈O₃[14][16] [14][16]
Molecular Weight 152.15 g/mol [14][16] [14][16]
Appearance White or colorless solid/flakes[1][2][16] [1][2][16]
Melting Point 97-103 °C[16] [16]
Solubility in Water 29.4 g/L[17] [17]
Density 1.36 g/cm³ (20 °C)[17][18] [17][18]

| Flash Point | 156 °C (closed cup)[17][19] |[17][19] |

Table 2: Summary of Anhydride Reactions with Nucleophiles

Anhydride Nucleophile Conditions Product Yield/Conversion Reference
Phthalic Anhydride n-Butanol Benzene, reflux, 4h Mono-n-butyl phthalate 80% [9]
Phthalic Anhydride n-Butanol Pyridine, 100°C, 4h Mono-n-butyl phthalate 59% [9]
Phthalic Anhydride Sodium n-butoxide n-Butanol, RT, 5 min Mono-n-butyl phthalate 57% [9]
Phthalic Anhydride 3-Mercaptopropionic acid Acetonitrile, 90°C, 2h Thioester-acid 25-54% conversion [12]
3-Phenyl-THPA Methylenedianiline Heat from 204°C to 371°C Bisimide Not specified [8]

| Maleic Anhydride | Butadiene | Benzene, 50-75°C, 2-2.5h | cis-Δ⁴-THPA | 93-97% |[20] |

Experimental Protocols

Detailed methodologies are crucial for reproducible scientific results. The following are representative protocols for the synthesis of THPA and its reaction with nucleophiles, adapted from the literature.

Protocol 1: Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride

Adapted from Organic Syntheses, Coll. Vol. 4, p.890 (1963); Vol. 30, p.93 (1950).[20]

  • Apparatus Setup: Assemble a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, a gas-inlet tube, a thermometer, and a reflux condenser in a fume hood.

  • Reagents: Place 500 mL of dry benzene and 196 g (2 moles) of maleic anhydride into the flask.

  • Reaction Initiation: Begin stirring and heat the flask with a hot water bath. Introduce butadiene gas at a rapid rate (0.6–0.8 L/min).

  • Temperature Control: Once the solution temperature reaches 50°C, remove the water bath. The exothermic Diels-Alder reaction will cause the temperature to rise to 70–75°C.[20]

  • Reaction Monitoring: Continue the butadiene stream for 2–2.5 hours, reducing the rate as the reaction proceeds. Completion is indicated when the rate of gas bubbling at the inlet and outlet bubblers is equal.[20]

  • Isolation: Immediately pour the hot solution into a 1-L beaker to prevent crystallization in the flask. Cover and cool at 0–5°C overnight.

  • Purification: Collect the crystalline product on a Büchner funnel and wash with 250 mL of petroleum ether. A second crop can be obtained from the filtrate. Dry the combined product in an oven at 70–80°C. The expected yield is 281.5–294.5 g (93–97%).[20]

Protocol 2: Synthesis of an Amic Acid

Based on general procedures for reacting anhydrides with amines.[4][7]

G start Start dissolve_amine Dissolve amine (1 eq.) in a suitable solvent (e.g., water, DMF) start->dissolve_amine add_anhydride Add THPA (1 eq.) solution to the amine solution under stirring dissolve_amine->add_anhydride react Stir at room temperature for a set period (e.g., 2-6 hours) add_anhydride->react isolate Isolate product via filtration if it precipitates react->isolate characterize Wash with solvent and dry. Characterize via IR, NMR, and melting point. isolate->characterize end End characterize->end

Caption: Experimental workflow for amic acid synthesis from THPA.

  • Dissolution: In a round-bottomed flask, dissolve one molar equivalent of the desired amine in a suitable solvent (e.g., water, DMF, DMSO) at room temperature.[4][7]

  • Addition: While stirring, add a solution containing one molar equivalent of this compound dissolved in the same solvent.

  • Reaction: Continue stirring the mixture at room temperature for 2-6 hours. The reaction progress can be monitored by techniques like TLC.

  • Isolation: If the amic acid product precipitates from the solution, it can be isolated by filtration. If it remains dissolved, the product may be obtained by solvent evaporation or precipitation by adding a non-solvent.

  • Purification & Characterization: Wash the isolated solid with a small amount of cold solvent and dry under vacuum. The structure and purity of the resulting amic acid should be confirmed by IR and NMR spectroscopy and melting point analysis.

Applications in Research and Drug Development

The reactivity of THPA makes it a versatile building block in several scientific domains:

  • Polymer Chemistry: THPA is extensively used as a curing agent for epoxy resins, leading to polymers with enhanced thermal stability.[16] Its reaction with diamines is the basis for synthesizing poly(amic acid)s, which are precursors to high-performance polyimides.[4]

  • Bioconjugation: The ability of anhydrides to react with primary amines (like the lysine (B10760008) side chains in proteins) under mild aqueous conditions has been explored for protein modification. However, competing hydrolysis and the stability of the resulting amic acid linkage must be considered.[6]

  • Drug Development: THPA can be used as a starting material for synthesizing more complex molecules, including derivatives of tetrahydroisoindole-1,3-dione, which are scaffolds for various biologically active compounds.[16] The ring-opening reaction can be used to introduce a carboxylic acid group, enhancing the water solubility of a parent molecule or providing a handle for further functionalization.

References

A Technical Guide to the Thermochemical Properties of 1,2,3,6-Tetrahydrophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and estimated thermochemical properties of 1,2,3,6-tetrahydrophthalic anhydride (B1165640). Due to a lack of publicly available experimental data for this specific compound, this guide presents a summary of thermochemical data for structurally related cyclic anhydrides, including maleic anhydride, succinic anhydride, and phthalic anhydride, to serve as a valuable reference point. Detailed, generalized experimental protocols for determining key thermochemical parameters such as the enthalpy of combustion, heat capacity, and vapor pressure are also provided. This guide is intended to support researchers, scientists, and drug development professionals in understanding and predicting the thermal behavior of 1,2,3,6-tetrahydrophthalic anhydride in various applications.

Introduction

This compound is a cyclic dicarboxylic anhydride that serves as a versatile intermediate in organic synthesis. Its applications range from the production of polymers, such as unsaturated polyester (B1180765) and alkyd resins, to its use as a hardening agent for epoxy resins and as a precursor in the synthesis of pharmaceuticals and pesticides. A thorough understanding of its thermochemical properties is crucial for process design, safety analysis, and predicting its stability and reactivity under various conditions.

This document aims to consolidate the available thermochemical data and provide standardized methodologies for its experimental determination. While direct experimental thermochemical data for this compound is not readily found in public literature, this guide provides data for analogous compounds to facilitate informed estimations and to highlight the need for future experimental work.

Thermochemical Data

Comprehensive experimental thermochemical data for this compound is not available in the reviewed public literature. The NIST WebBook for cis-1,2,3,6-tetrahydrophthalic anhydride suggests the availability of "Condensed phase thermochemistry data" and "Phase change data," though this information may require a subscription to access.[1][2] To provide a useful reference, the following tables summarize the experimental thermochemical properties of structurally similar and commercially significant cyclic anhydrides.

Table 1: Enthalpy of Combustion and Formation of Selected Cyclic Anhydrides

CompoundFormulaStateStandard Molar Enthalpy of Combustion (ΔcH°solid) (kJ/mol)Standard Molar Enthalpy of Formation (ΔfH°solid) (kJ/mol)Reference
Maleic AnhydrideC₄H₂O₃solid-1390-470.41[3]
Succinic AnhydrideC₄H₄O₃solid-1543.9 ± 0.63-601.78[4]
Phthalic AnhydrideC₈H₄O₃solid-3255.1 ± 0.5-460.1 ± 0.6[5][6]

Table 2: Heat Capacity and Phase Transition Data of Selected Cyclic Anhydrides

CompoundFormulaSolid Phase Heat Capacity (Cp,solid) (J/mol·K) at 298.15 KMelting Point (°C)Enthalpy of Fusion (ΔfusH°) (kJ/mol)Reference
Maleic AnhydrideC₄H₂O₃119.952.5-[3][7]
Succinic AnhydrideC₄H₄O₃-119-120-[8]
Phthalic AnhydrideC₈H₄O₃160.013123.55[5][9]

Table 3: Physical Properties of this compound

PropertyValueConditionsReference
Molecular FormulaC₈H₈O₃-[10]
Molecular Weight152.15 g/mol -[10]
Melting Point97-103 °C (cis-isomer)-
Vapor Pressure<0.01 mmHg20 °C (cis-isomer)

Experimental Protocols

The following sections detail generalized experimental procedures for the determination of the primary thermochemical properties of organic compounds like this compound.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion can be determined using a static bomb calorimeter.

Methodology:

  • Sample Preparation: A pellet of the solid this compound of known mass (typically 0.5 - 1.0 g) is prepared. The pellet is placed in a crucible within the combustion bomb.

  • Bomb Assembly: A fuse wire is connected to the electrodes of the bomb, with the wire in contact with the sample. A small amount of water is added to the bottom of the bomb to ensure saturation of the final atmosphere with water vapor.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to a pressure of approximately 30 atm.

  • Calorimeter Setup: The bomb is placed in a calorimeter vessel containing a known mass of water. The calorimeter is then placed in an isothermal jacket. The temperature of the water in the calorimeter is monitored with a high-precision thermometer.

  • Ignition and Data Acquisition: Once the system has reached thermal equilibrium, the sample is ignited by passing an electric current through the fuse wire. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after the combustion.

  • Analysis: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The heat released during the combustion of the sample is calculated from the observed temperature change and the heat capacity of the calorimeter. Corrections are applied for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the fuse wire. The standard enthalpy of combustion is then calculated from the corrected heat of combustion and the mass of the sample.

Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

The heat capacity of this compound can be measured as a function of temperature using a differential scanning calorimeter.

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials with known melting points and enthalpies of fusion (e.g., indium).

  • Measurement Procedure:

    • A baseline is obtained by running the DSC with empty sample and reference pans over the desired temperature range.

    • A sapphire standard with a known heat capacity is run under the same conditions to determine the heat flow calibration factor.

    • The sample is then run under the same conditions.

  • Data Analysis: The heat flow to the sample is measured relative to the reference pan as a function of temperature. The heat capacity of the sample is calculated by comparing the heat flow to the sample with the heat flow to the sapphire standard and the baseline.

Determination of Vapor Pressure

The vapor pressure of this compound can be determined using a static or effusion method, depending on the pressure range of interest.

Static Method Methodology:

  • Apparatus: A sample of the anhydride is placed in a thermostatted vessel connected to a pressure measuring device (e.g., a capacitance manometer).

  • Degassing: The sample is thoroughly degassed to remove any volatile impurities.

  • Measurement: The vessel is heated to a series of constant temperatures. At each temperature, the system is allowed to reach equilibrium, and the vapor pressure is recorded.

Knudsen Effusion Method Methodology (for low vapor pressures):

  • Apparatus: A small amount of the sample is placed in a Knudsen cell, which is a small container with a very small orifice of known area.

  • Measurement: The cell is placed in a high-vacuum chamber and heated to a constant temperature. The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured using a microbalance.

  • Calculation: The vapor pressure is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molar mass of the substance using the Knudsen equation.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the experimental determination of thermochemical properties and the logical relationship between key thermochemical parameters.

Thermochemical_Workflow cluster_synthesis Sample Preparation cluster_experimental Experimental Determination cluster_data Derived Thermochemical Data synthesis Synthesis and Purification of This compound characterization Purity and Structural Characterization (NMR, MS, etc.) synthesis->characterization bomb_calorimetry Bomb Calorimetry characterization->bomb_calorimetry dsc Differential Scanning Calorimetry (DSC) characterization->dsc vapor_pressure Vapor Pressure Measurement characterization->vapor_pressure enthalpy_combustion Standard Enthalpy of Combustion (ΔcH°) bomb_calorimetry->enthalpy_combustion heat_capacity Heat Capacity (Cp) dsc->heat_capacity enthalpy_sublimation Enthalpy of Sublimation (ΔsubH°) vapor_pressure->enthalpy_sublimation enthalpy_formation Standard Enthalpy of Formation (ΔfH°) enthalpy_combustion->enthalpy_formation enthalpy_sublimation->enthalpy_formation

Caption: Experimental workflow for determining the thermochemical properties of this compound.

Thermochemical_Relationships cluster_solid Solid Phase cluster_gas Gas Phase cluster_properties Measurable Properties H_solid Enthalpy of Solid H(s, T) delta_H_sub Enthalpy of Sublimation ΔsubH H_solid->delta_H_sub S_solid Entropy of Solid S(s, T) H_gas Enthalpy of Gas H(g, T) S_gas Entropy of Gas S(g, T) Cp_solid Heat Capacity (solid) Cp(s) Cp_solid->H_solid ∫Cp(s)dT delta_H_sub->H_gas delta_H_comb Enthalpy of Combustion ΔcH° delta_f_H Enthalpy of Formation ΔfH° delta_H_comb->delta_f_H Hess's Law

Caption: Logical relationships between key thermochemical properties.

Conclusion

This technical guide has synthesized the available information on the thermochemical properties of this compound. The conspicuous absence of direct experimental data in the public domain underscores a significant knowledge gap for this industrially relevant compound. The provided data for analogous cyclic anhydrides serves as a preliminary reference for estimation and modeling purposes. The detailed experimental protocols offer a standardized framework for future research to accurately determine the thermochemical properties of this compound. Such experimental data is essential for the optimization of its synthesis and application in various fields, including materials science and drug development.

References

An In-depth Technical Guide to the Isomers of 1,2,3,6-Tetrahydrophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cis and trans isomers of 1,2,3,6-tetrahydrophthalic anhydride (B1165640), with a primary focus on the well-characterized and commercially significant cis isomer due to the limited availability of experimental data for the trans isomer. This document details the synthesis, physicochemical properties, spectroscopic data, and key applications of these compounds, particularly their roles as versatile chemical intermediates.

Introduction

1,2,3,6-Tetrahydrophthalic anhydride (THPA) is a cyclic dicarboxylic anhydride that exists as two geometric isomers: cis-1,2,3,6-tetrahydrophthalic anhydride and trans-1,2,3,6-tetrahydrophthalic anhydride. The stereochemistry of these isomers arises from the relative orientation of the two carboxyl groups on the cyclohexene (B86901) ring. The cis isomer, with both carboxyl groups on the same side of the ring, is readily synthesized via a stereospecific Diels-Alder reaction and is a widely used industrial chemical.[1] The trans isomer, with the carboxyl groups on opposite sides, is not accessible through this route and is not well-documented in the scientific literature.

This guide will provide a detailed account of the cis isomer and a summary of the available information on the trans isomer, highlighting the disparities in their known chemistry and applications.

Synthesis of Isomers

cis-1,2,3,6-Tetrahydrophthalic Anhydride

The synthesis of cis-1,2,3,6-tetrahydrophthalic anhydride is a classic example of a [4+2] cycloaddition, specifically the Diels-Alder reaction between 1,3-butadiene (B125203) (the diene) and maleic anhydride (the dienophile).[2] This reaction is highly stereospecific, yielding exclusively the cis isomer due to the concerted nature of the mechanism where the dienophile adds to one face of the diene.[3]

G cluster_products Product Butadiene 1,3-Butadiene cis_THPA cis-1,2,3,6-Tetrahydrophthalic Anhydride Butadiene->cis_THPA + MaleicAnhydride Maleic Anhydride MaleicAnhydride->cis_THPA G cluster_setup Reaction Setup cluster_procedure Procedure Flask Three-necked flask Stirrer Stirrer Flask->Stirrer GasInlet Gas Inlet Flask->GasInlet Thermometer Thermometer Flask->Thermometer Condenser Reflux Condenser Flask->Condenser ChargeReactants Charge flask with maleic anhydride and benzene Heat Heat gently ChargeReactants->Heat AddButadiene Introduce 1,3-butadiene gas Heat->AddButadiene MaintainTemp Maintain reaction temperature AddButadiene->MaintainTemp Cool Cool to crystallize MaintainTemp->Cool Filter Filter and wash product Cool->Filter Purify Recrystallize (optional) Filter->Purify G cluster_synthesis Captan Synthesis Pathway cis_THPA cis-1,2,3,6-Tetrahydrophthalic Anhydride cis_THPI cis-1,2,3,6-Tetrahydrophthalimide cis_THPA->cis_THPI Reaction with Ammonia Captan Captan cis_THPI->Captan Reaction with Trichloromethylsulfenyl chloride

References

Methodological & Application

Application Notes and Protocols: 1,2,3,6-Tetrahydrophthalic Anhydride (THPA) as an Epoxy Resin Curing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1,2,3,6-Tetrahydrophthalic anhydride (B1165640) (THPA) as a curing agent for epoxy resins. This document outlines the curing mechanism, presents key quantitative data, and offers detailed experimental protocols for the preparation and characterization of THPA-cured epoxy systems.

Introduction

1,2,3,6-Tetrahydrophthalic anhydride (THPA) is an alicyclic anhydride widely employed as a hardener for epoxy resins. Its use in epoxy formulations can yield cured polymers with a desirable combination of properties, including robust mechanical strength, good thermal stability, and excellent electrical insulation characteristics. The curing process with THPA, as with other anhydrides, is a thermally driven reaction that often necessitates the use of an accelerator to achieve a practical cure rate. This process results in a highly cross-linked, three-dimensional polymer network.

Curing Reaction Mechanism

The curing of an epoxy resin with THPA is a multi-step process initiated by a species containing a hydroxyl group, which may be inherently present in the epoxy resin or introduced as a catalyst.

The primary steps of the reaction are:

  • Anhydride Ring Opening: The reaction is initiated by the nucleophilic attack of a hydroxyl group on one of the carbonyl carbons of the THPA molecule. This opens the anhydride ring to form a monoester with a free carboxylic acid group.

  • Esterification: The newly formed carboxylic acid group then reacts with an epoxy group from the resin. This reaction results in the formation of a hydroxyl group and an ester linkage, contributing to the polymer chain growth.

  • Etherification: The hydroxyl groups, both those initially present and those generated during the esterification step, can also react directly with epoxy groups. This etherification reaction becomes more significant at higher curing temperatures and leads to the formation of ether linkages within the polymer network.

To facilitate the initial ring-opening of the anhydride and to control the overall reaction rate, an accelerator, such as a tertiary amine or an imidazole, is typically incorporated into the formulation.

Quantitative Data

The properties of THPA-cured epoxy resins are highly dependent on the specific epoxy resin used, the stoichiometry of the reactants, the type and concentration of the accelerator, and the applied cure schedule. The following tables summarize available quantitative data for epoxy systems cured with THPA.

Table 1: Thermal Properties of a THPA-Cured Epoxy Resin System

PropertyValueTest MethodReference
Glass Transition Temperature (Tg)136.01 °CDSC
Onset Decomposition Temperature (T5%)356.1 °CTGA

Note: Data obtained from a Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin cured with THPA.

Table 2: Mechanical Properties of a THPA-Cured Epoxy Resin System

PropertyValueTest MethodReference
Tensile Strength70.50 MPaASTM D638
Bending Strength85.48 MPaASTM D790
Impact Strength11.08 kgf·cm/cm²ASTM D256

Note: Data is for a specific formulation containing a multifunctional epoxy resin (TDE-85) cured with a THPA and 2-ethyl-4-methylimidazole (B144543) (EMI-2,4) accelerator system.

Experimental Protocols

The following protocols provide a general methodology for the preparation and characterization of THPA-cured epoxy resins. Optimization of these procedures is recommended for specific applications.

Materials and Equipment
  • Epoxy Resin: e.g., Diglycidyl Ether of Bisphenol A (DGEBA) with a known Epoxy Equivalent Weight (EEW).

  • Curing Agent: this compound (THPA).

  • Accelerator: e.g., Benzyldimethylamine (BDMA) or 2-Ethyl-4-methylimidazole (EMI-2,4).

  • Equipment: Laboratory oven, vacuum chamber or desiccator, mixing containers, stirring apparatus, molds, and standard personal protective equipment (safety glasses, gloves, lab coat).

Formulation Calculation

The stoichiometry of the anhydride to the epoxy resin is a critical factor influencing the final properties. The amount of THPA required is typically expressed in parts per hundred of resin (phr) and can be calculated using the following formula:

phr of THPA = (Anhydride Equivalent Weight / Epoxy Equivalent Weight) x Stoichiometric Ratio x 100

For THPA (Molecular Weight ≈ 152.15 g/mol ), the Anhydride Equivalent Weight is 152.15. A stoichiometric ratio of 0.8 to 1.0 (anhydride to epoxy) is a common starting point for optimization. The accelerator is typically added at a concentration of 0.5 to 2.0 phr.

Preparation and Curing Procedure
  • Preparation: Preheat the laboratory oven to the desired initial curing temperature. Apply a suitable mold release agent to all surfaces of the mold that will be in contact with the resin.

  • Mixing: Accurately weigh the epoxy resin into a clean, dry mixing container. If the resin is viscous, it can be gently warmed to 50-60°C to facilitate mixing. Add the calculated amount of THPA to the heated resin and mix thoroughly until the THPA is completely dissolved and the mixture is homogenous. Add the accelerator to the mixture and continue to mix for an additional 2-3 minutes to ensure uniform dispersion.

  • Degassing: Place the mixture in a vacuum chamber and apply a vacuum to remove any entrapped air bubbles. Continue degassing until bubbling subsides.

  • Casting and Curing: Carefully pour the degassed mixture into the prepared mold. A typical cure schedule for a THPA-cured epoxy system involves a two-stage process:

    • Initial Cure: 1 to 2 hours at 120-130°C.

    • Post-Cure: 2 to 4 hours at 150-160°C.

  • Demolding: After the completion of the cure cycle, allow the mold to cool slowly to room temperature before demolding the cured part. Rapid cooling can induce internal stresses.

Characterization

The properties of the cured epoxy resin can be characterized using various analytical techniques:

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and assess the degree of cure.

    • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition profile.

  • Mechanical Testing:

    • Tensile Properties (ASTM D638): To measure tensile strength, modulus of elasticity, and elongation at break.

    • Flexural Properties (ASTM D790): To determine flexural strength and modulus.

    • Impact Strength (ASTM D256): To assess the material's toughness.

  • Electrical Testing:

    • Dielectric Constant and Dissipation Factor (ASTM D150): To characterize the insulating properties.

    • Dielectric Strength (ASTM D149): To determine the voltage at which the material undergoes electrical breakdown.

    • Volume Resistivity (ASTM D257): To measure the material's resistance to leakage current.

Visualizations

The following diagrams illustrate the curing mechanism and a typical experimental workflow.

G cluster_reactants Reactants cluster_reactions Curing Reactions Epoxy Epoxy Resin (with R-OH) RingOpening Anhydride Ring Opening Epoxy->RingOpening Esterification Esterification Epoxy->Esterification Etherification Etherification (Side Reaction) Epoxy->Etherification THPA THPA THPA->RingOpening Accelerator Accelerator Accelerator->RingOpening catalyzes RingOpening->Esterification -COOH Esterification->Etherification R-OH CrosslinkedNetwork Crosslinked Epoxy Network Esterification->CrosslinkedNetwork Ester Linkage + new R-OH Etherification->CrosslinkedNetwork Ether Linkage

Caption: Curing reaction pathway of an epoxy resin with THPA.

cluster_prep Preparation cluster_cure Curing cluster_char Characterization A Formulation Calculation B Mixing of Epoxy, THPA, and Accelerator A->B C Degassing B->C D Casting into Mold C->D E Thermal Curing (Two-Stage) D->E F Cooling and Demolding E->F G Thermal Analysis (DSC, TGA) F->G H Mechanical Testing (Tensile, Flexural, Impact) F->H I Electrical Testing F->I

Caption: Experimental workflow for THPA-cured epoxy resin.

Application Notes and Protocols for the Synthesis of Unsaturated Polyester Resin Using 1,2,3,6-Tetrahydrophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of unsaturated polyester (B1180765) resins incorporating 1,2,3,6-Tetrahydrophthalic anhydride (B1165640) (THPA). This component is utilized to enhance specific properties of the final resin, such as its air-drying capabilities, making it particularly suitable for applications like high-grade resin putties and air-drying paints.[1] The following sections detail the synthesis protocol, present key performance data, and illustrate the chemical pathways and experimental workflows.

Introduction

Unsaturated polyester resins (UPRs) are thermosetting polymers formed by the reaction of dibasic organic acids and polyhydric alcohols.[2] The inclusion of unsaturated dibasic acids, such as maleic anhydride, provides sites for cross-linking with a vinyl monomer, typically styrene (B11656), during the curing process.[3][4] 1,2,3,6-Tetrahydrophthalic anhydride (THPA) is a cyclic dicarboxylic anhydride used as a modifier in UPR synthesis to improve properties like flexibility, water resistance, and weatherability.[3][5] It can be used as a saturated or non-α,β-unsaturated acid component in the polyester backbone.[6]

Experimental Protocol: Two-Stage Synthesis

A two-stage reaction is often preferred for incorporating THPA due to its relatively lower reactivity compared to other anhydrides.[7] This method ensures a more complete reaction and a homogenous polymer structure.

Materials:

Equipment:

  • Three-neck reaction kettle equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a condenser with a Dean-Stark trap.

  • Heating mantle with temperature controller.

Procedure:

Stage 1: Reaction of THPA with Glycol

  • Charge the reaction kettle with the calculated amounts of this compound and the full amount of propylene glycol. A typical molar ratio might be 1 mole of THPA to 1.1-1.2 moles of glycol to ensure an excess of hydroxyl groups for the second stage.

  • Add a small amount of xylene to facilitate the removal of water formed during esterification.

  • Begin stirring and purge the reactor with nitrogen to create an inert atmosphere, preventing oxidation and discoloration.

  • Heat the mixture to a temperature range of 190-210°C.[8][9] The reaction temperature is critical for the esterification process.

  • Maintain this temperature and continue the reaction, collecting the water of condensation in the Dean-Stark trap.

  • Monitor the reaction progress by periodically measuring the acid value of the mixture. The first stage is typically continued until the acid number drops to a low value, for instance, below 10 mg KOH/g, indicating near-complete reaction of the THPA.[7]

Stage 2: Addition of Unsaturated Anhydride and Final Polyesterification

  • Once the target acid value for the first stage is reached, cool the reactor to approximately 150-160°C.[7]

  • Add the maleic anhydride to the reaction mixture. The molar ratio of maleic anhydride will determine the degree of unsaturation in the final resin.

  • Gradually increase the temperature back to 190-210°C and continue the polyesterification reaction.

  • Continue to remove the water of condensation and monitor the acid value. The reaction is considered complete when the acid value reaches the target range for the specific application, typically between 15 and 30 mg KOH/g.[8]

Inhibition and Dilution

  • Once the final acid value is achieved, cool the reactor to below 140°C.[8]

  • Add a small amount of inhibitor, such as hydroquinone (e.g., 300 ppm), to prevent premature gelation of the resin.[8][10]

  • Further cool the resin to below 100°C.

  • Slowly add the inhibited styrene monomer to the hot polyester with vigorous stirring. The amount of styrene is typically 30-45% by weight of the final resin solution.[10] This step should be performed in a well-ventilated area.

  • Continue stirring until the polyester is completely dissolved in the styrene, resulting in a clear, viscous unsaturated polyester resin solution.

  • Store the final resin in a sealed, light-resistant container in a cool, dark place.

Data Presentation: Typical Resin Properties

The properties of the final unsaturated polyester resin are highly dependent on the specific formulation, including the molar ratios of the reactants. The following table summarizes typical quantitative data for UPRs synthesized with varying compositions of anhydrides.

PropertyResin A (High Phthalic Anhydride)Resin B (Balanced PA/MA)Resin C (High Maleic Anhydride)
Tensile Strength (MPa) 455565
Elongation at Break (%) 3.52.82.2
Tensile Modulus (GPa) 3.23.53.8
Impact Strength (kJ/m²) 1086
Surface Hardness (Barcol) 354045
Water Absorption (%) 0.250.350.50

Data is illustrative and based on general trends observed in UPR synthesis. Actual values will vary based on precise formulations and curing conditions.

Visualizations

Signaling Pathway: Chemical Reaction of UPR Synthesis

G cluster_synthesis Polyesterification cluster_curing Curing (Cross-linking) THPA 1,2,3,6-Tetrahydrophthalic Anhydride Polyester Unsaturated Polyester Oligomer THPA->Polyester MA Maleic Anhydride MA->Polyester Glycol Propylene Glycol Glycol->Polyester Styrene Styrene Monomer CuredResin Cured Thermoset Resin Styrene->CuredResin Initiator Initiator (e.g., MEKP) Initiator->CuredResin initiates Water Water (byproduct) Polyester->Water Polyester->CuredResin

Caption: Chemical reaction pathway for the synthesis and curing of UPR.

Experimental Workflow Diagram

G start Start charge_reactants Charge Reactor: THPA + Glycol start->charge_reactants heat_stage1 Heat to 190-210°C under Nitrogen charge_reactants->heat_stage1 monitor_acid1 Monitor Acid Value (Target: <10) heat_stage1->monitor_acid1 cool1 Cool to 150-160°C monitor_acid1->cool1 Target Reached add_ma Add Maleic Anhydride cool1->add_ma heat_stage2 Heat to 190-210°C add_ma->heat_stage2 monitor_acid2 Monitor Acid Value (Target: 15-30) heat_stage2->monitor_acid2 cool2 Cool to <140°C monitor_acid2->cool2 Target Reached add_inhibitor Add Inhibitor cool2->add_inhibitor cool3 Cool to <100°C add_inhibitor->cool3 add_styrene Add Styrene Monomer cool3->add_styrene end End: UPR Solution add_styrene->end

Caption: Experimental workflow for the two-stage synthesis of UPR.

References

Application of 1,2,3,6-Tetrahydrophthalic Anhydride in Alkyd Resin Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkyd resins are a prominent class of synthetic polyesters modified with fatty acids, widely utilized as binders in coatings, inks, and varnishes. The properties of alkyd resins, such as drying time, hardness, flexibility, and chemical resistance, are tailored by the judicious selection of their constituent monomers: a polyol, a dicarboxylic acid or its anhydride (B1165640), and a fatty acid or oil. While phthalic anhydride has traditionally been the dominant dicarboxylic acid component, the incorporation of other anhydrides, such as 1,2,3,6-Tetrahydrophthalic anhydride (THPA), offers a pathway to impart specific performance characteristics. THPA, a cycloaliphatic anhydride, can enhance properties like weatherability and reduce yellowing in the final coating. This document provides detailed application notes and experimental protocols for the synthesis and characterization of alkyd resins incorporating this compound.

Data Presentation

The following table summarizes the formulation and key properties of a benchmark long-oil alkyd resin synthesized using 1,2,3,6-Tetrahydrophthalic acid (a close derivative of the anhydride and functionally equivalent in this synthesis).[1][2][3] Direct comparison with alkyd resins based solely on phthalic anhydride should be approached with caution, as properties are highly dependent on the overall formulation.

ParameterValueReference
Formulation
Soybean Oil Fatty Acids72 wt%[1][2][3]
Pentaerythritol17 wt%[1][2][3]
Isophthalic Acid6 wt%[1][2][3]
1,2,3,6-Tetrahydrophthalic Acid5 wt%[1][2][3]
Reaction Conditions
Temperature210 °C[1][2]
Time18 hours[1][2]
Resin Properties
Acid ValueNot Reported
Molecular Weight (Mn)~2570 g/mol [1]
ViscosityNot Reported

Experimental Protocols

I. Synthesis of Alkyd Resin Incorporating this compound

This protocol is based on the fusion condensation method.

Materials:

  • Soybean oil fatty acids

  • Pentaerythritol

  • Isophthalic acid

  • This compound (THPA)

  • Xylene (for azeotropic water removal)

  • Nitrogen gas

Equipment:

  • A four-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dean-Stark trap with a condenser

  • Nitrogen inlet

  • Heating mantle

Procedure:

  • Charge the reaction flask with the calculated amounts of soybean oil fatty acids, pentaerythritol, isophthalic acid, and this compound.

  • Add a small amount of xylene (typically 2-5% of the total weight of reactants) to facilitate the removal of water of condensation.

  • Assemble the apparatus, ensuring a continuous slow stream of nitrogen gas is passed through the flask to provide an inert atmosphere and prevent oxidation.

  • Begin stirring and gradually heat the mixture to the reaction temperature of 210-240°C.[1][4]

  • Maintain the reaction at this temperature. The progress of the esterification reaction is monitored by periodically measuring the acid value of the resin.[4]

  • Continue the reaction until the desired acid value (typically below 15 mg KOH/g) is reached.[5]

  • Once the reaction is complete, cool the resin to below 140°C before decanting.[4]

II. Characterization of the Alkyd Resin

A. Determination of Acid Value

The acid value is the mass of potassium hydroxide (B78521) (KOH) in milligrams required to neutralize one gram of the resin.[4] It is a measure of the free carboxylic acid groups.

Materials:

  • Alkyd resin sample

  • Toluene-ethanol mixture (2:1 v/v), neutralized

  • Potassium hydroxide (KOH) solution (0.1 N), standardized

  • Phenolphthalein (B1677637) indicator

Procedure:

  • Accurately weigh approximately 1 g of the alkyd resin sample into a 250 mL conical flask.

  • Add 50 mL of the neutralized toluene-ethanol solvent mixture to dissolve the sample.

  • Add a few drops of phenolphthalein indicator.

  • Titrate the solution with the standardized 0.1 N KOH solution until a faint pink color persists for at least 30 seconds.

  • Calculate the acid value using the following formula: Acid Value (mg KOH/g) = (V × N × 56.1) / W Where:

    • V = Volume of KOH solution used (mL)

    • N = Normality of the KOH solution

    • W = Weight of the resin sample (g)

B. Determination of Viscosity

Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for coating applications.

Equipment:

  • Brookfield viscometer or a similar rotational viscometer

  • Constant temperature water bath

Procedure:

  • Prepare a solution of the alkyd resin in a suitable solvent (e.g., mineral spirits) at a specific concentration (e.g., 50% solids).

  • Place the sample in the viscometer cup and allow it to equilibrate to a constant temperature (e.g., 25°C) using the water bath.

  • Select an appropriate spindle and rotational speed according to the expected viscosity of the sample.

  • Lower the spindle into the sample to the immersion mark.

  • Start the viscometer and allow the reading to stabilize before recording the viscosity value in centipoise (cP) or Pascal-seconds (Pa·s).[4][6]

Visualizations

G cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product A Soybean Oil Fatty Acids E Mixing and Heating (210-240°C) under Nitrogen A->E B Pentaerythritol B->E C Isophthalic Acid C->E D 1,2,3,6-Tetrahydrophthalic Anhydride (THPA) D->E F Polycondensation (Esterification) E->F G Water Removal (Azeotropic Distillation) F->G By-product H Monitoring (Acid Value Determination) F->H H->F Continue if Acid Value is high I Cooling H->I Proceed if Acid Value is low J THPA-Modified Alkyd Resin I->J

Caption: Experimental workflow for the synthesis of THPA-modified alkyd resin.

G cluster_reactants Reactants cluster_reaction Polycondensation Reaction cluster_products Products polyol Polyol (e.g., Pentaerythritol) esterification Esterification polyol->esterification fatty_acid Fatty Acid (from Soybean Oil) fatty_acid->esterification dicarboxylic_acid Dicarboxylic Acid (Isophthalic Acid) dicarboxylic_acid->esterification thpa 1,2,3,6-Tetrahydrophthalic Anhydride (THPA) thpa->esterification alkyd_resin Alkyd Resin Polymer esterification->alkyd_resin water Water (by-product) esterification->water

Caption: Chemical synthesis pathway of THPA-modified alkyd resin.

References

Application Notes and Protocols for 1,2,3,6-Tetrahydrophthalic Anhydride in Polymer Synthesis for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2,3,6-tetrahydrophthalic anhydride (B1165640) (THPA) as a monomer in the synthesis of biodegradable polymers for advanced drug delivery systems. Detailed protocols for polymerization, nanoparticle formulation, and in vitro drug release studies are included to facilitate the application of THPA-based polymers in pharmaceutical research and development.

Introduction to 1,2,3,6-Tetrahydrophthalic Anhydride in Drug Delivery

This compound (THPA) is a cyclic anhydride monomer that offers significant potential in the design of biodegradable polymers for controlled drug release. Its key feature is the presence of an anhydride group, which can readily undergo ring-opening polymerization with co-monomers such as diols to form polyesters. The resulting ester bonds are susceptible to hydrolysis, leading to the degradation of the polymer into biocompatible byproducts. This biodegradability is a crucial attribute for drug delivery carriers, as it obviates the need for surgical removal of the delivery system after the therapeutic payload has been released.

Furthermore, the ring-opening of the anhydride moiety with a diol, such as polyethylene (B3416737) glycol (PEG), introduces carboxylic acid groups along the polymer backbone. These carboxylic acid groups can impart pH-sensitivity to the polymer. In the acidic microenvironment of tumors or within the endo-lysosomal compartments of cells, these groups can become protonated, leading to changes in polymer conformation and potentially triggering the release of an encapsulated drug. This pH-responsive behavior makes THPA-based polymers attractive candidates for targeted cancer therapy.

Polymers synthesized from THPA can be formulated into various drug delivery platforms, including microparticles and nanoparticles. These particulate systems can encapsulate a wide range of therapeutic agents, protecting them from premature degradation and controlling their release profile.

Polymer Synthesis: Ring-Opening Polymerization of THPA with Poly(ethylene glycol)

This section details the synthesis of a biodegradable and pH-sensitive polyester (B1180765) by the ring-opening polymerization of this compound with poly(ethylene glycol) (PEG).

Experimental Protocol: Synthesis of THPA-PEG Polyester

Materials:

  • This compound (THPA)

  • Poly(ethylene glycol) (PEG), Mn = 2000 g/mol

  • Stannous octoate (Sn(Oct)₂)

  • Toluene (B28343), anhydrous

  • Diethyl ether, cold

  • Nitrogen gas (high purity)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a condenser, add equimolar amounts of this compound and poly(ethylene glycol) (e.g., 10 mmol of each).

  • Add anhydrous toluene to dissolve the monomers (approximately 50 mL for a 10 mmol scale reaction).

  • Purge the flask with nitrogen gas for 15 minutes to ensure an inert atmosphere.

  • Add stannous octoate (0.1 mol% relative to the diol) to the reaction mixture as a catalyst.

  • Heat the reaction mixture to 140°C under a continuous gentle flow of nitrogen and maintain vigorous stirring.

  • Allow the polymerization to proceed for 24 hours at 140°C.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Precipitate the synthesized polymer by slowly adding the reaction mixture to an excess of cold diethyl ether with constant stirring.

  • Collect the precipitated polymer by filtration and wash it several times with cold diethyl ether to remove unreacted monomers and catalyst.

  • Dry the purified polymer under vacuum at 40°C to a constant weight.

  • Store the final THPA-PEG polyester in a desiccator to prevent hydrolysis.

Characterization: The synthesized polymer should be characterized to determine its molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). The chemical structure can be confirmed by ¹H NMR and FTIR spectroscopy.

ParameterTypical Value
Number Average Molecular Weight (Mn)8,000 - 15,000 g/mol
Polydispersity Index (PDI)1.5 - 2.5

Formulation of Drug-Loaded Nanoparticles

This section describes the preparation of drug-loaded nanoparticles from the synthesized THPA-PEG polyester using a single emulsion-solvent evaporation technique. Doxorubicin (B1662922) (DOX), a common chemotherapeutic agent, is used as a model drug.

Experimental Protocol: Preparation of DOX-Loaded THPA-PEG Nanoparticles

Materials:

  • THPA-PEG polyester

  • Doxorubicin hydrochloride (DOX·HCl)

  • Triethylamine (TEA)

  • Dichloromethane (B109758) (DCM)

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed

  • Deionized water

  • Phosphate buffered saline (PBS), pH 7.4

Procedure:

  • To encapsulate doxorubicin, first, convert doxorubicin hydrochloride to its free base form. Dissolve 10 mg of DOX·HCl in 1 mL of deionized water and add a 3-fold molar excess of triethylamine. Stir for 2 hours in the dark. Extract the doxorubicin free base with 5 mL of dichloromethane.

  • Dissolve 50 mg of the synthesized THPA-PEG polyester in the dichloromethane solution containing the doxorubicin free base.

  • Prepare a 2% w/v aqueous solution of poly(vinyl alcohol) (PVA).

  • Add the organic phase (polymer and drug solution) dropwise to 20 mL of the aqueous PVA solution while sonicating on an ice bath. Sonicate for 3 minutes at 40% amplitude to form an oil-in-water (o/w) emulsion.

  • Transfer the resulting emulsion to a beaker and stir magnetically at room temperature for 4 hours to allow for the evaporation of the dichloromethane.

  • Collect the nanoparticles by ultracentrifugation at 15,000 rpm for 20 minutes at 4°C.

  • Wash the nanoparticle pellet three times with deionized water to remove residual PVA and unencapsulated drug.

  • Resuspend the final nanoparticle pellet in a desired volume of phosphate-buffered saline (PBS, pH 7.4) for further analysis or lyophilize for long-term storage.

Characterization: The size and morphology of the nanoparticles can be determined by Dynamic Light Scattering (DLS) and Scanning Electron Microscopy (SEM). Drug loading content (DLC) and encapsulation efficiency (EE) should be quantified.

ParameterTypical Value
Particle Size (Z-average)150 - 250 nm
Polydispersity Index (PDI)< 0.2
Drug Loading Content (DLC)5 - 10% (w/w)
Encapsulation Efficiency (EE)60 - 80%

In Vitro Drug Release Studies

This section provides a protocol for evaluating the in vitro release of doxorubicin from the THPA-PEG nanoparticles under different pH conditions, simulating physiological and tumor microenvironments.

Experimental Protocol: In Vitro Doxorubicin Release

Materials:

  • DOX-loaded THPA-PEG nanoparticles

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetate (B1210297) buffer, pH 5.0

  • Dialysis tubing (MWCO 10,000 Da)

  • Shaking incubator

Procedure:

  • Disperse a known amount of DOX-loaded nanoparticles (e.g., 5 mg) in 1 mL of the respective release medium (PBS pH 7.4 or acetate buffer pH 5.0).

  • Transfer the nanoparticle suspension into a dialysis bag.

  • Place the sealed dialysis bag into a tube containing 20 mL of the corresponding release medium.

  • Incubate the tubes at 37°C in a shaking incubator at 100 rpm.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium from the tube and replace it with 1 mL of fresh medium to maintain sink conditions.

  • Quantify the concentration of doxorubicin in the collected samples using a UV-Vis spectrophotometer or a fluorescence spectrophotometer at the appropriate wavelength (e.g., 485 nm for absorbance).

  • Calculate the cumulative percentage of drug released at each time point.

Visualizations

Polymer_Synthesis_Workflow Monomers Monomers (THPA + PEG) Polymerization Ring-Opening Polymerization (Sn(Oct)₂, 140°C, 24h) Monomers->Polymerization Purification Precipitation & Washing (Cold Diethyl Ether) Polymerization->Purification Polyester THPA-PEG Polyester Purification->Polyester

Caption: Workflow for the synthesis of THPA-PEG polyester.

Nanoparticle_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase Polymer THPA-PEG Polyester Organic_Mix Polymer + Drug in DCM Polymer->Organic_Mix Drug Doxorubicin Drug->Organic_Mix Solvent1 Dichloromethane Solvent1->Organic_Mix Emulsification Sonication (o/w Emulsion) Organic_Mix->Emulsification Surfactant PVA Solution Surfactant->Emulsification Evaporation Solvent Evaporation Emulsification->Evaporation Centrifugation Centrifugation & Washing Evaporation->Centrifugation Nanoparticles DOX-Loaded Nanoparticles Centrifugation->Nanoparticles

Caption: Workflow for the formulation of drug-loaded nanoparticles.

pH_Responsive_Release cluster_tumor Tumor Microenvironment / Endosome NP_Neutral Nanoparticle (pH 7.4) Slow_Release Slow Drug Release NP_Neutral->Slow_Release Stable NP_Acidic Nanoparticle (pH 5.0) Protonation Protonation of Carboxylic Groups NP_Acidic->Protonation Fast_Release Accelerated Drug Release Protonation->Fast_Release Polymer Swelling & Destabilization

Application Notes and Protocols: Diels-Alder Reaction for the Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed experimental procedure for the synthesis of cis-1,2,3,6-tetrahydrophthalic anhydride (B1165640) via a Diels-Alder reaction. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

The Diels-Alder reaction is a powerful and widely used method for the formation of six-membered rings.[1][2][3][4] In this specific application, a conjugated diene, 1,3-butadiene (B125203), reacts with a dienophile, maleic anhydride, to yield the cyclic adduct, cis-1,2,3,6-tetrahydrophthalic anhydride.[1] For practical laboratory synthesis, 1,3-butadiene, which is a gas at room temperature, is often generated in situ from the thermal decomposition of 3-sulfolene (B121364).[1][5]

I. Reaction Principle and Stoichiometry

The overall reaction involves the [4+2] cycloaddition of 1,3-butadiene and maleic anhydride. The reaction is stereospecific, leading to the cis isomer of the product.[1]

Reaction Scheme:

3-Sulfolene (heat) → 1,3-Butadiene + SO₂

1,3-Butadiene + Maleic Anhydride → cis-1,2,3,6-Tetrahydrophthalic Anhydride[6]

Reactant and Product Data:

CompoundMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Key Hazards
3-Sulfolene118.1564-66DecomposesIrritant
Maleic Anhydride98.0652-58202Corrosive, Causes Burns
Xylene106.16-48 to -25138-144Flammable, Irritant
Petroleum EtherMixture-30-60Highly Flammable, Irritant
cis-1,2,3,6-Tetrahydrophthalic Anhydride152.15103-104-Eye Damage, Respiratory Irritation

II. Experimental Protocol

This protocol details the synthesis of cis-1,2,3,6-tetrahydrophthalic anhydride from 3-sulfolene and maleic anhydride in a xylene solvent.

Materials:

  • 3-Sulfolene (Butadiene sulfone)

  • Maleic anhydride

  • Xylenes (B1142099) (mixture of isomers)

  • Petroleum ether

  • 25 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with a variable transformer

  • Boiling chips

  • Erlenmeyer flask

  • Hirsch funnel and filter flask

  • Melting point apparatus

Procedure:

  • Preparation of Reactants:

    • In a 25 mL round-bottom flask, combine 1.0 g of maleic anhydride and 2.0 g of 3-sulfolene.[5]

    • Add 2 mL of xylenes and a few boiling chips to the flask.[5]

  • Reaction Setup and Reflux:

    • Assemble a reflux apparatus by attaching the condenser to the round-bottom flask.[5]

    • Secure the apparatus in a heating mantle.[5]

    • Safety Note: The thermal decomposition of 3-sulfolene produces sulfur dioxide (SO₂) gas, which is noxious and corrosive.[1][5] It is crucial to perform this reaction in a well-ventilated fume hood and to vent the top of the condenser to the back of the hood.[1][5]

    • Turn on the cooling water to the condenser and begin heating the mixture.[5]

    • Heat the reaction mixture to a gentle reflux and maintain it for 30 minutes.[5] During this time, the solid reactants will dissolve.[5]

  • Isolation of the Crude Product:

    • After the reflux period, turn off the heating mantle and allow the flask to cool to room temperature.[5]

    • As the solution cools, the product will begin to crystallize.[7]

    • To complete the crystallization, cool the flask in an ice bath for 5-10 minutes.[8]

    • Collect the crude product by vacuum filtration using a Hirsch funnel.[7][8]

    • Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.[7]

    • Continue to draw air through the funnel for several minutes to partially dry the crystals.[7]

  • Purification by Recrystallization:

    • Transfer the crude product to a small Erlenmeyer flask.[7]

    • Add a minimal amount of hot xylenes to dissolve the crystals completely. A mixed solvent system of xylene (good solvent) and petroleum ether (poor solvent) is ideal for recrystallization.[1][7]

    • Once dissolved, allow the solution to cool slowly to room temperature.[7]

    • Further cool the flask in an ice bath to maximize crystal formation.[7]

    • Collect the purified crystals by vacuum filtration, washing with a small amount of cold petroleum ether.[7]

    • Dry the crystals thoroughly on a watch glass or in a desiccator.[7]

  • Characterization:

    • Determine the melting point of the purified product. The literature melting point for cis-1,2,3,6-tetrahydrophthalic anhydride is 103-104 °C.[6]

    • Calculate the percentage yield of the reaction.

III. Safety Precautions

  • Maleic Anhydride: Corrosive and can cause severe burns and eye damage.[1][9][10] Handle in a fume hood to avoid inhaling dust.[1]

  • Xylenes and Petroleum Ether: Flammable liquids and vapors.[1] Avoid open flames and ensure adequate ventilation.

  • Sulfur Dioxide (SO₂): A toxic and corrosive gas is produced during the reaction.[1][5] This experiment must be conducted in a fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9][10][11][12]

IV. Experimental Workflow and Diagrams

The following diagram illustrates the key steps in the synthesis and purification of cis-1,2,3,6-tetrahydrophthalic anhydride.

Diels_Alder_Workflow A 1. Reactant Preparation (3-Sulfolene, Maleic Anhydride, Xylene) B 2. Reflux (30 minutes) A->B Heat C 3. Cooling and Crude Crystallization B->C Cool to RT, then ice bath D 4. Vacuum Filtration (Isolate Crude Product) C->D E 5. Recrystallization (Xylene/Petroleum Ether) D->E Dissolve in hot solvent F 6. Vacuum Filtration (Isolate Pure Product) E->F Cool to RT, then ice bath G 7. Drying F->G H 8. Characterization (Melting Point, Yield) G->H

Caption: Experimental workflow for the synthesis of cis-1,2,3,6-tetrahydrophthalic anhydride.

The following diagram illustrates the signaling pathway of the Diels-Alder reaction.

Diels_Alder_Reaction cluster_reactants Reactants cluster_transition Transition State cluster_product Product Diene 1,3-Butadiene (from 3-Sulfolene) TS [4+2] Cycloaddition Diene->TS Dienophile Maleic Anhydride Dienophile->TS Product cis-1,2,3,6-Tetrahydrophthalic Anhydride TS->Product

Caption: Reaction pathway for the Diels-Alder cycloaddition.

References

Application Notes and Protocols: 1,2,3,6-Tetrahydrophthalic Anhydride as a Chemical Intermediate for Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,6-Tetrahydrophthalic anhydride (B1165640) is a versatile cyclic dicarboxylic anhydride that serves as a crucial chemical intermediate in the synthesis of a variety of organic compounds.[1] Notably, it is a key precursor in the production of several important fungicides, particularly those belonging to the phthalimide (B116566) class.[2] This class of fungicides, including the widely used Captan, is known for its broad-spectrum activity against a range of fungal pathogens affecting fruits, vegetables, and ornamental plants.[2][3]

The synthesis pathway to these fungicides typically involves a multi-step process commencing with the formation of 1,2,3,6-Tetrahydrophthalic anhydride itself, followed by its conversion to an imide derivative, which is then further functionalized to yield the final active fungicidal compound. The multi-site mode of action of phthalimide fungicides, which involves the non-specific reaction with thiol groups in fungal proteins, makes the development of resistance in fungal populations less likely compared to single-site inhibitors.[2][4]

These application notes provide detailed protocols for the synthesis of the fungicide Captan, starting from the synthesis of this compound. Additionally, quantitative data on the antifungal efficacy of Captan is presented, along with a conceptual illustration of its multi-site inhibitory mechanism.

Fungicide Synthesis Workflow

The overall workflow for the synthesis of Captan from this compound is a three-step process. First, this compound is synthesized via a Diels-Alder reaction between 1,3-butadiene (B125203) and maleic anhydride. The resulting anhydride is then converted to 1,2,3,6-tetrahydrophthalimide (B42971) through a reaction with a nitrogen source, such as aqueous ammonia (B1221849) or urea (B33335). Finally, the imide is reacted with trichloromethylsulfenyl chloride to produce Captan.

Synthesis_Workflow cluster_0 Step 1: Anhydride Synthesis cluster_1 Step 2: Imide Formation cluster_2 Step 3: Fungicide Synthesis 1_3_Butadiene 1_3_Butadiene Diels_Alder Diels-Alder Reaction 1_3_Butadiene->Diels_Alder Maleic_Anhydride Maleic_Anhydride Maleic_Anhydride->Diels_Alder THPA 1,2,3,6-Tetrahydrophthalic anhydride Diels_Alder->THPA Imidation Imidation THPA->Imidation Ammonia_or_Urea Ammonia_or_Urea Ammonia_or_Urea->Imidation THPI 1,2,3,6-Tetrahydro- phthalimide Imidation->THPI Condensation Condensation Reaction THPI->Condensation Trichloromethylsulfenyl_chloride Trichloromethylsulfenyl_chloride Trichloromethylsulfenyl_chloride->Condensation Captan Captan Condensation->Captan

Caption: Overall workflow for the synthesis of Captan.

Quantitative Antifungal Efficacy Data

The following table summarizes the available quantitative data on the efficacy of Captan against various phytopathogenic fungi. The effective concentration required to inhibit 50% of fungal growth (EC50) is a standard measure of fungicide potency.

FungicideTarget FungusEfficacy (EC50) in mg/LReference
CaptanFusarium oxysporum30.1298[2]
CaptanBotrytis cinerea0.384[5]
CaptanAlternaria solaniData not available
FolpetPlasmopara viticolaData not available
FolpetVenturia inaequalisData not available

Note: EC50 values can vary depending on the specific fungal isolate, experimental conditions, and assay method.

Mechanism of Action: Multi-Site Inhibition

Phthalimide fungicides like Captan exhibit a multi-site mode of action, which is a key factor in their broad-spectrum activity and the low probability of resistance development.[4] The primary mechanism involves the reaction of the fungicide with thiol (-SH) groups present in various fungal proteins and enzymes.[6] This non-specific binding disrupts the function of numerous essential cellular components, ultimately leading to fungal cell death.

The reactive moiety of Captan is the N-S-CCl₃ group. This group readily reacts with nucleophilic thiol groups, such as those found in the amino acid cysteine. This reaction leads to the formation of thiophosgene, which can further react with other cellular components, and the inactivation of the thiol-containing protein. By targeting a wide range of proteins, Captan disrupts multiple metabolic pathways simultaneously, making it difficult for the fungus to develop resistance through a single gene mutation.

Mechanism_of_Action cluster_Enzymes Thiol-Containing Enzymes Captan Captan Fungal_Cell Fungal Cell Captan->Fungal_Cell Enzyme_1 Enzyme A (e.g., in Respiration) Captan->Enzyme_1 Inhibition Enzyme_2 Enzyme B (e.g., in Cell Division) Captan->Enzyme_2 Inhibition Enzyme_3 Enzyme C (e.g., in Metabolism) Captan->Enzyme_3 Inhibition Disrupted_Respiration Disrupted_Respiration Enzyme_1->Disrupted_Respiration Leads to Inhibited_Cell_Division Inhibited_Cell_Division Enzyme_2->Inhibited_Cell_Division Leads to Metabolic_Dysfunction Metabolic_Dysfunction Enzyme_3->Metabolic_Dysfunction Leads to Fungal_Cell_Death Fungal_Cell_Death Disrupted_Respiration->Fungal_Cell_Death Inhibited_Cell_Division->Fungal_Cell_Death Metabolic_Dysfunction->Fungal_Cell_Death

Caption: Conceptual diagram of Captan's multi-site inhibition.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a standard organic synthesis procedure for the Diels-Alder reaction between maleic anhydride and 1,3-butadiene.

Materials:

  • Maleic anhydride (196 g, 2 moles)

  • 1,3-Butadiene (gas)

  • Dry benzene (B151609) (500 mL)

  • Petroleum ether (35-60°C boiling range)

  • 2-L three-necked round-bottomed flask

  • Stirrer

  • Gas inlet tube

  • Thermometer

  • Reflux condenser

Procedure:

  • In a well-ventilated fume hood, assemble the 2-L three-necked flask with a stirrer, gas inlet tube, thermometer, and reflux condenser.

  • Add 500 mL of dry benzene and 196 g (2 moles) of maleic anhydride to the flask.

  • Begin stirring and gently heat the flask with a hot water bath.

  • Introduce a rapid stream of 1,3-butadiene gas (approximately 0.6-0.8 L per minute).

  • Once the solution temperature reaches 50°C (typically within 3-5 minutes), remove the hot water bath. The exothermic reaction will cause the temperature to rise to 70-75°C.

  • Continue the rapid stream of butadiene for 30-40 minutes, during which it will be almost completely absorbed.

  • Reduce the flow rate of butadiene and continue the reaction until it is complete (approximately 2-2.5 hours), as indicated by an equal rate of bubbling in inlet and outlet bubblers.

  • Immediately pour the hot solution into a 1-L beaker to prevent crystallization in the reaction flask.

  • Cover the beaker and allow the mixture to cool to 0-5°C overnight.

  • Collect the crystalline product by vacuum filtration on a large Büchner funnel.

  • Wash the crystals with 250 mL of petroleum ether.

  • A second crop of crystals can be obtained by diluting the filtrate with an additional 250 mL of petroleum ether.

  • Combine the crops and dry to a constant weight in an oven at 70-80°C.

  • The expected yield of cis-1,2,3,6-tetrahydrophthalic anhydride is 281.5–294.5 g (93–97%).

Protocol 2: Synthesis of 1,2,3,6-Tetrahydrophthalimide

This protocol provides two common methods for the synthesis of the imide intermediate from the anhydride.

Method A: Using Aqueous Ammonia

Materials:

  • This compound (1 mole)

  • 28% Aqueous ammonia solution (2 moles)

  • Round-bottomed flask

  • Heating mantle

  • Air condenser

Procedure:

  • Place 1 mole of this compound and 2 moles of 28% aqueous ammonia in a round-bottomed flask fitted with an air condenser.

  • Slowly heat the mixture using a heating mantle.

  • Continue heating until the mixture is in a state of quiet fusion at approximately 300°C. This will take about 1.5-2 hours as the water evaporates.

  • Occasionally shake the flask during heating and push down any sublimed material from the condenser with a glass rod.

  • Once a homogeneous melt is achieved, pour the hot reaction mixture into a heat-resistant container and allow it to cool.

  • The resulting solid is 1,2,3,6-tetrahydrophthalimide and can be used in the next step without further purification. The yield is typically high (95-97%).

Method B: Using Urea

Materials:

  • This compound (2 moles)

  • Urea (1 mole)

  • Reaction flask

  • Heating mantle or oil bath

Procedure:

  • Thoroughly grind together 2 moles of this compound and 1 mole of urea in a mortar and pestle.

  • Transfer the powder mixture to a reaction flask.

  • Heat the flask using a heating mantle or an oil bath. The mixture will begin to melt.

  • Continue heating until the molten mass suddenly solidifies and expands.

  • Allow the reaction flask to cool to room temperature.

  • Add water to the flask to break up the solid and dissolve any unreacted urea.

  • Collect the solid product by vacuum filtration.

  • The crude 1,2,3,6-tetrahydrophthalimide can be purified by recrystallization from hot ethanol.

Protocol 3: Synthesis of Captan

This protocol is adapted from an industrial synthesis method and can be scaled down for laboratory use.

Materials:

  • 1,2,3,6-Tetrahydrophthalimide (100 g, 0.65 moles)

  • 30% Sodium hydroxide (B78521) (caustic soda) solution (90 g, 0.68 moles)

  • Water (400 g)

  • Perchloromethylmercaptan (trichloromethylsulfenyl chloride) (121 g, 0.65 moles)

  • Reaction vessel with stirring and cooling capabilities

Procedure:

  • In a reaction vessel, prepare an alkaline solution by dissolving 90 g of 30% sodium hydroxide in 400 g of water.

  • With stirring, add 100 g of 1,2,3,6-tetrahydrophthalimide to the alkaline solution.

  • Continue stirring until all the imide has dissolved, forming its sodium salt.

  • Cool the resulting mixed solution to 10°C.

  • Slowly add 121 g of perchloromethylmercaptan to the cooled solution while maintaining the temperature between 10-25°C.

  • The condensation reaction will proceed. Monitor the reaction progress by checking the pH; the reaction is considered complete when the pH is ≤ 8.

  • After the reaction is complete, the crude Captan will precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with water until the washings are neutral to remove any remaining sodium hydroxide and sodium chloride.

  • Dry the purified Captan product. The expected yield is high, typically above 97%.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, must be followed. The reagents used are hazardous and should be handled with care.

References

Application Notes and Protocols for Biological Activity Screening of 1,2,3,6-Tetrahydrophthalic Anhydride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and biological activity screening of derivatives of 1,2,3,6-tetrahydrophthalic anhydride (B1165640). This versatile chemical scaffold serves as a valuable starting point for the development of novel therapeutic agents with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Introduction

1,2,3,6-Tetrahydrophthalic anhydride is a cyclic dicarboxylic anhydride that can be readily synthesized and modified to generate a diverse library of derivatives. Its reactive anhydride group allows for the straightforward introduction of various functionalities, leading to the creation of imides, amides, esters, and other derivatives. These modifications can significantly influence the molecule's physicochemical properties and biological activity, making it a promising scaffold for drug discovery.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the quantitative biological activity data for various derivatives of this compound.

Table 1: Anti-inflammatory and Antiproliferative Activity of Amidrazone and 1,2,4-Triazole Derivatives

CompoundDerivative TypeAssayTarget/Cell LineConcentrationResultReference
Linear Amidrazone Derivatives AmidrazoneAnti-inflammatoryTNF-α production in LPS-stimulated PBMC10 µg/mLSignificant Inhibition[1][2]
50 µg/mLSignificant Inhibition[1][2]
1,2,4-Triazole Derivatives 1,2,4-TriazoleAnti-inflammatoryTNF-α production in LPS-stimulated PBMC10 µg/mLSignificant Inhibition (stronger than ibuprofen)[1][2]
50 µg/mLSignificant Inhibition (stronger than ibuprofen)[1][2]
Anti-inflammatoryIL-10 production in LPS-stimulated PBMC10, 50, 100 µg/mLSignificant Elevation[1][2]
AntiproliferativePhytohaemagglutinin-stimulated PBMC100 µg/mLSignificant Activity (one derivative)[1][2]

PBMC: Peripheral Blood Mononuclear Cells, LPS: Lipopolysaccharide, TNF-α: Tumor Necrosis Factor-alpha, IL-10: Interleukin-10

Table 2: Antimicrobial Activity of this compound Derivatives

CompoundDerivative TypeOrganismMIC (µg/mL)MBC (µg/mL)Reference
Linear Amidrazone Derivatives AmidrazoneStaphylococcus aureusModerate Activity-[1][2]
Mycobacterium smegmatisModerate Activity-[1][2]
Schiff Base Derivative PC1 Schiff BaseEscherichia coli62.5125[3]
Staphylococcus aureus62.5125[3]
Candida albicans250-[3]
Schiff Base Derivative PC2 Schiff BaseEscherichia coli250500[3]
Staphylococcus aureus62.5125[3]
Candida albicans62.5-[3]
Schiff Base Derivative PC3 Schiff BaseEscherichia coli250>500[3]
Staphylococcus aureus62.5250[3]
Candida albicans125-[3]
Schiff Base Derivative PC4 Schiff BaseEscherichia coli62.5250[3]
Staphylococcus aureus>500>500[3]
Candida albicans125-[3]

MIC: Minimum Inhibitory Concentration, MBC: Minimum Bactericidal Concentration

Table 3: Anticancer Activity of Phthalimide Derivatives (Structurally Related)

CompoundCell LineIC50 (µM)Reference
Benzothiazole containing phthalimide Human cancer cell linesData not quantified[4]
1,2,3-Triazole linked tetrahydrocurcumin (B193312) derivatives HCT-116 (Colon)1.09 ± 0.17 (Compound 4g)[5]
A549 (Lung)45.16 ± 0.92 (Compound 4g)[5]

IC50: Half-maximal inhibitory concentration. Note: These are derivatives of phthalimide, which is structurally related to this compound, suggesting the potential for anticancer activity in its derivatives.

Experimental Protocols

Synthesis of this compound Derivatives

Protocol 1: General Synthesis of N-Substituted Imides

This protocol describes a general method for the synthesis of N-substituted imides from this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • Glacial acetic acid

  • Ethanol (B145695)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of glacial acetic acid.

  • Add the primary amine (1 equivalent) to the solution.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-substituted imide.

Protocol 2: General Synthesis of Schiff Base Derivatives

This protocol outlines the synthesis of Schiff bases from a primary amine derivative of this compound and an aldehyde.

Materials:

  • Amine derivative of this compound (synthesized by reacting the anhydride with a diamine)

  • Substituted aromatic aldehyde (e.g., benzaldehyde, anisaldehyde)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • Dissolve the amine derivative of this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the substituted aromatic aldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate out.

  • Filter the precipitate and wash with cold ethanol.

  • Recrystallize from a suitable solvent to obtain the pure Schiff base derivative.[6]

Biological Activity Screening Protocols

Protocol 3: Anti-inflammatory Activity - Cytokine Production Assay

This protocol details the measurement of pro-inflammatory (TNF-α) and anti-inflammatory (IL-10) cytokine production in human peripheral blood mononuclear cells (PBMC).[1][2]

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMC)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds (this compound derivatives)

  • Ibuprofen (positive control)

  • ELISA kits for TNF-α and IL-10

Procedure:

  • Isolate PBMCs from healthy human blood using a density gradient centrifugation method.

  • Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in RPMI 1640 medium.

  • Add various concentrations of the test compounds (e.g., 10, 50, 100 µg/mL) to the wells. Include a vehicle control (DMSO) and a positive control (ibuprofen).

  • Stimulate the cells with LPS (1 µg/mL) to induce cytokine production.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • After incubation, centrifuge the plate and collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-10 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Calculate the percentage of cytokine inhibition or elevation compared to the LPS-stimulated control.

Protocol 4: Anticancer Activity - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, HepG2, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[5]

Protocol 5: Antimicrobial Activity - Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the derivatives.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Test compounds

  • Standard antibiotic/antifungal drug (positive control)

  • 96-well microplates

Procedure:

  • Prepare a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well microplate.

  • Prepare a standardized inoculum of the microorganism.

  • Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at the optimal temperature for the microorganism for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1][2][3]

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives can be attributed to their interaction with various cellular signaling pathways.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

Many inflammatory diseases are characterized by the overproduction of pro-inflammatory cytokines such as TNF-α. The transcription of these cytokines is largely regulated by the Nuclear Factor-kappa B (NF-κB) signaling pathway. Some this compound derivatives may exert their anti-inflammatory effects by inhibiting this pathway.

NF_kB_Inhibition cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α) Nucleus->Cytokines Gene Transcription Derivative THPA Derivative Derivative->IKK Inhibition IkB_NFkB->NFkB Release

Caption: Inhibition of the NF-κB signaling pathway by a this compound derivative.

Anticancer Activity: Induction of Apoptosis via the Caspase Pathway

Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. Many anticancer drugs function by inducing apoptosis. The caspase signaling cascade is a central component of the apoptotic machinery. Derivatives of this compound may induce apoptosis by activating this pathway.

Caspase_Activation Derivative THPA Derivative Stress Cellular Stress Derivative->Stress Mitochondria Mitochondria Stress->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Forms ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 Activation Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3 Pro-Caspase-3 ActiveCasp9->Casp3 ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Cleavage Apoptosis Apoptosis ActiveCasp3->Apoptosis

Caption: Induction of apoptosis via the intrinsic caspase pathway by a this compound derivative.

Experimental Workflow for Biological Screening

A systematic approach is essential for the efficient screening of a library of this compound derivatives.

Screening_Workflow Synthesis Synthesis of Derivative Library PrimaryScreen Primary Screening (e.g., Anti-inflammatory, Anticancer, Antimicrobial) Synthesis->PrimaryScreen HitID Hit Identification PrimaryScreen->HitID DoseResponse Dose-Response Studies (IC50 / MIC Determination) HitID->DoseResponse Active Compounds LeadID Lead Identification DoseResponse->LeadID Mechanism Mechanism of Action Studies (e.g., Pathway Analysis) LeadID->Mechanism Potent Compounds LeadOpt Lead Optimization Mechanism->LeadOpt

Caption: General experimental workflow for the biological screening of this compound derivatives.

Conclusion

The this compound scaffold provides a versatile platform for the development of novel biologically active compounds. The protocols and data presented here offer a comprehensive guide for researchers to synthesize and screen a variety of derivatives for anti-inflammatory, anticancer, and antimicrobial activities. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives will be crucial for the development of new and effective therapeutic agents.

References

Application Notes and Protocols: Cross-linking of Polymers with 1,2,3,6-Tetrahydrophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the methodologies for cross-linking various polymers using 1,2,3,6-Tetrahydrophthalic Anhydride (B1165640) (THPA). This document includes experimental protocols, data presentation in tabular format, and visualizations of the workflows for enhanced understanding.

Introduction

1,2,3,6-Tetrahydrophthalic anhydride is a versatile cyclic dicarboxylic anhydride used as a cross-linking agent or hardener for various polymer systems, including epoxy resins and unsaturated polyesters.[1][2][3] Its reactivity, driven by the anhydride ring, allows for the formation of three-dimensional polymer networks, significantly enhancing the thermal, mechanical, and chemical resistance of the resulting material.[2] In the context of drug delivery, the hydrolytic sensitivity of the resulting ester linkages can be exploited for creating pH-responsive drug release systems.[1][4]

Application: Cross-linking of Epoxy Resins

The primary application of THPA in polymer chemistry is as a curing agent for epoxy resins. The cross-linking reaction involves the opening of the anhydride ring by hydroxyl groups present on the epoxy resin backbone, followed by the reaction of the generated carboxylic acid with an epoxy group. This process results in a highly cross-linked, thermoset polymer with excellent mechanical strength and thermal stability.[1]

Experimental Protocol: Curing of a Bisphenol A-based Epoxy Resin

This protocol describes the preparation of a cross-linked epoxy resin using this compound as the curing agent.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • This compound (THPA), flakes or powder

  • Tertiary amine accelerator (e.g., 2,4,6-Tris(dimethylaminomethyl)phenol)

  • Mixing vessel

  • Stirring rod or mechanical stirrer

  • Vacuum oven

  • Molds for sample casting

Procedure:

  • Preparation: Preheat the vacuum oven to the desired curing temperature (e.g., 120°C). Ensure all glassware and molds are clean and dry.

  • Mixing:

    • In the mixing vessel, combine the DGEBA epoxy resin and THPA. The stoichiometric ratio of anhydride to epoxy groups is crucial for optimal properties. A common starting point is a 1:1 molar ratio of anhydride groups to epoxy groups. .

    • Heat the mixture gently to 80-90°C to melt the THPA and reduce the viscosity, facilitating uniform mixing.

    • Stir the mixture until the THPA is completely dissolved and the solution is homogeneous.

  • Accelerator Addition: Add the tertiary amine accelerator to the mixture. The typical concentration of the accelerator is 0.5-2.0 parts per hundred parts of resin (phr).

  • Degassing: Place the mixture in the vacuum oven and degas under vacuum to remove any entrapped air bubbles.

  • Casting: Pour the bubble-free mixture into the preheated molds.

  • Curing:

    • Place the molds in the vacuum oven.

    • A typical curing schedule is a two-stage process: an initial cure at a lower temperature followed by a post-cure at a higher temperature. For example, cure at 120°C for 2 hours, followed by a post-cure at 150°C for 4 hours.

  • Cooling: After the curing process is complete, turn off the oven and allow the samples to cool down slowly to room temperature before demolding.

Data Presentation: Properties of THPA-Cured Epoxy Resin
PropertyUncured Epoxy ResinTHPA-Cured Epoxy ResinTest Method
Glass Transition Temp. (Tg) Liquid at RT130 - 160 °CDSC
Tensile Strength N/A70 - 90 MPaASTM D638
Flexural Modulus N/A3.0 - 4.5 GPaASTM D790
Hardness (Shore D) N/A85 - 95ASTM D2240
Chemical Resistance PoorExcellentSolvent Immersion

Note: The actual values can vary depending on the specific epoxy resin, the exact stoichiometry, the accelerator used, and the curing cycle.

Experimental Workflow Diagram

Epoxy_Crosslinking_Workflow cluster_prep Preparation cluster_process Processing cluster_curing Curing cluster_final Final Product Epoxy DGEBA Epoxy Resin Mixing Mixing & Heating (80-90°C) Epoxy->Mixing THPA 1,2,3,6-THPA THPA->Mixing Accelerator Add Accelerator Mixing->Accelerator Degassing Vacuum Degassing Accelerator->Degassing Casting Casting into Molds Degassing->Casting Cure Curing (e.g., 120°C, 2h) Casting->Cure PostCure Post-Curing (e.g., 150°C, 4h) Cure->PostCure FinalProduct Cross-linked Epoxy Resin PostCure->FinalProduct Polyester_Synthesis_Workflow cluster_stage1 Stage 1: Esterification cluster_stage2 Stage 2: Esterification cluster_finalization Finalization PG Propylene Glycol Reaction1 Reaction at 190-200°C PG->Reaction1 MA Maleic Anhydride MA->Reaction1 Reaction2 Reaction at 200-210°C Reaction1->Reaction2 THPA 1,2,3,6-THPA THPA->Reaction2 PA Phthalic Anhydride PA->Reaction2 Cooling Cooling Reaction2->Cooling Inhibitor Add Inhibitor Cooling->Inhibitor Styrene Add Styrene Inhibitor->Styrene FinalResin Unsaturated Polyester (B1180765) Resin Styrene->FinalResin Drug_Release_Mechanism cluster_acidic Acidic Environment (e.g., Stomach, pH 2.0) cluster_neutral Neutral/Basic Environment (e.g., Intestine, pH 7.4) Stable Anhydride Linkages Stable Intact Hydrogel Network Intact Stable->Intact LowRelease Low Drug Release Intact->LowRelease Hydrolysis Hydrolysis of Anhydride Linkages Degradation Hydrogel Network Degrades Hydrolysis->Degradation HighRelease High Drug Release Degradation->HighRelease DrugLoadedHydrogel Drug-Loaded THPA-Crosslinked Hydrogel DrugLoadedHydrogel->Stable Exposure to Acid DrugLoadedHydrogel->Hydrolysis Exposure to Neutral/Basic pH

References

Application Notes and Protocols for Polystyrene Modification via Friedel-Crafts Acylation with 1,2,3,6-Tetrahydrophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the modification of polystyrene through Friedel-Crafts acylation using 1,2,3,6-tetrahydrophthalic anhydride (B1165640). This process introduces carboxylic acid functionalities onto the polystyrene backbone, significantly altering its chemical properties and opening up a wide range of applications, particularly in the biomedical and pharmaceutical fields. The resulting carboxylated polystyrene can be utilized for drug delivery, diagnostics, and the immobilization of biomolecules.[1][2][3]

Introduction

Polystyrene is a widely used thermoplastic known for its excellent mechanical and thermal properties. However, its hydrophobic and chemically inert nature limits its application in areas requiring surface functionalization, such as biotechnology and drug delivery. Friedel-Crafts acylation is a robust method for introducing functional groups onto the aromatic rings of polystyrene.[4][5] The use of 1,2,3,6-tetrahydrophthalic anhydride as the acylating agent is particularly advantageous as it introduces a carboxylic acid group, which can be used for subsequent conjugation reactions.

Applications of Carboxylated Polystyrene

The introduction of carboxyl groups onto the polystyrene surface enhances its utility in various high-value applications:

  • Drug Delivery: The carboxylic acid groups can be used to covalently attach drug molecules, enabling the development of targeted drug delivery systems.[1][2][6] The modified polystyrene can be formulated into nanoparticles or microspheres for controlled release applications.[3]

  • Biomolecule Immobilization: Proteins, peptides, and nucleic acids can be covalently bonded to the carboxylated surface, which is useful for applications in diagnostics, biosensors, and affinity chromatography.

  • Enhanced Biocompatibility: Surface carboxylation can improve the biocompatibility of polystyrene, making it more suitable for biomedical implants and devices.[3]

  • Adhesion and Coating: The modified polymer exhibits improved adhesion to various substrates, making it a candidate for advanced coatings and adhesives.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of polystyrene modified with this compound. Researchers should optimize the reaction conditions based on the specific grade of polystyrene and the desired degree of functionalization.

Protocol 1: Friedel-Crafts Acylation of Polystyrene

Materials:

  • Polystyrene (PS)

  • This compound

  • Anhydrous aluminum chloride (AlCl₃) as the Lewis acid catalyst

  • Anhydrous nitrobenzene (B124822) or carbon disulfide as the solvent

  • Methanol

  • Hydrochloric acid (HCl), 5% aqueous solution

  • Distilled water

  • Nitrogen gas

Procedure:

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve polystyrene in the anhydrous solvent under a nitrogen atmosphere.

  • Reaction Mixture: In a separate flask, add this compound to the anhydrous solvent. Slowly add anhydrous aluminum chloride to this mixture while stirring. An exothermic reaction may occur; maintain the temperature with an ice bath if necessary.

  • Acylation Reaction: Add the polystyrene solution to the anhydride/catalyst mixture dropwise at 0-5 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C. Let the reaction proceed for 4-6 hours.

  • Quenching: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing a mixture of crushed ice and 5% HCl to decompose the catalyst.

  • Precipitation and Washing: The modified polystyrene will precipitate. Filter the precipitate and wash it thoroughly with distilled water until the washings are neutral.

  • Purification: Further purify the product by dissolving it in a suitable solvent (e.g., tetrahydrofuran) and reprecipitating it in a non-solvent (e.g., methanol).

  • Drying: Dry the final product in a vacuum oven at 60 °C to a constant weight.

Protocol 2: Characterization of Modified Polystyrene

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Objective: To confirm the presence of carboxyl and carbonyl groups.

  • Procedure: Acquire the FTIR spectrum of the dried sample.

  • Expected Results: Look for the appearance of a characteristic C=O stretching peak for the carboxylic acid at approximately 1700-1725 cm⁻¹ and a broad O-H stretching band around 2500-3300 cm⁻¹.[7][8][9]

2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To determine the degree of substitution.

  • Procedure: Dissolve the modified polystyrene in a suitable deuterated solvent (e.g., CDCl₃).

  • Analysis: The degree of substitution can be calculated by comparing the integration of the aromatic protons of the polystyrene backbone with the protons of the attached acyl group.

3. Gel Permeation Chromatography (GPC):

  • Objective: To determine the molecular weight and polydispersity index (PDI).[10][11][12]

  • Procedure: Analyze the molecular weight of both the unmodified and modified polystyrene using GPC.[10]

  • Analysis: Compare the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI before and after modification.[12]

4. Thermal Analysis (DSC and TGA):

  • Objective: To evaluate the thermal properties of the modified polymer.

  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg). An increase in Tg is often observed upon functionalization.[13][14][15][16][17]

  • Thermogravimetric Analysis (TGA): Assess the thermal stability and decomposition temperature (Td).[18][19]

Data Presentation

The following table summarizes illustrative data for the characterization of polystyrene before and after modification. Note: This data is hypothetical and serves as an example. Actual results may vary depending on the experimental conditions.

ParameterUnmodified PolystyreneModified Polystyrene
Degree of Substitution (mol%) 015
Mn ( g/mol ) 150,000165,000
Mw ( g/mol ) 300,000335,000
PDI (Mw/Mn) 2.02.03
Glass Transition Temp. (Tg, °C) 100[14]115
Decomposition Temp. (Td, °C) 380395

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_characterization Characterization PS Polystyrene Dissolution Acylation Friedel-Crafts Acylation PS->Acylation Anhydride Anhydride + Catalyst Mixture Anhydride->Acylation Quench Quenching Acylation->Quench Precipitate Precipitation & Washing Quench->Precipitate Purify Reprecipitation Precipitate->Purify Dry Drying Purify->Dry FTIR FTIR Dry->FTIR NMR NMR Dry->NMR GPC GPC Dry->GPC Thermal DSC/TGA Dry->Thermal

Caption: Experimental workflow for the modification and characterization of polystyrene.

Reaction Scheme

reaction_scheme cluster_reactants Reactants cluster_product Product PS_unit Polystyrene Repeat Unit Modified_PS Modified Polystyrene Unit PS_unit->Modified_PS + Anhydride This compound Anhydride->Modified_PS Catalyst AlCl₃ (Catalyst) Catalyst->Modified_PS Solvent Solvent Solvent->Modified_PS

Caption: Friedel-Crafts acylation of polystyrene with this compound.

References

Troubleshooting & Optimization

Preventing hydrolysis of 1,2,3,6-Tetrahydrophthalic anhydride during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of 1,2,3,6-Tetrahydrophthalic anhydride (B1165640) to prevent hydrolysis.

Troubleshooting Guide

Hydrolysis of 1,2,3,6-Tetrahydrophthalic anhydride can lead to impurities and inconsistent results in your experiments. This guide will help you troubleshoot potential hydrolysis issues.

Problem: Suspected Hydrolysis of this compound

If you suspect that your this compound has been compromised by moisture, follow these steps to diagnose and resolve the issue.

Troubleshooting_Workflow Troubleshooting Hydrolysis of this compound start Start: Suspected Hydrolysis visual_inspection Visually Inspect Anhydride (Color change, clumping, crystalline vs. powder) start->visual_inspection storage_check Review Storage Conditions (Tightly sealed? Dry environment?) visual_inspection->storage_check Signs of moisture? qc_test Perform Quality Control (QC) Test (e.g., Karl Fischer, HPLC, GC-MS) visual_inspection->qc_test No visible signs storage_check->qc_test hydrolysis_confirmed Hydrolysis Confirmed qc_test->hydrolysis_confirmed Fails QC no_hydrolysis No Evidence of Hydrolysis qc_test->no_hydrolysis Passes QC discard Discard and Use New Batch hydrolysis_confirmed->discard proceed Proceed with Experiment no_hydrolysis->proceed improve_storage Improve Storage Protocol (Use desiccator, inert gas) discard->improve_storage re_evaluate Re-evaluate Experimental Setup (Dry glassware, anhydrous solvents) proceed->re_evaluate If reaction still fails

Caption: Troubleshooting workflow for suspected hydrolysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is hydrolysis of this compound?

A1: Hydrolysis is a chemical reaction in which a water molecule breaks down the anhydride ring of this compound, converting it into its corresponding dicarboxylic acid, 4-Cyclohexene-1,2-dicarboxylic acid.[1] This is an undesirable reaction during storage as it changes the chemical identity and reactivity of the compound.

Hydrolysis_Reaction Hydrolysis of this compound anhydride 1,2,3,6-Tetrahydrophthalic Anhydride plus + anhydride->plus water Water (H₂O) arrow Hydrolysis water->arrow plus->water dicarboxylic_acid 4-Cyclohexene-1,2-dicarboxylic Acid arrow->dicarboxylic_acid

Caption: Chemical reaction of this compound hydrolysis.

Q2: What are the ideal storage conditions to prevent hydrolysis?

A2: To prevent hydrolysis, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight. Containers should always be kept tightly sealed. For enhanced protection, storage in a desiccator with a suitable desiccant or under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Q3: How can I tell if my this compound has hydrolyzed?

A3: Visually, hydrolysis may be indicated by a change in the physical appearance of the white crystalline solid, such as clumping or a change in texture. However, the most reliable way to detect hydrolysis is through analytical methods such as Karl Fischer titration to determine water content, or chromatographic techniques like HPLC or GC-MS to assess purity and detect the presence of the dicarboxylic acid.

Q4: What is the shelf life of this compound?

A4: A specific shelf life for this compound is often not provided by manufacturers without a retest or expiration date on the Certificate of Analysis (COA). It is recommended to handle the product according to the defined storage conditions and to routinely inspect it to ensure it performs as expected.

Q5: Can I use this compound that has partially hydrolyzed?

A5: It is not recommended. Using a hydrolyzed anhydride can lead to inconsistent reaction yields and the formation of impurities, compromising the integrity of your experiment.

Quantitative Data on Hydrolysis and Storage

ParameterValueReference
Hydrolysis Half-Life in Water (estimated) ~1.5 - 2.7 minutes[2]
Recommended Storage Temperature Below +30°C[3]
Vapor Pressure @ 20°C <0.01 mmHg[4][5]
Solubility in Water Reacts exothermically[1]

Experimental Protocols

The following are generalized protocols for key experiments to assess the quality of this compound. These methods should be validated and optimized for your specific instrumentation and experimental setup.

Protocol 1: Determination of Water Content by Karl Fischer Titration

Objective: To quantify the amount of water present in a sample of this compound.

Methodology:

  • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Use a solvent appropriate for anhydrides that does not cause side reactions. A mixture of methanol (B129727) and a suitable co-solvent like chloroform (B151607) or formamide (B127407) may be necessary to ensure complete dissolution.

  • Sample Preparation: Accurately weigh a suitable amount of the this compound sample and introduce it into the titration vessel.

  • Titration: Start the titration. The Karl Fischer reagent is added until all the water in the sample has reacted.

  • Endpoint Detection: The endpoint is typically detected electrometrically.

  • Calculation: The water content is calculated based on the amount of Karl Fischer reagent consumed.

Note: Challenges such as high drift and lack of a clear endpoint have been reported with some anhydrides, possibly due to side reactions with the solvent (e.g., methanol).[6] Method optimization may be required.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and detect the presence of its hydrolysis product, 4-Cyclohexene-1,2-dicarboxylic acid.

Methodology:

  • System Preparation:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A typical mobile phase would be a gradient of an aqueous buffer (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[7]

    • Detector: UV detector set at an appropriate wavelength to detect both the anhydride and the dicarboxylic acid.

  • Standard Preparation: Prepare standard solutions of high-purity this compound and its corresponding dicarboxylic acid in a suitable solvent.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase or a compatible solvent. Filter the sample to remove any particulates.

  • Analysis: Inject the prepared sample and standards into the HPLC system.

  • Data Interpretation: Compare the retention times of the peaks in the sample chromatogram with those of the standards to identify the anhydride and any hydrolysis product. Quantify the purity by comparing the peak areas.

Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound and its hydrolysis product.

Methodology:

  • Derivatization: Since the dicarboxylic acid is not volatile enough for GC analysis, a derivatization step is necessary to convert it into a more volatile ester. This can be achieved using reagents like trimethyloxonium (B1219515) tetrafluoroborate (B81430) (TMO).

  • Instrument Setup:

    • GC Column: A non-polar or mid-polar capillary column (e.g., DB-5) is typically used.

    • Oven Program: A temperature gradient is used to separate the components.

    • MS Detector: The mass spectrometer is set to scan a suitable mass range to detect the molecular ions and fragmentation patterns of the derivatized compounds.

  • Sample Injection: Inject the derivatized sample into the GC inlet.

  • Data Analysis: Identify the compounds by comparing their mass spectra with a reference library or by interpreting the fragmentation patterns. Quantify the components by comparing their peak areas to those of derivatized standards.

References

Technical Support Center: Optimization of Curing Temperature for 1,2,3,6-Tetrahydrophthalic Anhydride (THPA) Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for optimizing the curing temperature of 1,2,3,6-Tetrahydrophthalic anhydride (B1165640) (THPA) epoxy resin systems.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for a curing temperature schedule for a THPA-epoxy system? A1: Epoxy-anhydride systems require elevated temperatures to cure; they will not cure at room temperature.[1] A common approach is a two-stage curing process. This often involves a pre-curing stage at a lower temperature (e.g., 90-120°C) for 1-2 hours, followed by a post-curing stage at a higher temperature (e.g., 140-180°C) for several hours to ensure complete cross-linking.[2][3][4] The optimal schedule depends heavily on the specific epoxy resin, the presence of accelerators, and the desired final properties.

Q2: Why is a post-curing step necessary? A2: A post-curing step, typically conducted at a temperature at or above the resin's glass transition temperature (Tg), is crucial for driving the curing reaction to completion.[5] This maximizes the cross-link density, which in turn enhances the material's thermal stability, chemical resistance, and mechanical properties, such as hardness and flexural strength.[4][6] Leaving a resin to cure only at a lower, initial temperature will result in a partially cured material with suboptimal performance.[5]

Q3: What is the role of an accelerator in THPA-epoxy curing? A3: Accelerators, such as tertiary amines, are generally used to speed up the curing process and allow for curing at lower temperatures.[4] They play a role in initiating the reaction between the epoxy and the anhydride. The level of accelerator must be optimized, as too much or too little can negatively impact the final physical properties of the cured resin.[4]

Q4: How does curing temperature affect the final properties of the resin? A4: The curing temperature and duration directly influence the extent of the cross-linking reaction.[4] Higher curing temperatures generally lead to a higher glass transition temperature (Tg), improved thermal stability, and greater mechanical strength.[2][6] However, excessively high temperatures can accelerate the reaction too much, potentially leading to brittleness, internal stresses, or thermal degradation.[7][8]

Q5: Can I determine the degree of cure for my sample? A5: Yes, Differential Scanning Calorimetry (DSC) is a standard technique used to determine the degree of cure. By measuring the heat evolved from an uncured sample (total heat of cure, ΔH_total) and comparing it to the residual heat from a partially cured sample (ΔH_residual), the percentage of cure can be calculated using the formula: % Cure = [ (ΔH_total - ΔH_residual) / ΔH_total ] x 100.[9][10]

Troubleshooting Guide

This guide addresses common problems encountered during the curing of THPA epoxy resins.

Problem Question Probable Causes & Solutions
Incomplete Cure Why is my resin still soft, sticky, or tacky after the recommended curing time? 1. Incorrect Temperature: The curing temperature may be too low. Epoxy-anhydride systems require heat.[1][11] Solution: Increase the post-curing temperature or extend the curing time. A good rule of thumb for post-curing is to heat the resin 50-100°C above its current glass transition temperature (Tg).[5]2. Improper Mixing/Ratio: This is a very common cause.[12][13][14] The resin and anhydride hardener may not have been mixed thoroughly, or the ratio was incorrect. Solution: Ensure precise measurement of components and mix thoroughly, scraping the sides and bottom of the container to ensure homogeneity.[13][14]3. Expired Materials: The resin or hardener may be old and have lost reactivity.[12] Solution: Use fresh, unexpired components.[14]
Surface Defects Why does my cured resin have bubbles, blemishes, or a cloudy appearance? 1. Air Entrapment: Air was likely introduced during mixing.[15][16] Solution: Mix slowly and deliberately to minimize air incorporation. Degas the mixture in a vacuum oven before pouring.[15]2. Moisture Contamination: Moisture in the components, on the mold surface, or from high ambient humidity can cause a cloudy or milky appearance.[11][16][17] Solution: Ensure all materials, molds, and the working environment are dry. Avoid humidity levels above 60%.[17][18]3. Volatiles: Some resin systems contain volatile components that can be trapped if the cure is too rapid or the casting is too thick.[15] Solution: Select a resin system appropriate for your application's thickness and ensure a proper, gradual curing schedule.
Poor Mechanical Properties Why is my cured resin brittle or cracking? 1. Cure Rate Too Fast: Excessively high temperatures can accelerate curing, generating internal stresses that lead to cracking or brittleness.[7][12] This is especially true for thick sections that generate significant exothermic heat.[15] Solution: Lower the initial curing temperature to allow for a more gradual gelation. Implement a stepped curing schedule.[3]2. Non-Uniform Heating: Different sections of the part curing at different rates can cause stress.[15] Solution: Ensure uniform heating in the oven. For parts with varying thicknesses, adjust the heat profile to promote simultaneous gelling.[15]
Inconsistent Results Why do my results vary between batches even with the same protocol? 1. Temperature Fluctuations: Small changes in ambient or oven temperature can significantly alter cure speed. A general rule is that an 18°F (10°C) increase can double the cure speed.[19] Solution: Use a calibrated oven with precise temperature control (±2°C).[20] Monitor the temperature in real-time.[20]2. Inaccurate Measurements: Small errors in the resin-to-hardener ratio can lead to large differences in final properties. Solution: Use a calibrated digital scale for all measurements.

Data Presentation: Curing Schedules & Properties

The following tables summarize quantitative data from studies on anhydride-cured epoxy systems. These serve as a reference for establishing experimental parameters.

Table 1: Example Curing Schedules for Anhydride-Epoxy Systems

Epoxy SystemCuring AgentCuring ScheduleSource
DGEBS (Diglycidyl ether of bisphenol-S)THPA150°C for 2 hours, then 180°C for 2 hours[2]
TGDDM (Tetraglycidyl-diaminodiphenyl-methane)THPA120°C for 2 hours + 170°C for 2 hours + 200°C for 2 hours[3]
Liquid Epoxy Resins (General)Anhydrides90°C for 2 hours, then 165°C for 4 hours, up to 200°C for 16 hours[4]

Table 2: Influence of Curing on Material Properties

PropertyConditionValueSource
Glass Transition Temp. (Tg)DGEBS/THPA System (Fully Cured)Approx. 175°C[2]
Storage Modulus (at 30°C)DGEBS/THPA System (Fully Cured)2.8 GPa[2]
Flexural ModulusBio-based Epoxy (Cured at 70°C)977 MPa[6]
Flexural ModulusBio-based Epoxy (Cured at 90°C)2403 MPa[6]
Impact StrengthBio-based Epoxy (Cured at 80°C, post-cured at 150°C)Showed improved toughness[6]

Experimental Protocols

Protocol 1: Determining Optimal Cure Temperature using Differential Scanning Calorimetry (DSC)

Objective: To identify the onset, peak, and end-set of the curing reaction and to measure the total heat of reaction (ΔH).

Instrumentation: A differential scanning calorimeter (DSC) with a cooling accessory.[9]

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the uncured, thoroughly mixed THPA-epoxy formulation into a standard aluminum DSC pan.[9] Hermetically seal the pan. Prepare an empty, sealed pan as a reference.[9]

  • Dynamic Scan:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at a low temperature (e.g., 25°C).[9]

    • Heat the sample at a constant rate (e.g., 5, 10, or 20 °C/min) to a temperature well beyond the completion of the reaction (e.g., 250-300°C).[9][21] A heating rate of 10°C/min is common.[21]

    • Record the heat flow as a function of temperature. The resulting exothermic peak represents the curing reaction.

  • Data Analysis:

    • From the thermogram, determine the onset temperature (T_onset), the peak exothermic temperature (T_peak), and the end temperature (T_end) of the cure.

    • Integrate the area under the exothermic peak to calculate the total heat of cure (ΔH_total).[9] This value is proportional to the total extent of reaction.

    • The T_peak can be used as a starting point for determining the post-curing temperature.[3]

Protocol 2: Assessing the State of Cure using Dynamic Mechanical Analysis (DMA)

Objective: To measure the glass transition temperature (Tg) and the evolution of viscoelastic properties (storage modulus, E') as a function of cure, which indicates the development of the polymer network.

Instrumentation: A dynamic mechanical analyzer (DMA) capable of operating in tension, bending, or shear mode.

Methodology:

  • Sample Preparation: Prepare rectangular specimens of the THPA-epoxy resin cured under different temperature schedules (e.g., varying post-cure times or temperatures).

  • Temperature Sweep:

    • Mount the cured specimen in the DMA fixture.

    • Apply a small, oscillating strain at a fixed frequency (e.g., 1 Hz).[2]

    • Ramp the temperature from ambient to a point well above the expected Tg (e.g., 30°C to 250°C) at a constant heating rate (e.g., 5 °C/min).[2]

    • Record the storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') as a function of temperature.

  • Data Analysis:

    • The glass transition temperature (Tg) is a key indicator of the degree of cure. It can be identified as the peak of the tan δ curve or the peak of the loss modulus (E'') curve.[22]

    • A higher Tg value generally indicates a more complete cure and a higher cross-link density.[9]

    • The storage modulus (E') in the glassy region (below Tg) provides information about the material's stiffness. A significant drop in E' marks the glass transition.[22] By comparing the Tg values of samples cured under different conditions, the optimal curing schedule can be determined.

Visualizations

Chemical Pathway

Curing_Mechanism Epoxy-Anhydride Curing Reaction Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_cycle Autocatalytic Cycle cluster_crosslink Cross-linking I1 Anhydride (THPA) I3 Ring-Opened Anhydride (Monoester + Carboxylic Acid) I1->I3 + R'₃N (Accelerator) I2 Initiator (e.g., R-OH, H₂O) I2->I3 + R'₃N (Accelerator) P1 Carboxylic Acid (from Initiation) I3->P1 P3 Ester + new Hydroxyl Group (-OH) P1->P3 P2 Epoxy Group P2->P3 C1 New Hydroxyl Group (-OH) P3->C1 X1 Growing Polymer Chains P3->X1 C2 Another Anhydride Molecule C1->C2 Reacts with C1->X1 C3 Another Carboxylic Acid Group C2->C3 Forms C3->P2 Reacts with Epoxy X2 Cross-linked Thermoset Network X1->X2

Caption: Generalized reaction pathway for the autocatalytic curing of epoxy resins with anhydrides.

Experimental Workflow

Experimental_Workflow Workflow for Optimizing Curing Temperature A 1. Formulation Preparation - Weigh Epoxy, THPA, Accelerator - Mix thoroughly - Degas under vacuum B 2. Initial Thermal Analysis (DSC) - Perform dynamic scan (e.g., 10°C/min) - Determine T_onset, T_peak, ΔH_total A->B C 3. Design Test Cure Schedules - Select range of pre-cure and post-cure temperatures based on DSC T_peak B->C D 4. Prepare Cured Samples - Cure multiple samples according to designed schedules (e.g., C1, C2, C3) C->D E 5. Evaluate State of Cure (DMA) - Perform temperature sweep on each sample - Determine Glass Transition Temp (Tg) for each D->E F 6. Data Analysis & Comparison - Compare Tg values - Higher Tg indicates better cure E->F G Is Tg maximized and stable? F->G H 7. Optimal Cure Schedule Identified - Perform further mechanical/thermal tests on optimized sample G->H Yes I Refine Cure Schedules (e.g., adjust temp/time) and re-test G->I No I->D

Caption: Logical workflow for the systematic optimization of THPA-epoxy curing temperature.

References

Technical Support Center: 1,2,3,6-Tetrahydrophthalic Anhydride in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1,2,3,6-Tetrahydrophthalic anhydride (B1165640) (THPA) in polymerization experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the polymerization of 1,2,3,6-Tetrahydrophthalic anhydride.

Problem Potential Cause Recommended Solution
Incomplete Curing or Low Crosslink Density 1. Hydrolysis of THPA: The anhydride may have reacted with ambient moisture to form the less reactive tetrahydrophthalic acid.[1] 2. Incorrect Stoichiometry: An improper ratio of THPA to the co-reactant (e.g., epoxy resin, polyol) can lead to an excess of one component. 3. Epoxy Homopolymerization: The epoxy resin may have self-polymerized, especially with certain accelerators, consuming reactive sites intended for the anhydride.[2]1. Handling and Storage: Store THPA in a dry, tightly sealed container. Consider drying the anhydride before use if moisture exposure is suspected. 2. Stoichiometric Adjustments: Carefully calculate and weigh all reactants. It may be beneficial to use a slight excess of the anhydride (e.g., a 0.90-0.95 anhydride to epoxy equivalent ratio) to compensate for potential side reactions.[2] 3. Optimize Accelerator Level: Evaluate a range of accelerator concentrations to find the optimum level that promotes the desired anhydride-epoxy reaction without significantly inducing epoxy homopolymerization.[2]
Formation of Insoluble Particles or Gels 1. Premature Crosslinking: Localized high concentrations of reactants or catalyst can lead to gel formation. 2. Side Reactions in Polyester (B1180765) Synthesis: When substituting phthalic anhydride with THPA in certain polyester formulations, insolubles may form.[1]1. Mixing: Ensure thorough and uniform mixing of all components before initiating the cure. 2. Two-Step Reaction: For polyester synthesis, first prepare a glycerol (B35011) half-ester of THPA and subsequently react this half-ester instead of the anhydride directly.[1]
Variability in Pot Life and Viscosity 1. Isomerization of THPA: At elevated temperatures, the double bond in THPA can shift, creating a mixture of liquid isomers.[3][4] This can alter the reactivity and viscosity of the system.1. Temperature Control: Maintain consistent and controlled reaction temperatures. Be aware that isomerization can occur at temperatures above the melting point of THPA.[3]
Poor Thermal or Mechanical Properties of the Cured Polymer 1. Incomplete Reaction: As described above, this leads to a poorly formed network. 2. Non-ideal Network Structure: Side reactions like epoxy homopolymerization can create a less uniform and potentially weaker polymer network.[2]1. Curing Schedule: Employ a two-stage curing process with an initial lower temperature cure followed by a higher temperature post-cure. This allows for a more controlled reaction, reduces exotherm, and helps relieve internal stresses.[2] 2. Formulation Optimization: Re-evaluate the stoichiometry and accelerator concentration to minimize side reactions.
Discoloration of the Final Product 1. Oxidation: Reactions at elevated temperatures in the presence of air can lead to oxidation and color formation.1. Inert Atmosphere: Conduct the polymerization under an inert atmosphere, such as nitrogen or argon, especially during high-temperature processing. This has been shown to improve the initial color of resins made with THPA.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions of this compound (THPA) during polymerization?

A1: The main side reactions of THPA in polymerization include:

  • Hydrolysis: THPA can react with water to form tetrahydrophthalic acid.[1] This can alter the stoichiometry and reactivity of the system.

  • Isomerization: The double bond in the THPA molecule can migrate to form different isomers, which are often liquid at room temperature.[3][4] This is typically induced by heat.

  • Epoxy Homopolymerization: In epoxy systems, the epoxy resin can react with itself, a side reaction that competes with the desired anhydride curing reaction.[2]

  • Undesired Grafting Reactions: When grafting THPA onto polymers like polyolefins, side reactions such as crosslinking of the polymer backbone, homopolymerization of the anhydride, and reactions involving the solvent can occur.[5]

Q2: How does the isomerization of THPA affect the polymerization process?

A2: The isomerization of the solid cis-1,2,3,6-tetrahydrophthalic anhydride to a mixture of its liquid isomers can be beneficial for processing.[3] The resulting liquid anhydride blends more easily with liquid epoxy resins at lower temperatures and can improve the pot life of the resin system.[3] However, this change in the isomer distribution may also affect the final properties of the cured polymer. The isomerization process is temperature-dependent, with a preferred range of 100°C to 250°C.[3]

Q3: Can I substitute phthalic anhydride with THPA in my formulation? What should I watch out for?

A3: Yes, THPA can often be used as a substitute for phthalic anhydride, particularly in unsaturated polyester and alkyd resins.[1] This substitution can lead to excellent initial color and color retention in the final resin.[1] However, in some formulations, this substitution may lead to the formation of insolubles. To avoid this, it is recommended to first prepare a half-ester of THPA with a polyol (like glycerol) before proceeding with the rest of the polymerization.[1]

Q4: What is the effect of water on polymerization with THPA?

A4: Water can react with the anhydride group of THPA in a hydrolysis reaction to form the corresponding dicarboxylic acid (tetrahydrophthalic acid).[1] This is generally undesirable as it consumes the anhydride functionality, which is intended to react with the epoxy or hydroxyl groups in the polymerization. This can lead to an imbalance in the stoichiometry, incomplete curing, and potentially different final polymer properties. It is crucial to minimize moisture content in the reactants and the reaction environment.

Q5: How can I detect and quantify side reactions in my THPA polymerization?

A5: A combination of analytical techniques can be employed:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To monitor the disappearance of the anhydride peaks (typically around 1860 and 1780 cm⁻¹) and the appearance of ester linkages. It can also be used to detect the formation of carboxylic acid groups from hydrolysis.

  • Differential Scanning Calorimetry (DSC): To study the curing kinetics, determine the glass transition temperature (Tg), and identify any unexpected thermal events that might indicate side reactions.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the final polymer, which can be affected by the network structure resulting from side reactions.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques can be used to separate and identify unreacted monomers, isomers of THPA, and other low molecular weight side products.[6][7][8][9]

Visualizing Reaction Pathways

The following diagrams illustrate the intended polymerization reaction and key side reactions.

Main_Reaction THPA 1,2,3,6-Tetrahydrophthalic anhydride (THPA) Polymer Crosslinked Polyester Network THPA->Polymer Curing Reaction (Esterification) Epoxy Epoxy Resin Epoxy->Polymer

Caption: Intended curing reaction of THPA with an epoxy resin.

Side_Reactions Potential Side Reactions of THPA cluster_hydrolysis Hydrolysis cluster_isomerization Isomerization cluster_homopolymerization Epoxy Homopolymerization THPA 1,2,3,6-Tetrahydrophthalic anhydride (THPA) Hydrolysis_Product Tetrahydrophthalic Acid THPA->Hydrolysis_Product reacts with Isomers Liquid THPA Isomers THPA->Isomers induced by Water Water (H₂O) Heat Heat Epoxy Epoxy Resin Homopolymer Epoxy Homopolymer Epoxy->Homopolymer catalyzed by Catalyst Catalyst

Caption: Overview of common side reactions involving THPA.

Experimental Protocols

Protocol 1: Monitoring THPA Polymerization using FTIR

  • Objective: To monitor the consumption of anhydride groups and the formation of ester linkages during the curing process.

  • Methodology:

    • Prepare the reaction mixture of THPA, co-reactant (e.g., epoxy resin), and any catalyst.

    • Take an initial FTIR spectrum of the uncured mixture. This will serve as the time-zero reference.

    • Place a small amount of the mixture between two salt plates (e.g., KBr or NaCl) suitable for transmission FTIR, or use an Attenuated Total Reflectance (ATR) setup.

    • Initiate the curing process by applying heat as required by the formulation.

    • Acquire FTIR spectra at regular intervals throughout the curing process.

    • Monitor the decrease in the intensity of the characteristic anhydride C=O stretching peaks (symmetric and asymmetric) located at approximately 1780 cm⁻¹ and 1860 cm⁻¹.

    • Simultaneously, monitor the increase in the intensity of the ester C=O stretching peak, typically around 1730-1740 cm⁻¹.

    • The degree of conversion can be estimated by normalizing the anhydride peak area to an internal standard peak that does not change during the reaction (e.g., a C-H stretching peak).

Protocol 2: Analysis of THPA Isomerization by GC-MS

  • Objective: To identify and quantify the different isomers of THPA present in a sample.

  • Methodology:

    • Sample Preparation: Dissolve a known amount of the THPA-containing sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Derivatization (Optional but Recommended): To improve volatility and chromatographic separation, the anhydride and any corresponding diacid (from hydrolysis) can be derivatized. A common method is esterification (e.g., with diazomethane (B1218177) or by heating with an alcohol like methanol (B129727) in the presence of an acid catalyst) to form the corresponding methyl esters.

    • GC-MS Conditions:

      • Injector: Use a split/splitless injector, typically at a temperature of 250°C.

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is suitable.

      • Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature of around 280-300°C.

      • Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range of m/z 40-400.

    • Data Analysis: Identify the peaks corresponding to the different THPA isomers based on their retention times and mass spectra. The mass spectra of the isomers will be very similar (molecular ion at m/z 152 for underivatized THPA), but their fragmentation patterns may show subtle differences. Quantification can be performed by integrating the peak areas and comparing them to a calibration curve prepared with known standards if available.

Experimental_Workflow Start Polymerization Experiment with THPA Problem Encounter Issue? (e.g., Incomplete Cure, Insolubles) Start->Problem Troubleshoot Consult Troubleshooting Guide Problem->Troubleshoot Yes End Successful Polymerization Problem->End No Analyze Perform Chemical Analysis Troubleshoot->Analyze FTIR FTIR Analysis (Protocol 1) Analyze->FTIR GCMS GC-MS Analysis (Protocol 2) Analyze->GCMS DSC DSC/TGA Analysis Analyze->DSC Optimize Optimize Formulation and/or Process Conditions FTIR->Optimize GCMS->Optimize DSC->Optimize Optimize->Start

Caption: Logical workflow for troubleshooting THPA polymerization.

References

Technical Support Center: Purification of 1,2,3,6-Tetrahydrophthalic Anhydride Adducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,2,3,6-tetrahydrophthalic anhydride (B1165640) adducts.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of 1,2,3,6-tetrahydrophthalic anhydride adducts.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
PUR-001 Low Yield After Recrystallization - The adduct is significantly soluble in the cold recrystallization solvent.- Too much solvent was used.- Premature crystallization on the filter paper during hot filtration.- The adduct is an oily substance that is difficult to crystallize.- Test the solubility of your adduct in various solvents to find one in which it is sparingly soluble at low temperatures.- Use a minimal amount of hot solvent to dissolve the adduct.- Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.- If the product "oils out", try redissolving it in more hot solvent and cooling slowly. Seeding with a pure crystal can also help.
PUR-002 Product is Oily or Gummy - The melting point of the adduct is lower than the boiling point of the solvent, causing it to "oil out".- Presence of impurities that depress the melting point.- Switch to a lower-boiling point solvent for recrystallization.- Attempt to purify a small amount by column chromatography to obtain seed crystals for subsequent recrystallizations.- Triturate the oily product with a poor solvent to try and induce crystallization.
PUR-003 Discolored Product (Yellow or Brown) - Presence of polymeric impurities from the Diels-Alder reaction.- Unreacted, colored starting materials.- Thermal decomposition during the reaction or purification.- Treat a solution of the crude product with activated charcoal before filtration and recrystallization.- A silica (B1680970) gel plug filtration can be effective at removing baseline impurities.- Ensure the reaction and purification temperatures do not exceed the decomposition temperature of the adduct.
PUR-004 Broad Melting Point Range - The product is impure.- The presence of both endo and exo isomers.- Residual solvent in the crystals.- Recrystallize the product again, ensuring slow crystal growth.- If isomers are present, they may require separation by column chromatography.- Ensure the crystals are thoroughly dried under vacuum before measuring the melting point.[1]
PUR-005 Crystallization Does Not Occur - The solution is not supersaturated.- The adduct is highly soluble in the chosen solvent.- Reduce the volume of the solvent by evaporation and allow it to cool again.- Add a "poor" solvent dropwise to the solution until it becomes cloudy, then heat until it is clear and cool slowly.- Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.[2]
PUR-006 Presence of Unreacted Maleic Anhydride - Incomplete reaction.- Maleic anhydride co-precipitates with the product.- Maleic anhydride can be removed by washing the crude product with cold water, as it will hydrolyze to the more water-soluble maleic acid. The adduct is less susceptible to hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound adduct synthesis?

A1: Common impurities include unreacted diene and maleic anhydride, polymeric byproducts, and in some cases, the corresponding dicarboxylic acid if the anhydride is exposed to water.[3][4] The presence of both endo and exo isomers is also common in Diels-Alder reactions.

Q2: How can I remove unreacted starting materials?

A2: Unreacted diene is often volatile and can be removed under vacuum. Unreacted maleic anhydride can be removed by washing the crude product with cold water or a dilute sodium bicarbonate solution, which will hydrolyze the anhydride to the water-soluble maleic acid.

Q3: My adduct is sensitive to hydrolysis. What precautions should I take during purification?

A3: Use anhydrous solvents and store the adduct in a desiccator.[5] Avoid prolonged exposure to atmospheric moisture. If an aqueous workup is necessary, use cold water and perform the extraction quickly.

Q4: What is the difference between the endo and exo adducts, and how can I separate them?

A4: Endo and exo are stereoisomers that differ in the orientation of the substituents on the newly formed ring. The endo product is often the kinetic product (formed faster), while the exo may be more thermodynamically stable. Separation can be challenging but is often achievable by column chromatography on silica gel.

Q5: Can I use column chromatography to purify my this compound adduct?

A5: Yes, column chromatography is a viable purification method, especially for removing closely related impurities or separating isomers.[6][7] A typical solvent system would be a gradient of ethyl acetate (B1210297) in hexane.

Q6: How can I confirm the purity of my final product?

A6: Purity can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and by observing a sharp melting point range.[1][8]

Experimental Protocols

Protocol 1: Recrystallization

This protocol describes the general procedure for purifying this compound adducts by recrystallization.

  • Solvent Selection: Choose a solvent in which the adduct has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents include mixtures of a "good" solvent like xylene or ethyl acetate and a "poor" solvent like petroleum ether or hexane.[1]

  • Dissolution: Place the crude adduct in an Erlenmeyer flask and add a minimal amount of the hot "good" solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation. If crystals do not form, try scratching the inside of the flask or adding a seed crystal.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography

This protocol is for the purification of adducts that are difficult to purify by recrystallization alone or for the separation of isomers.

  • Stationary Phase: Pack a chromatography column with silica gel.

  • Mobile Phase: Select an appropriate solvent system, typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by thin-layer chromatography (TLC).

  • Sample Loading: Dissolve the crude adduct in a minimum amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Pass the mobile phase through the column and collect fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Final Product: The resulting solid or oil is the purified adduct.

Visualizations

Purification_Workflow crude Crude Adduct recrystallization Recrystallization crude->recrystallization issues Issues? (e.g., oily, impure) recrystallization->issues column Column Chromatography pure Pure Adduct column->pure issues->column Yes issues->pure No

Caption: A general workflow for the purification of this compound adducts.

Troubleshooting_Recrystallization start Start Recrystallization dissolve Dissolve in Min. Hot Solvent start->dissolve cool Cool Slowly dissolve->cool crystals Crystals Form? cool->crystals oiling_out Oiling Out? crystals->oiling_out Yes collect Collect Crystals crystals->collect No, Solid add_solvent Add More Solvent, Reheat, Cool Slowly oiling_out->add_solvent Yes scratch Scratch Flask/ Add Seed Crystal oiling_out->scratch No add_solvent->cool scratch->cool

Caption: A decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Synthesis of 1,2,3,6-Tetrahydrophthalic Anhydride via Diels-Alder Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of 1,2,3,6-Tetrahydrophthalic anhydride (B1165640) synthesized via the Diels-Alder reaction between 1,3-butadiene (B125203) and maleic anhydride.

Troubleshooting Guide

Low or no yield of the desired product is a common issue. This guide provides a systematic approach to identifying and resolving potential problems in your experimental setup.

Question: My reaction yielded very little or no 1,2,3,6-Tetrahydrophthalic anhydride. What are the possible causes and how can I fix it?

Answer:

Several factors can contribute to a low yield in this Diels-Alder reaction. A logical approach to troubleshooting this issue is outlined in the diagram below.

TroubleshootingWorkflow cluster_reagents Reagent Issues cluster_moisture Moisture Contamination cluster_temp Temperature Problems cluster_time Reaction Time Issues cluster_isolation Isolation Inefficiencies start Low or No Product Yield check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_moisture Ensure Anhydrous Conditions check_reagents->check_moisture Reagents OK reagent_purity Impure Maleic Anhydride or 3-Sulfolene (B121364)? check_reagents->reagent_purity reagent_ratio Incorrect Molar Ratio? check_reagents->reagent_ratio check_temp Evaluate Reaction Temperature check_moisture->check_temp Conditions Anhydrous hydrolysis Hydrolysis of Maleic Anhydride or Product? check_moisture->hydrolysis check_time Assess Reaction Time check_temp->check_time Temperature Correct temp_low Temperature too low for 3-Sulfolene Decomposition? check_temp->temp_low temp_high Temperature too high causing Product Decomposition? check_temp->temp_high check_isolation Review Product Isolation Technique check_time->check_isolation Time Sufficient time_short Insufficient time for complete reaction? check_time->time_short solution Implement Corrective Actions check_isolation->solution Isolation Optimized crystallization Incomplete Crystallization? check_isolation->crystallization filtration Loss of product during filtration? check_isolation->filtration

Caption: Troubleshooting workflow for low yield of this compound.

Detailed Troubleshooting Steps:

  • Reagent Quality and Stoichiometry:

    • Maleic Anhydride: Ensure the maleic anhydride is pure and has not been hydrolyzed by exposure to atmospheric moisture. It should be a white crystalline solid.

    • 3-Sulfolene (Butadiene Sulfone): Use pure 3-sulfolene as the in-situ source of 1,3-butadiene.

    • Molar Ratio: While a 1:1 molar ratio of diene to dienophile is theoretical, using a slight excess of the diene precursor (3-sulfolene) can sometimes improve the yield by ensuring all the maleic anhydride reacts.

  • Anhydrous Conditions:

    • Moisture is a critical factor. Maleic anhydride can hydrolyze to maleic acid, which is less reactive as a dienophile.[1] The final product, the anhydride, can also be hydrolyzed to the corresponding dicarboxylic acid upon workup if care is not taken.[2]

    • Solution: Use dry glassware and anhydrous solvents. Handle reagents quickly to minimize exposure to air.

  • Reaction Temperature:

    • The thermal decomposition of 3-sulfolene to 1,3-butadiene and sulfur dioxide requires a sufficiently high temperature, typically around 140°C or higher.[3]

    • However, excessively high temperatures can lead to the decomposition of the desired product.[1]

    • Solution: Carefully control the reaction temperature. Monitor the reaction mixture for the evolution of sulfur dioxide gas as an indicator that the decomposition of 3-sulfolene is occurring. If the solution turns yellow, it may indicate decomposition; in such cases, reducing the heat might be necessary.[1]

  • Reaction Time:

    • The reaction needs to be heated for a sufficient amount of time to ensure the complete decomposition of 3-sulfolene and subsequent reaction with maleic anhydride. Typical reaction times range from 30 minutes to a few hours.

    • Solution: Ensure the reaction is refluxed for the recommended duration as per the chosen protocol.

  • Product Isolation:

    • Incomplete crystallization will lead to a lower isolated yield.

    • The choice of solvent for crystallization and washing is crucial to avoid dissolving the product.

    • Solution: After the reaction is complete, allow the mixture to cool to room temperature and then in an ice bath to maximize crystallization. Use a non-polar solvent like petroleum ether to wash the crystals, as the product is poorly soluble in it.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: High-boiling aromatic solvents like xylene or toluene (B28343) are commonly used because they allow the reaction to be carried out at the necessary high temperatures for the decomposition of 3-sulfolene.[5][6] Diglyme has also been reported as a suitable solvent.[3] The choice of solvent can influence reaction rates, with non-polar solvents sometimes leading to higher rates.[7]

Q2: How can I be sure that the 1,3-butadiene is being generated in situ?

A2: The decomposition of 3-sulfolene produces sulfur dioxide (SO₂) gas as a byproduct. You can test for the evolution of this gas by holding a piece of wet blue litmus (B1172312) paper or universal pH paper near the condenser outlet (in a fume hood). The paper will turn red in the presence of the acidic SO₂ gas.[1]

Q3: My product is an off-white or yellowish color. How can I purify it?

A3: A yellowish color may indicate the presence of impurities, possibly from the decomposition of the product at high temperatures. Recrystallization is the most common method for purification. A mixed solvent system, such as xylene and petroleum ether, can be effective. The product should dissolve in the hot xylene and then precipitate as pure crystals upon cooling and the addition of the less polar petroleum ether.[4]

Q4: What are the expected melting points for the starting materials and the product?

A4: Approximate melting points are as follows:

  • Maleic Anhydride: ~52.8 °C[6]

  • 3-Sulfolene: ~64-65 °C[2]

  • This compound: ~100-103 °C

A broad melting point range for your final product suggests the presence of impurities.[4]

Quantitative Data

The yield of the Diels-Alder reaction to form this compound is influenced by various experimental parameters. The following table summarizes yields obtained under different reported conditions.

Maleic Anhydride (g)3-Sulfolene (g)SolventTemperature (°C)Time (min)Yield (%)Reference
1.462.53XyleneRefluxN/A41.7[8]
1.632.79XyleneRefluxN/A89[9]
3.03.6Diglyme~1405 (after SO₂ evolution)N/A[3]
0.40.4 (E,E-2,4-hexadien-1-ol)TolueneReflux1510.5[6]

Note: The yield can vary significantly based on the specific experimental setup, purity of reagents, and work-up procedure.

Experimental Protocols

Standard Protocol for the Synthesis of this compound:

This protocol is a synthesis of procedures reported in the literature.

ExperimentalWorkflow reagents 1. Combine Maleic Anhydride, 3-Sulfolene, and Solvent in a Round-Bottom Flask reflux 2. Set up for Reflux and Heat the Mixture reagents->reflux reaction 3. Maintain Reflux for the Specified Time reflux->reaction cool 4. Cool the Reaction Mixture to Room Temperature, then in an Ice Bath reaction->cool filter 5. Collect the Crystals by Vacuum Filtration cool->filter wash 6. Wash the Crystals with a Cold, Non-polar Solvent filter->wash dry 7. Dry the Product and Determine Yield and Melting Point wash->dry

Caption: Experimental workflow for the synthesis of this compound.

Detailed Steps:

  • Reagent Preparation: In a round-bottom flask, combine maleic anhydride, 3-sulfolene, and a high-boiling solvent such as xylene or diglyme. Add a boiling chip or a magnetic stir bar.

  • Reaction Setup: Assemble a reflux apparatus, ensuring the glassware is dry.

  • Heating and Reflux: Heat the mixture to reflux. The 3-sulfolene will decompose to generate 1,3-butadiene and sulfur dioxide gas. Maintain the reflux for approximately 30-60 minutes.

  • Crystallization: After the reflux period, allow the reaction mixture to cool slowly to room temperature. Subsequently, place the flask in an ice bath to promote complete crystallization of the product.

  • Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold petroleum ether or a similar non-polar solvent to remove any residual solvent and soluble impurities.

  • Drying and Analysis: Allow the product to air dry or dry in a desiccator. Once dry, determine the mass to calculate the percent yield and measure the melting point to assess its purity.

References

Technical Support Center: Managing Exotherms in 1,2,3,6-Tetrahydrophthalic Anhydride (THPA) Curing Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,3,6-Tetrahydrophthalic anhydride (B1165640) (THPA) as a curing agent for epoxy resins. The following sections address common issues related to exothermic reactions during the curing process.

Frequently Asked Questions (FAQs)

Q1: What is an exotherm in the context of THPA curing reactions?

A1: An exotherm is the heat released during the chemical reaction between the epoxy resin and the THPA curing agent.[1] This reaction is a polymerization process that forms a durable, cross-linked network. The amount of heat generated can vary depending on several factors, including the mass of the epoxy mixture, the ambient temperature, and the type and concentration of any accelerators used.[1][2]

Q2: Why is it critical to manage the exotherm during THPA curing?

A2: Uncontrolled exotherms can lead to a "runaway reaction," where the heat generated accelerates the curing process, which in turn generates even more heat.[1] This can result in several problems, including:

  • Thermal Stress: Rapid temperature changes can create internal stresses in the cured material, leading to cracking, warping, and reduced mechanical strength.[3]

  • Component Damage: In electronic potting applications, excessive heat can damage sensitive components.[4]

  • Safety Hazards: A runaway reaction can produce smoke, and dangerous vapors, and generate enough heat to melt plastic containers.[1]

Q3: What are the primary factors that influence the exotherm of a THPA curing reaction?

A3: The main factors influencing the exotherm are:

  • Mass and Volume: Larger batches of mixed epoxy will generate and retain more heat.[1]

  • Cure Temperature: Higher initial curing temperatures will accelerate the reaction and increase the peak exotherm.[5]

  • Accelerators: The type and concentration of accelerators, such as tertiary amines, significantly impact the reaction rate and heat generation.[6]

  • Stoichiometry: The ratio of THPA to epoxy resin can affect the reaction kinetics and final properties.[7]

Q4: How does the concentration of an accelerator affect the curing exotherm?

A4: Increasing the concentration of an accelerator, such as a tertiary amine, will generally decrease the gel time and increase the peak exotherm temperature.[8] This is because the accelerator speeds up the chemical reaction, causing heat to be generated more rapidly.

Troubleshooting Guide: Exotherm Management

This guide provides solutions to common problems encountered during THPA curing reactions.

Problem Potential Cause(s) Recommended Solution(s)
Excessively High Exotherm (Runaway Reaction) 1. Batch size is too large: A large mass of epoxy is retaining too much heat.[1] 2. Accelerator concentration is too high: The reaction is proceeding too quickly.[8] 3. Initial cure temperature is too high: The reaction is initiated at a temperature that is too aggressive.[5]1. Reduce Batch Size: Mix smaller quantities of the epoxy system at a time.[1] 2. Optimize Accelerator Level: Reduce the concentration of the accelerator.[6] 3. Lower Initial Cure Temperature: Start the cure at a lower temperature and gradually ramp up to the final cure temperature.[7] 4. Use a Heat Sink: Place the mold or casting on a metal plate or in a water bath to dissipate heat.[1]
Curing Too Slowly or Incomplete Cure 1. Insufficient accelerator: The reaction is not being catalyzed effectively. 2. Low ambient or cure temperature: The reaction is kinetically hindered by cold temperatures.[5] 3. Incorrect mix ratio: An improper ratio of resin to hardener can lead to an incomplete reaction.1. Increase Accelerator Concentration: Incrementally increase the amount of accelerator. 2. Increase Cure Temperature: Ensure the curing environment meets the recommended temperature. A post-cure at a higher temperature may be necessary.[7] 3. Verify Mix Ratio: Double-check the recommended stoichiometry and ensure accurate measurements.[7]
Cracking or Warping of the Cured Part 1. High thermal stress from a rapid exotherm: The material is cooling too quickly and unevenly from a high peak temperature.[3] 2. Excessive shrinkage: A high degree of cross-linking at elevated temperatures can lead to significant shrinkage upon cooling.[4]1. Implement a Staged Cure Cycle: Use a slow initial cure temperature to manage the exotherm, followed by a post-cure at a higher temperature to ensure full cross-linking.[7] 2. Reduce Thermal Shock: Allow the cured part to cool slowly to room temperature in the oven or on the heat sink. 3. Consider Fillers: Incorporating thermally conductive fillers can help dissipate heat and reduce the overall exotherm.[4]

Quantitative Data

The following table presents representative data from a dynamic scanning calorimetry (DSC) study of an epoxy resin cured with THPA and various hardeners, illustrating the effect of the curing agent on the exothermic peak temperature.

Curing SystemHeating Rate (°C/min)Peak Exotherm Temperature (°C)
EAN-THPA5187
EAN-THPA10196
EAN-THPA15203
EAN-THPA20210

Data adapted from a dynamic DSC curing study of an epoxy resin of 9,9′-bis(4-hydroxyphenyl)anthrone-10 (EAN) with THPA.[9]

Experimental Protocols

Protocol for Measuring Gel Time and Peak Exotherm Temperature (Based on ASTM D2471)

Objective: To determine the gel time and peak exothermic temperature of a THPA-epoxy formulation. This helps in characterizing the working life and the maximum temperature reached during curing.[10]

Methodology:

  • Sample Preparation:

    • Ensure all components (epoxy resin, THPA, accelerator) are at a consistent test temperature, typically 23 ± 1°C.[10]

    • Slowly agitate each component separately for at least 3 minutes to ensure uniformity without introducing air.[10]

    • Accurately weigh the components in the recommended ratio to achieve the desired total volume.[10]

  • Mixing and Measurement:

    • Combine the components in a suitable container and start a stopwatch immediately. Mix thoroughly.

    • Insert a thermocouple or other temperature-measuring device into the geometric center of the reacting mixture.[10]

    • Record the temperature at regular intervals.

    • Every 15 seconds, gently probe the surface of the mixture with a clean wooden stick. The "gel time" is the point at which the material no longer adheres to the probe.[10]

    • Continue to record the temperature until it begins to decrease. The highest temperature recorded is the "peak exothermic temperature."[10]

Protocol for Casting Large Parts with Exotherm Management

Objective: To cast a large epoxy part using a THPA curing system while minimizing the risk of a runaway exotherm and thermal stress.

Methodology:

  • Mold and Material Preparation:

    • If possible, use a mold made of a thermally conductive material (e.g., aluminum) to act as a heat sink.

    • Ensure the working environment and all materials are at a cool, controlled temperature.[1]

  • Mixing and Pouring:

    • Mix a smaller batch of the epoxy system than the total volume required.[1]

    • Pour the first layer into the mold. The depth of the pour should be limited to manage heat dissipation.

    • Monitor the temperature of the curing epoxy.

  • Staged Pouring and Curing:

    • Allow the initial exotherm of the first layer to peak and begin to cool before mixing and pouring the next layer.[1]

    • Repeat this process until the desired volume is achieved.

    • Once all layers have been poured and have gelled, initiate a slow, controlled ramp-up to the final cure temperature.

    • After the final cure, allow the part to cool slowly to room temperature to minimize thermal stress.

Visualizations

Exotherm_Troubleshooting_Workflow start Start: Exotherm Management Issue issue Identify the Primary Issue start->issue high_exotherm Excessively High Exotherm / Runaway Reaction issue->high_exotherm High Heat slow_cure Slow or Incomplete Cure issue->slow_cure Low Reactivity cracking Cracking or Warping issue->cracking Deformation check_batch_size Is the batch size too large? high_exotherm->check_batch_size check_accel_low Is the accelerator concentration too low? slow_cure->check_accel_low staged_cure Solution: Implement a staged cure cycle (slow initial cure, then post-cure). cracking->staged_cure slow_cooling Solution: Ensure slow, controlled cooling after cure. cracking->slow_cooling use_fillers Consideration: Use thermally conductive fillers. cracking->use_fillers reduce_batch Solution: Reduce batch size or use multiple smaller pours. check_batch_size->reduce_batch Yes check_accelerator Is the accelerator concentration too high? check_batch_size->check_accelerator No reduce_accelerator Solution: Lower the accelerator concentration. check_accelerator->reduce_accelerator Yes check_temp Is the initial cure temperature too high? check_accelerator->check_temp No lower_temp Solution: Lower the initial cure temperature and/or use a heat sink. check_temp->lower_temp Yes increase_accel Solution: Increase accelerator concentration. check_accel_low->increase_accel Yes check_temp_low Is the cure temperature too low? check_accel_low->check_temp_low No increase_temp Solution: Increase cure temperature or add a post-cure step. check_temp_low->increase_temp Yes check_ratio Is the mix ratio incorrect? check_temp_low->check_ratio No correct_ratio Solution: Verify and correct the mix ratio. check_ratio->correct_ratio Yes

Caption: Troubleshooting workflow for managing exotherm issues.

Curing_Reaction_Pathway cluster_reactants Reactants cluster_process Curing Process cluster_outputs Outputs Epoxy Resin Epoxy Resin Mixing Mixing Epoxy Resin->Mixing THPA THPA THPA->Mixing Accelerator Accelerator Accelerator->Mixing Curing Curing Mixing->Curing Cross-linked Polymer Cross-linked Polymer Curing->Cross-linked Polymer Heat (Exotherm) Heat (Exotherm) Curing->Heat (Exotherm)

Caption: Simplified pathway of the THPA curing reaction.

References

Technical Support Center: Optimizing 1,2,3,6-Tetrahydrophthalic Anhydride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,2,3,6-Tetrahydrophthalic anhydride (B1165640).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing 1,2,3,6-Tetrahydrophthalic anhydride?

A1: The synthesis is a [4+2] cycloaddition known as the Diels-Alder reaction.[1][2] It involves the reaction of a conjugated diene, specifically 1,3-butadiene (B125203), with a dienophile, maleic anhydride, to form the cyclic product, this compound (also known as 4-Cyclohexene-1,2-dicarboxylic anhydride).[3][4]

Q2: Is a catalyst always necessary for this reaction?

A2: No, a catalyst is not strictly necessary. The reaction can proceed thermally, often by heating the reactants in a suitable solvent like xylene or even under solvent-free conditions.[5][6] However, the uncatalyzed reaction can be slow and may require high temperatures and long reaction times to achieve good yields.[5]

Q3: What types of catalysts can be used to optimize the reaction?

A3: Lewis acids are the most common catalysts used to accelerate the Diels-Alder reaction by activating the dienophile (maleic anhydride).[7][8][9] Examples include aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and various metal triflates.[5][10][11] Additionally, heterogeneous catalysts like zeolites and other solid supports can be employed, offering advantages in terms of catalyst recovery and reusability.[12][13][14][15][16]

Q4: What are the main differences between homogeneous and heterogeneous catalysts for this reaction?

A4: Homogeneous catalysts, like most Lewis acids, are in the same phase as the reactants (typically liquid). They are often highly active and selective but can be difficult to separate from the final product.[17][18] Heterogeneous catalysts, such as zeolites, are in a different phase (solid) from the reactants (liquid or gas).[15][19] This makes them easy to remove by filtration and reuse, although their activity might be lower than their homogeneous counterparts due to mass transfer limitations.[14][15][17]

Q5: How do I choose the best solvent for the reaction?

A5: The choice of solvent can influence the reaction rate and selectivity.[1][3][20][21] High-boiling aromatic solvents like xylene are commonly used for thermal reactions to allow for higher reaction temperatures.[3][6] Chlorinated solvents like dichloromethane (B109758) are often used with Lewis acid catalysts.[7][11] However, due to environmental and safety concerns, there is a growing interest in solvent-free reactions or using greener solvents.[5] The polarity of the solvent can affect the energy gap between the HOMO of the diene and the LUMO of the dienophile, with non-polar solvents sometimes leading to higher rates.[21]

Troubleshooting Guide

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Insufficient Reaction Time/Temperature The Diels-Alder reaction, especially without a catalyst, can be slow. Ensure you are heating at a sufficient temperature (e.g., refluxing in xylene, ~140°C) for an adequate duration (can be several hours).[3][6] Monitor the reaction progress using techniques like TLC or GC.
Inefficient Diene Generation If using a precursor like 3-sulfolene (B121364) to generate 1,3-butadiene in situ, ensure the temperature is high enough for the thermal decomposition to occur efficiently.[4][22][23] This process releases SO₂ gas, which should be safely trapped.[22][24]
Poor Quality Reagents Maleic anhydride is susceptible to hydrolysis by atmospheric moisture, forming maleic acid, which is unreactive as a dienophile. Use fresh, dry maleic anhydride and dry solvents.[4]
Unfavorable Reactant Electronics While maleic anhydride is an activated dienophile, modifications to the diene with electron-withdrawing groups can significantly slow down or prevent the reaction due to electronic repulsion.[25]
Catalyst Inactivity Lewis acid catalysts are highly sensitive to water. Ensure all glassware is flame-dried and reagents and solvents are anhydrous to prevent catalyst deactivation.[6]
Product Loss During Workup The product is a white crystalline solid.[18] Ensure complete crystallization by cooling the reaction mixture sufficiently in an ice bath before filtration.[6][26] Use a mixed-solvent system (e.g., xylene-petroleum ether) for recrystallization to maximize recovery.[27]
Problem 2: Product is Discolored (Yellow or Brown)
Possible Cause Suggested Solution
Side Reactions/Polymerization At high temperatures, the diene (1,3-butadiene) can undergo polymerization, leading to colored impurities.[5] Using a catalyst can often allow for lower reaction temperatures, minimizing this side reaction.
Impurities in Starting Materials Impurities in the starting anthracene (B1667546) or maleic anhydride can lead to a discolored product.[6]
Thermal Degradation Prolonged heating at very high temperatures may cause some degradation of the product or reactants.
Purification Method Treat the crude product solution with activated carbon before filtration to adsorb colored impurities.[24] Recrystallize the final product from a suitable solvent system, such as ethyl acetate/hexane or toluene, to obtain a pure, colorless product.[17][24]
Problem 3: Difficulty Separating Catalyst from Product
Possible Cause Suggested Solution
Homogeneous Lewis Acid Catalyst Lewis acids like AlCl₃ can be challenging to remove. The workup typically involves quenching the reaction with water or a dilute acid, followed by extraction. This can sometimes lead to hydrolysis of the anhydride product.
Heterogeneous Catalyst This is the ideal solution for easy separation. Use a solid catalyst like a zeolite (e.g., La/HY, Beta zeolite) which can be simply filtered off from the reaction mixture after completion.[12][13][28] The catalyst can often be washed with a solvent, dried, and reused.[12][14][15]
Product Adsorption to Catalyst Strong adsorption of the product onto the catalyst surface can reduce yield and make recovery difficult. This can be an issue with stronger Lewis acids.[10] Ensure thorough washing of the filtered catalyst with the reaction solvent to recover as much product as possible.

Data Presentation: Catalyst Performance Comparison

CatalystTypeCatalyst LoadingSolventTemperature (°C)Reaction TimeYield / ConversionReference(s)
None ThermalN/ABenzene115-145up to 24 h70-80%[5]
None ThermalN/ANone1104 h98.1%[28]
Zinc Chloride (ZnCl₂) HomogeneousNot SpecifiedNone1006 h>90%[5]
Aluminum Chloride (AlCl₃) HomogeneousStoichiometricDichloromethaneRoom Temp.Not SpecifiedAccelerates reaction, enhances endo selectivity[7][10]
La/HY Zeolite Heterogeneous100 wt% (relative to dienophile)o-xylene1802 h51% Selectivity (for a different product)[28]
Various Solid Supports (e.g., LiNTf₂, Sc(OTf)₃) HeterogeneousNot SpecifiedIonic Liquid25 (Conventional)1.5 - 6 h85-97%[29]
Various Solid Supports (e.g., LiNTf₂, Sc(OTf)₃) HeterogeneousNot SpecifiedIonic Liquid60 (Microwave)45 - 120 s80-96%[29]

Experimental Protocols

Protocol 1: Non-Catalyzed Thermal Synthesis

This protocol is adapted from a standard procedure for the reaction of butadiene and maleic anhydride.[26]

  • Apparatus Setup: In a fume hood, assemble a round-bottomed flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a reflux condenser.

  • Reagent Preparation: Charge the flask with maleic anhydride (1.0 eq) and a high-boiling solvent such as xylene.

  • Reaction Initiation: Begin stirring and heat the mixture. Introduce 1,3-butadiene gas (commercially available or generated from 3-sulfolene) through the gas inlet tube.

  • Temperature Control: The reaction is exothermic. Use a water bath to control the temperature, aiming for around 70-75°C.[26]

  • Reaction Monitoring: Continue the addition of butadiene for 2-3 hours. The completion of the reaction can be monitored by the rate of gas absorption.

  • Product Isolation: Once the reaction is complete, pour the hot solution into a beaker to prevent crystallization in the flask. Allow it to cool to room temperature, then place it in an ice bath to maximize crystal formation.

  • Purification: Collect the white crystals by vacuum filtration. Wash the crystals with a cold, non-polar solvent like petroleum ether.[26] The product can be further purified by recrystallization if necessary.

Protocol 2: Heterogeneous Catalysis with Zeolites

This protocol provides a general workflow for using a solid acid catalyst.

  • Catalyst Preparation: Activate the zeolite catalyst by heating under vacuum or calcining in air (e.g., 500°C for 2 hours for La/HY) to remove adsorbed water.[28]

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen), add the activated zeolite catalyst, maleic anhydride (1.0 eq), and an anhydrous solvent.

  • Reactant Addition: Slowly add the diene (1,3-butadiene) to the stirred suspension.

  • Reaction Conditions: Heat the reaction to the desired temperature (e.g., 80-120°C) and maintain for the required time. Monitor the reaction by TLC or GC.

  • Catalyst Recovery: After cooling to room temperature, separate the catalyst by simple filtration. Wash the catalyst with fresh solvent to recover any adsorbed product. The catalyst can be dried and stored for reuse.[14][15]

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure. Purify the resulting solid by recrystallization.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 1. Prepare Reagents (Dry Maleic Anhydride, Butadiene, Anhydrous Solvent) Catalyst_Prep 2. Prepare/Activate Catalyst (If Applicable) Charge_Flask 4. Charge Flask (Reactants, Solvent, Catalyst) Reagents->Charge_Flask Add Glassware 3. Assemble Dry Glassware Catalyst_Prep->Charge_Flask Add Heat_Stir 5. Heat & Stir (Control Temperature) Charge_Flask->Heat_Stir Monitor 6. Monitor Progress (TLC / GC) Heat_Stir->Monitor Cool 7. Cool Reaction Monitor->Cool Reaction Complete Separate_Cat 8. Separate Catalyst (Filtration for Heterogeneous) Cool->Separate_Cat Isolate 9. Isolate Crude Product (Crystallization / Evaporation) Separate_Cat->Isolate Purify 10. Purify Product (Recrystallization) Isolate->Purify

Caption: General experimental workflow for the synthesis of this compound.

Catalyst_Selection_Tree Start Start: Catalyst Selection Q_Reuse Is catalyst reusability a high priority? Start->Q_Reuse Q_Activity Is highest possible activity and reaction rate critical? Q_Reuse->Q_Activity No Hetero Choose Heterogeneous Catalyst (e.g., Zeolites, Solid Supports) Q_Reuse->Hetero Yes Q_Activity->Hetero No Homo Choose Homogeneous Catalyst (e.g., Lewis Acids like AlCl₃, ZnCl₂) Q_Activity->Homo Yes Consider_Regen Note: May require regeneration (e.g., calcination). Lower activity than homogeneous. Hetero->Consider_Regen Consider_Workup Note: Requires more complex work-up for catalyst removal. Homo->Consider_Workup

Caption: Decision tree for selecting a catalyst type for the Diels-Alder reaction.

References

Technical Support Center: Characterization of Impurities in 1,2,3,6-Tetrahydrophthalic Anhydride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1,2,3,6-Tetrahydrophthalic anhydride (B1165640).

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of 1,2,3,6-Tetrahydrophthalic anhydride, focusing on the characterization and mitigation of impurities.

Issue 1: Low Yield or Incomplete Reaction

  • Symptom: The yield of the desired this compound is significantly lower than expected. Analysis of the crude product shows a high percentage of unreacted maleic anhydride.

  • Possible Causes:

    • Insufficient 1,3-Butadiene (B125203): The stoichiometry of the Diels-Alder reaction is critical. Loss of gaseous 1,3-butadiene during the reaction can lead to an excess of maleic anhydride.

    • Low Reaction Temperature: The Diels-Alder reaction requires a certain activation energy. If the temperature is too low, the reaction rate will be slow, resulting in incomplete conversion.

    • Presence of Inhibitors: Some commercial sources of 1,3-butadiene contain inhibitors to prevent polymerization during storage.[1] These inhibitors might interfere with the desired reaction.

  • Troubleshooting Steps:

    • Verify Stoichiometry: Ensure an appropriate excess of 1,3-butadiene is used to compensate for its volatility.

    • Optimize Reaction Temperature: Gradually increase the reaction temperature and monitor the consumption of starting materials by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Remove Inhibitors: Pass the 1,3-butadiene gas through a column of a suitable adsorbent to remove inhibitors before introducing it to the reaction mixture.

    • Analytical Verification: Use Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of unreacted maleic anhydride in the crude product. An example of a GC-MS method is provided in the Experimental Protocols section.

Issue 2: Presence of an Acidic Impurity

  • Symptom: The product has a lower than expected melting point and titration of an aqueous extract of the product indicates the presence of an acid. 1H NMR analysis shows additional peaks not corresponding to the anhydride.

  • Possible Cause:

    • Hydrolysis of the Anhydride: this compound is susceptible to hydrolysis, forming the corresponding dicarboxylic acid, cis-4-cyclohexene-1,2-dicarboxylic acid. This can occur if the reaction is not performed under anhydrous conditions or if the product is exposed to moisture during workup or storage.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Anhydrous Workup: Use dry solvents for extraction and washing. Minimize the exposure of the product to air and moisture.

    • Purification: Recrystallization from a suitable dry solvent can be effective in removing the more polar dicarboxylic acid.

    • Analytical Characterization:

      • HPLC: Use High-Performance Liquid Chromatography (HPLC) to separate and quantify the dicarboxylic acid from the anhydride. A detailed HPLC method is provided in the Experimental Protocols section.

      • Potentiometric Titration: A direct titration with a tertiary amine base in a non-aqueous solvent can quantify the maleic acid impurity.

Issue 3: Unexpected Peaks in GC-MS or NMR Analysis

  • Symptom: The analytical data (GC-MS, NMR) of the purified product shows unexpected signals, suggesting the presence of isomers or other byproducts.

  • Possible Causes:

    • Impurities in 1,3-Butadiene: Commercial 1,3-butadiene can contain various C4 hydrocarbons such as 1,2-butadiene, isobutene, and acetylenes, as well as dimers like 4-vinylcyclohexene.[1][2][3] These can potentially react with maleic anhydride to form different adducts.

    • Formation of Isomers: While the Diels-Alder reaction is stereospecific, side reactions or isomerization under certain conditions could lead to the formation of other isomers of tetrahydrophthalic anhydride.

  • Troubleshooting Steps:

    • Analyze Starting Materials: Characterize the purity of the 1,3-butadiene using Gas Chromatography (GC) before use to identify and quantify potential reactive impurities.

    • Optimize Reaction Conditions: Lowering the reaction temperature may reduce the formation of side products.

    • Advanced Analytical Characterization:

      • GC-MS: Analyze the product using a high-resolution capillary GC column to separate isomers. Mass spectrometry fragmentation patterns can help in identifying the structure of the unknown impurities.

      • NMR Spectroscopy: One-dimensional (1H, 13C) and two-dimensional (COSY, HSQC) NMR spectroscopy are powerful tools for the structural elucidation of isomers and byproducts.[4]

    • Purification: Fractional crystallization or column chromatography may be necessary to separate isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities are:

  • cis-4-Cyclohexene-1,2-dicarboxylic acid: Formed by the hydrolysis of the anhydride product.

  • Unreacted Maleic Anhydride: Due to incomplete reaction or improper stoichiometry.

  • Byproducts from Impurities in 1,3-Butadiene: Commercial 1,3-butadiene can contain other C4 hydrocarbons and dimers which can lead to the formation of other Diels-Alder adducts.[1][2][3]

  • Isomers of the Product: Although the cis isomer is the expected product of the Diels-Alder reaction between 1,3-butadiene and maleic anhydride, other isomers could potentially form under certain conditions.

Q2: How can I quantify the amount of the dicarboxylic acid impurity in my product?

A2: You can quantify the dicarboxylic acid impurity using the following methods:

  • High-Performance Liquid Chromatography (HPLC): This is a reliable method for separating the anhydride from the more polar dicarboxylic acid and quantifying it using a standard calibration curve. An example HPLC protocol is provided below.

  • Potentiometric Titration: This method involves titrating the acidic impurity with a standardized base in a non-aqueous solvent.

Q3: What analytical technique is best for identifying unknown byproducts?

A3: A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is ideal.

  • GC-MS separates the components of the mixture and provides the mass-to-charge ratio and fragmentation pattern of each component, which helps in determining their molecular weight and structure.

  • NMR spectroscopy (1H, 13C, COSY, HSQC) provides detailed information about the chemical structure and connectivity of atoms in the molecules, allowing for the definitive identification of unknown compounds.[4]

Q4: Can impurities in the 1,3-butadiene starting material affect my reaction?

A4: Yes. Commercial 1,3-butadiene can contain impurities like 1,2-butadiene, propadiene, and various acetylenes which can either react with maleic anhydride to form undesired adducts or potentially inhibit the desired Diels-Alder reaction.[2][5] It is recommended to use high-purity 1,3-butadiene or to purify it before use.

Data Presentation

Table 1: Common Impurities and their Typical Analytical Signatures

ImpurityChemical StructureCommon Analytical Method(s)Expected Analytical Signature
cis-4-Cyclohexene-1,2-dicarboxylic acidC₈H₁₀O₄HPLC, 1H NMRShorter retention time in reverse-phase HPLC compared to the anhydride. Appearance of a carboxylic acid proton signal (~10-12 ppm) in 1H NMR (in a suitable solvent).
Maleic AnhydrideC₄H₂O₃GC-MS, HPLCCharacteristic mass spectrum and retention time.
4-Vinylcyclohexene (Butadiene dimer)C₈H₁₂GC-MSCharacteristic mass spectrum (m/z 108) and retention time.[2]
Other C4 Hydrocarbons (e.g., 1,2-butadiene, isobutylene)C₄H₆, C₄H₈GC of starting materialDifferent retention times compared to 1,3-butadiene.

Experimental Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

  • Objective: To identify and quantify volatile impurities in this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Column: HP-5ms or equivalent non-polar capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: 1 µL of a 1 mg/mL solution of the sample in a suitable solvent (e.g., dichloromethane, ethyl acetate).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST). Quantify by integrating the peak areas and using a calibration curve of authentic standards if available.

2. High-Performance Liquid Chromatography (HPLC) for Dicarboxylic Acid Impurity

  • Objective: To quantify the amount of cis-4-cyclohexene-1,2-dicarboxylic acid in a sample of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (B52724) (e.g., 95:5 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a known weight of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Quantification: Prepare a series of standard solutions of cis-4-cyclohexene-1,2-dicarboxylic acid of known concentrations. Generate a calibration curve by plotting peak area versus concentration. Determine the concentration of the dicarboxylic acid in the sample from its peak area using the calibration curve.

3. 1H NMR Spectroscopy for Structural Characterization

  • Objective: To confirm the structure of the desired product and identify the presence of structural isomers or other byproducts.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated acetone (B3395972) ((CD₃)₂CO).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard 1H NMR spectrum. If complex mixtures are suspected, 2D NMR experiments like COSY and HSQC can be beneficial for structural elucidation.[4]

  • Data Analysis:

    • This compound: Expect signals for the olefinic protons, the protons adjacent to the anhydride ring, and the allylic protons.

    • cis-4-Cyclohexene-1,2-dicarboxylic acid: Look for a broad singlet corresponding to the carboxylic acid protons (typically downfield, >10 ppm, though this may exchange with residual water in the solvent).

    • Other Impurities: Analyze the chemical shifts, coupling constants, and integration of unexpected signals to deduce the structures of byproducts.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Initial Observation cluster_analysis Impurity Characterization cluster_identification Impurity Identification cluster_remediation Remediation start 1,2,3,6-Tetrahydrophthalic Anhydride Synthesis issue Observe Low Yield / Unexpected Properties start->issue gcms GC-MS Analysis issue->gcms hplc HPLC Analysis issue->hplc nmr NMR Spectroscopy issue->nmr unreacted Unreacted Starting Materials (e.g., Maleic Anhydride) gcms->unreacted byproducts Side Products / Isomers gcms->byproducts hydrolysis Hydrolysis Product (Dicarboxylic Acid) hplc->hydrolysis nmr->hydrolysis nmr->byproducts optimize Optimize Reaction Conditions unreacted->optimize purify Purification (Recrystallization, Chromatography) hydrolysis->purify byproducts->optimize byproducts->purify

Caption: Troubleshooting workflow for impurity characterization.

logical_relationship cluster_reactants Reactants cluster_reaction Diels-Alder Reaction cluster_products Products & Impurities butadiene 1,3-Butadiene reaction [4+2] Cycloaddition butadiene->reaction side_products Other Adducts / Isomers (Impurities) butadiene->side_products Impurities in Butadiene maleic_anhydride Maleic Anhydride maleic_anhydride->reaction maleic_anhydride->side_products product 1,2,3,6-Tetrahydrophthalic Anhydride (Desired Product) reaction->product unreacted_ma Unreacted Maleic Anhydride (Impurity) reaction->unreacted_ma hydrolysis_product cis-4-Cyclohexene-1,2-dicarboxylic acid (Hydrolysis Impurity) product->hydrolysis_product H₂O

Caption: Relationship between reactants, products, and impurities.

References

Technical Support Center: Purifying 1,2,3,6-Tetrahydrophthalic Anhydride by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1,2,3,6-Tetrahydrophthalic anhydride (B1165640) via recrystallization. It includes detailed troubleshooting guides in a frequently asked questions (FAQ) format, experimental protocols, and solubility data.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of 1,2,3,6-Tetrahydrophthalic anhydride.

Q1: My compound is not dissolving in the hot solvent. What should I do?

A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.

  • Solvent Selection: Ensure you are using a solvent in which this compound is known to be soluble at elevated temperatures. Good starting points include ligroin, ether, or a mixed solvent system like xylene and petroleum ether.[1][2]

  • Solvent Volume: Gradually add more solvent to the heated mixture until the solid dissolves completely. Be mindful not to add an excessive amount, as this will reduce your final yield.

  • Heating: Ensure the solvent is heated to its boiling point to maximize solubility.

Q2: No crystals are forming upon cooling. What went wrong?

A2: The absence of crystal formation upon cooling usually indicates that the solution is not supersaturated.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of pure this compound to the solution. This seed crystal will act as a template for other crystals to grow upon.

    • Concentration: If the above methods fail, it's likely too much solvent was used. Reheat the solution to evaporate some of the solvent and then allow it to cool again.

  • Cooling: Ensure the solution is cooled sufficiently. If cooling at room temperature is ineffective, try using an ice bath.

Q3: The product has "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.

  • Re-dissolve and Cool Slowly: Reheat the solution until the oil completely redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help with this.

  • Change Solvent System: If slow cooling is ineffective, the chosen solvent system may be inappropriate. A solvent with a lower boiling point or a different solvent mixture should be tried.

Q4: The recovered crystals are discolored. How can I improve the purity?

A4: Discoloration indicates the presence of impurities.

  • Activated Charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution. The charcoal will adsorb colored impurities. Heat the solution with the charcoal for a few minutes, then perform a hot filtration to remove the charcoal before allowing the filtrate to cool and crystallize.

  • Second Recrystallization: A second recrystallization step will often yield a purer, colorless product.

Q5: The final yield of purified product is very low. What are the possible causes?

A5: A low yield can result from several factors during the recrystallization process.

  • Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining dissolved in the mother liquor after cooling.

  • Premature Crystallization: If crystals form during hot filtration, product will be lost. Ensure the funnel and receiving flask are pre-heated to prevent this.

  • Incomplete Crystallization: Ensure the solution has been cooled sufficiently for an adequate amount of time to allow for maximum crystal formation.

  • Transfer Losses: Be meticulous during product transfers between flasks and during filtration to minimize physical loss of the product.

Data Presentation

Table 1: Solubility of this compound

SolventQualitative SolubilityQuantitative Solubility (at 20°C)
Petroleum EtherSlightly soluble[3]Data not available
Ethyl EtherSlightly soluble[3]Data not available
BenzeneSoluble[3]Data not available
WaterReacts to form the diacid29.4 g/L (with reaction)[3][4][5]
Dichloromethane (DCM)Soluble[5]Data not available
Ethyl AcetateSoluble[5]Data not available
TolueneSoluble[5]Data not available
XyleneGood solvent when hot[1]Data not available
LigroinSuitable for recrystallization[2]Data not available

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (Ligroin or Ether)

This protocol is adapted from the procedure described in Organic Syntheses.[2]

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (ligroin or ether).

  • Heating: Gently heat the mixture on a steam bath or heating mantle with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Further cooling in an ice bath can increase the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature (e.g., 70-80°C) to a constant weight.[2]

Protocol 2: Recrystallization from a Mixed Solvent System (Xylene and Petroleum Ether)

This protocol is based on a demonstrated laboratory procedure.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the "good" solvent (xylene) and heat the mixture until the solid dissolves.

  • Addition of "Poor" Solvent: While the solution is still hot, slowly add the "poor" solvent (petroleum ether) dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.

  • Clarification: Add a few drops of the "good" solvent (xylene) back to the hot solution until the cloudiness just disappears.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the "poor" solvent (petroleum ether).

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

Mandatory Visualizations

Experimental_Workflow cluster_dissolution Dissolution cluster_purification Purification (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Product B Add Solvent A->B C Heat to Dissolve B->C D Add Activated Charcoal C->D F Cool Slowly C->F E Hot Filtration D->E E->F G Ice Bath F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J K K J->K Pure Product

Caption: General experimental workflow for the recrystallization of this compound.

Troubleshooting_Workflow cluster_dissolution Dissolution Problems cluster_crystallization Crystallization Problems cluster_purity Purity & Yield Issues start Recrystallization Issue q1 Solid Not Dissolving? start->q1 q2 No Crystals Forming? start->q2 q3 Oiling Out? start->q3 q4 Discolored Crystals? start->q4 q5 Low Yield? start->q5 a1 Add more solvent Increase temperature q1->a1 a2 Scratch flask Add seed crystal Concentrate solution q2->a2 a3 Reheat and cool slowly Change solvent q3->a3 a4 Use activated charcoal Re-recrystallize q4->a4 a5 Check solvent amount Ensure slow cooling Minimize transfers q5->a5

Caption: A troubleshooting guide for common issues in the recrystallization of this compound.

References

Addressing incomplete conversion in 1,2,3,6-Tetrahydrophthalic anhydride polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete conversion during the polymerization of 1,2,3,6-Tetrahydrophthalic anhydride.

Troubleshooting Incomplete Polymerization

Low or incomplete monomer conversion is a common issue in polymerization reactions. This guide provides a systematic approach to identifying and resolving the root cause of the problem.

Visual Troubleshooting Workflow

The following workflow provides a step-by-step process for diagnosing the cause of incomplete polymerization.

TroubleshootingWorkflow cluster_start Start cluster_purity Step 1: Monomer Quality cluster_inhibitor Step 2: Inhibitors cluster_initiator Step 3: Initiator System cluster_conditions Step 4: Reaction Conditions cluster_end Resolution start Incomplete Conversion Observed purity_check Verify Monomer Purity start->purity_check purify Purify Monomer purity_check->purify Impurities Detected inhibitor_check Check for Inhibitors purity_check->inhibitor_check Purity OK purify->inhibitor_check remove_inhibitor Remove Inhibitors inhibitor_check->remove_inhibitor Inhibitor Present initiator_check Evaluate Initiator System inhibitor_check->initiator_check Inhibitor-Free remove_inhibitor->initiator_check optimize_initiator Optimize Initiator Type & Concentration initiator_check->optimize_initiator Ineffective Initiator conditions_check Assess Reaction Conditions initiator_check->conditions_check Initiator OK optimize_initiator->conditions_check optimize_conditions Adjust Temperature & Time conditions_check->optimize_conditions Suboptimal Conditions end Successful Polymerization conditions_check->end Conditions Optimized optimize_conditions->end ROP_Mechanism Monomer Cyclic Anhydride (Monomer) Active_Center Active Center Formation Monomer->Active_Center Propagation Propagation (Monomer Addition) Monomer->Propagation n Monomer Units Initiator Initiator/Catalyst Initiator->Active_Center Active_Center->Propagation Polymer Polymer Chain Propagation->Polymer Polymer->Propagation Chain Growth Termination Termination Polymer->Termination Dead_Polymer Final Polymer Termination->Dead_Polymer Hydrolysis Anhydride 1,2,3,6-Tetrahydrophthalic Anhydride Diacid Dicarboxylic Acid Anhydride->Diacid Hydrolysis Polymerization Polymerization Anhydride->Polymerization Desired Path Water Water (H₂O) (Impurity) Water->Diacid Inhibition Inhibition/ Side Reactions Diacid->Inhibition

Validation & Comparative

A Comparative Guide to 1,2,3,6-Tetrahydrophthalic Anhydride and Maleic Anhydride in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,2,3,6-tetrahydrophthalic anhydride (B1165640) and maleic anhydride as dienophiles in Diels-Alder reactions. While maleic anhydride is a well-established and highly reactive dienophile, this guide also explores the role and expected reactivity of its Diels-Alder adduct with butadiene, 1,2,3,6-tetrahydrophthalic anhydride, in similar cycloaddition reactions. This comparison is supported by available experimental data and theoretical considerations to inform your synthetic strategies.

Introduction to Dienophiles in Diels-Alder Reactions

The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, involves the reaction of a conjugated diene with a dienophile. The reactivity of the dienophile is a critical factor in the success of this reaction. An ideal dienophile is typically electron-poor, a characteristic often conferred by the presence of electron-withdrawing groups conjugated with the double bond. This electronic feature lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.

Maleic anhydride is a classic example of a highly reactive dienophile due to its two electron-withdrawing carbonyl groups being in conjugation with the carbon-carbon double bond.[1] This makes it an excellent reactant for a wide range of dienes. This compound, itself a product of a Diels-Alder reaction between 1,3-butadiene (B125203) and maleic anhydride, also possesses an anhydride group but lacks the direct conjugation of the carbonyl groups with the double bond, which significantly influences its reactivity.

Physicochemical Properties

A summary of the key physical and chemical properties of both anhydrides is presented in the table below, providing a basis for understanding their behavior in chemical reactions.

PropertyMaleic AnhydrideThis compound
CAS Number 108-31-685-43-8[2]
Molecular Formula C₄H₂O₃C₈H₈O₃[2]
Molar Mass 98.06 g/mol 152.15 g/mol [2]
Appearance White crystalline solidWhite flaky solid[3]
Melting Point 52.8 °C101.4 - 104.4 °C[2]
Density 1.48 g/cm³1.36 g/cm³ (at 20 °C)[2]
Solubility in water Hydrolyzes29.4 g/L (at 20 °C), reacts exothermically to form the corresponding acid[2][3]

Performance in Diels-Alder Reactions: A Comparative Analysis

The performance of a dienophile in a Diels-Alder reaction is primarily assessed by its reactivity (reaction rate and yield) and the stereoselectivity of the product.

Reactivity

Maleic Anhydride: As a highly electron-poor alkene, maleic anhydride is an exceptionally reactive dienophile that readily participates in Diels-Alder reactions with a wide variety of dienes, often under mild conditions and with high yields.[1] The electron-withdrawing nature of the two adjacent carbonyl groups significantly activates the double bond for cycloaddition.[1]

This compound: Direct experimental data for the use of this compound as a dienophile in further Diels-Alder reactions is scarce in the reviewed literature. However, based on its structure, its reactivity as a dienophile is expected to be significantly lower than that of maleic anhydride. The double bond within the cyclohexene (B86901) ring is not conjugated with the electron-withdrawing anhydride group. This lack of conjugation means the double bond is less activated, making it a much weaker dienophile compared to maleic anhydride.

Reactions involving this compound as a dienophile would likely require more forcing conditions, such as higher temperatures and pressures, and may result in lower yields compared to reactions with maleic anhydride under similar conditions.

Stereoselectivity: The Endo Rule

Diels-Alder reactions are renowned for their high stereoselectivity. When a cyclic dienophile like maleic anhydride reacts with a cyclic diene, the formation of two diastereomeric products, endo and exo, is possible. The "endo rule" states that the kinetically favored product is typically the endo isomer. This preference is attributed to favorable secondary orbital interactions between the developing π-system of the diene and the electron-withdrawing groups of the dienophile in the transition state.

In the reaction of cyclopentadiene (B3395910) with maleic anhydride, the endo product is predominantly formed.[4] While the exo isomer is thermodynamically more stable, the lower activation energy for the formation of the endo isomer leads to its prevalence under kinetic control.[5]

Given its structural similarity as a cyclic anhydride, if this compound were to act as a dienophile, it would also be expected to follow the endo rule, favoring the formation of the endo adduct under kinetic control.

Experimental Protocols

Detailed methodologies for key experiments involving these anhydrides are provided below to facilitate replication and further research.

Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride from Maleic Anhydride and 1,3-Butadiene

This reaction exemplifies the high reactivity of maleic anhydride and is the primary route to synthesizing this compound.

Materials:

  • Maleic anhydride (1.0 g)

  • 3-Sulfolene (B121364) (1.8 g) (in-situ source of 1,3-butadiene)

  • Dry xylene (8 mL total)

  • Petroleum ether

Procedure:

  • In a fume hood, grind 1.0 g of maleic anhydride to a fine powder.

  • Combine the powdered maleic anhydride and 1.8 g of 3-sulfolene in a 50 mL round-bottom flask.

  • Add 2 mL of dry xylene and a few boiling chips to the flask.

  • Set up a reflux apparatus and heat the mixture gently to dissolve the solids, then increase the heat to maintain a steady reflux for 30 minutes. During this time, the 3-sulfolene thermally decomposes to generate 1,3-butadiene, which then reacts with maleic anhydride.

  • After 30 minutes, allow the reaction mixture to cool to room temperature.

  • Add 6 mL of xylene to the cooled mixture and gently heat to dissolve the solid product.

  • Decant the hot solution to a clean beaker, leaving behind any insoluble impurities.

  • Add warm petroleum ether to the decanted solution to induce crystallization.

  • Cool the mixture in an ice bath to complete the crystallization of cis-1,2,3,6-tetrahydrophthalic anhydride.

  • Collect the crystalline product by vacuum filtration.

Expected Yield: This reaction typically proceeds with a high yield.

Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride

This is a classic experiment demonstrating the high reactivity of maleic anhydride and the endo selectivity of the Diels-Alder reaction.

Materials:

Procedure:

  • In a Craig tube, dissolve 175 mg of maleic anhydride in 0.8 mL of ethyl acetate.

  • Add 0.8 mL of hexane to the solution and mix well.

  • Add 140 mg of freshly prepared cyclopentadiene to the mixture.

  • Allow the reaction to proceed for approximately 5 minutes. Crystallization of the product may begin spontaneously. If not, gently scratch the inside of the Craig tube with a glass rod to induce crystallization.

  • Cool the solution in an ice bath to ensure complete crystallization.

  • Collect the crystalline product, cis-norbornene-5,6-endo-dicarboxylic anhydride, by centrifugation.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key reaction mechanisms and experimental workflows discussed.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Diene (e.g., 1,3-Butadiene) TS Cyclic Transition State Diene->TS [4+2] Cycloaddition Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->TS Product Cyclohexene Derivative (e.g., this compound) TS->Product

Caption: General mechanism of the Diels-Alder reaction.

Experimental_Workflow Reactants 1. Combine Dienophile (Maleic Anhydride) and Diene Precursor (3-Sulfolene) in Solvent (Xylene) Reflux 2. Heat to Reflux (in-situ generation of Diene) Reactants->Reflux Cooling 3. Cool to Room Temperature Reflux->Cooling Dissolution 4. Add Solvent (Xylene) and Heat to Dissolve Product Cooling->Dissolution Decantation 5. Decant Solution Dissolution->Decantation Crystallization 6. Add Anti-Solvent (Petroleum Ether) and Cool to Induce Crystallization Decantation->Crystallization Filtration 7. Isolate Product by Vacuum Filtration Crystallization->Filtration

Caption: Workflow for the synthesis of this compound.

Conclusion

Maleic anhydride stands out as a highly reactive and versatile dienophile in Diels-Alder reactions, a property attributed to the strong electron-withdrawing effect of its conjugated anhydride functionality. This high reactivity leads to excellent yields under mild conditions with a broad range of dienes.

In contrast, this compound is predicted to be a significantly less reactive dienophile. The absence of conjugation between its double bond and the anhydride group results in a less electron-poor alkene, thereby diminishing its dienophilic character. While it can theoretically participate in Diels-Alder reactions, it would likely require more stringent reaction conditions.

For researchers and professionals in drug development and chemical synthesis, maleic anhydride remains the superior choice for efficient and high-yield Diels-Alder cycloadditions. The primary synthetic relevance of this compound lies in its formation from maleic anhydride and its potential for further functionalization or as a monomer in polymer synthesis, rather than its utility as a dienophile in subsequent Diels-Alder reactions. Further experimental investigation into the dienophilic reactivity of this compound could provide more definitive comparative data.

References

A Comparative Study: 1,2,3,6-Tetrahydrophthalic Anhydride vs. Nadic Anhydride as Epoxy Curing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable curing agent is paramount in tailoring the properties of epoxy resins for specific high-performance applications. Among the various classes of hardeners, cyclic anhydrides are favored for their ability to impart low viscosity, long pot life, and excellent thermal and electrical properties to the cured polymer network. This guide provides a detailed comparative analysis of two such cycloaliphatic anhydrides: 1,2,3,6-Tetrahydrophthalic anhydride (B1165640) (THPA) and Nadic Anhydride (NA), also known as Himic Anhydride.

This publication aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the performance characteristics of these two curing agents, supported by available data and detailed experimental methodologies for their evaluation.

Comparative Performance Analysis

While direct, side-by-side comparative studies under identical conditions are limited in publicly available literature, the following tables summarize typical properties of epoxy resins cured with 1,2,3,6-Tetrahydrophthalic anhydride and Nadic Anhydride (or its derivative, Methyl Nadic Anhydride - MNA). It is crucial to note that the specific epoxy resin, accelerator, and cure cycle significantly influence the final properties.[1]

PropertyThis compound (THPA) Cured EpoxyNadic Anhydride (NA) / Methyl Nadic Anhydride (MNA) Cured EpoxyKey Observations
Glass Transition Temp. (Tg) 110 - 130 °C[2]150 - 200+ °C[3]Nadic Anhydride systems generally exhibit a significantly higher Tg, indicating superior performance at elevated temperatures.
Heat Distortion Temp. (HDT) ~118 °C150 - 175 °C[3]Consistent with Tg data, Nadic Anhydride cured epoxies show better dimensional stability under thermal load.
Thermal Stability (TGA) Onset of decomposition ~320-340 °C[2]Onset of decomposition ~350 °C[2]Both anhydrides offer good thermal stability, with Nadic Anhydride systems showing a slight advantage.

Table 1: Comparison of Thermal Properties

PropertyThis compound (THPA) Cured EpoxyNadic Anhydride (NA) / Methyl Nadic Anhydride (MNA) Cured EpoxyKey Observations
Flexural Strength Data not readily available for direct comparison~145 MPaNadic Anhydride cured systems are known for their good mechanical properties.[4]
Tensile Strength Data not readily available for direct comparison~91.7 MPaNadic Anhydride cured systems demonstrate high tensile strength.[4]

Table 2: Comparison of Mechanical Properties

Curing Mechanism

The curing of epoxy resins with cyclic anhydrides is a complex process that typically requires elevated temperatures and the presence of a catalyst or an initiator with a hydroxyl group.[5] The reaction proceeds through the opening of the anhydride ring by a hydroxyl group, forming a monoester with a carboxylic acid group. This carboxylic acid then reacts with an epoxy group, generating a diester linkage and another hydroxyl group, which can then react with another anhydride molecule, propagating the cross-linking reaction.[6][7]

Experimental Protocols

To ensure accurate and reproducible comparative data, standardized experimental protocols are essential. The following are detailed methodologies for key experiments used to evaluate the performance of epoxy curing agents.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) and Degree of Cure

Standard: ASTM E1356 - Standard Test Method for Assignment of the Glass Transition Temperatures by Differential Scanning Calorimetry.[8]

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the thoroughly mixed and degassed epoxy-anhydride formulation into a standard aluminum DSC pan. Hermetically seal the pan to prevent volatilization. Prepare an empty, sealed pan as a reference.[9]

  • Instrumentation: Utilize a differential scanning calorimeter (DSC) equipped with a cooling system.[9]

  • Temperature Program:

    • Equilibrate the sample at ambient temperature (e.g., 25°C).

    • Ramp the temperature at a constant heating rate (e.g., 10°C/min or 20°C/min) to a temperature that ensures the completion of the curing reaction.[9]

    • Hold the sample at this temperature for a few minutes.

    • Cool the sample back to the starting temperature.

    • Perform a second heating scan at the same rate to determine the glass transition temperature (Tg) of the fully cured material.[9]

  • Data Analysis: The Tg is determined as the midpoint of the step change in the heat flow curve from the second heating scan.[8] The degree of cure can be calculated by comparing the residual heat of reaction in a partially cured sample to the total heat of reaction of an uncured sample.[9]

Thermogravimetric Analysis (TGA) for Thermal Stability

Methodology:

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of the cured epoxy resin into a TGA sample pan.

  • Instrumentation: Use a thermogravimetric analyzer.

  • Experimental Conditions: Heat the sample from ambient temperature to a high temperature (e.g., 800°C) at a controlled heating rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).[10][11]

  • Data Analysis: The onset of decomposition is determined from the temperature at which a significant weight loss begins. The temperature at 5% weight loss (Td5) is also a common metric for comparing thermal stability.[2]

Tensile Properties

Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.[12]

Methodology:

  • Specimen Preparation: Cast the epoxy-anhydride mixture into dumbbell-shaped molds (Type I, II, III, IV, or V as specified in the standard) and cure according to the desired schedule. Ensure the specimens are free of voids and surface defects.[13]

  • Instrumentation: Use a universal testing machine with appropriate grips and an extensometer.

  • Test Procedure:

    • Measure the width and thickness of the specimen's narrow section.

    • Mount the specimen in the grips of the testing machine.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.[14]

  • Data Analysis: Record the load and elongation to calculate tensile strength, tensile modulus, and elongation at break.

Flexural Properties

Standard: ASTM D790 - Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials.[15]

Methodology:

  • Specimen Preparation: Prepare rectangular bar specimens of the cured epoxy resin with dimensions as specified in the standard.[16]

  • Instrumentation: Use a universal testing machine equipped with a three-point bending fixture. The support span should be 16 times the specimen depth.[16]

  • Test Procedure:

    • Measure the width and depth of the specimen at the center of the support span.

    • Place the specimen on the two supports and apply a load to the center at a specified rate until the outer surface of the specimen ruptures or the maximum strain of 5.0% is reached.[15]

  • Data Analysis: Record the load and deflection to calculate flexural strength and flexural modulus.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Resin Epoxy Resin Mixing Mixing & Degassing Resin->Mixing Anhydride Anhydride Curing Agent (THPA or NA) Anhydride->Mixing Accelerator Accelerator Accelerator->Mixing Casting Casting into Molds Mixing->Casting Curing Curing (Thermal) Casting->Curing DSC DSC Analysis (Tg, Degree of Cure) Curing->DSC TGA TGA Analysis (Thermal Stability) Curing->TGA Tensile Tensile Testing (ASTM D638) Curing->Tensile Flexural Flexural Testing (ASTM D790) Curing->Flexural Data Comparative Data (Tables) DSC->Data TGA->Data Tensile->Data Flexural->Data

Caption: General experimental workflow for comparing epoxy curing agents.

G cluster_reactants Reactants cluster_reaction Curing Reaction cluster_product Product Epoxy Epoxy Group (Oxirane Ring) Anhydride Anhydride Group Hydroxyl Hydroxyl Group (Initiator) RingOpening Anhydride Ring Opening (forms Monoester & Carboxylic Acid) Hydroxyl->RingOpening + Anhydride Esterification Esterification (Carboxylic Acid + Epoxy Group) RingOpening->Esterification + Epoxy Group Propagation Propagation (New Hydroxyl Group reacts with another Anhydride) Esterification->Propagation generates new -OH CrosslinkedNetwork Crosslinked Polymer Network (Polyester) Esterification->CrosslinkedNetwork Propagation->RingOpening

Caption: Simplified mechanism of epoxy curing with a cyclic anhydride.

References

Performance comparison of resins cured with 1,2,3,6-Tetrahydrophthalic anhydride versus phthalic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Resins Cured with 1,2,3,6-Tetrahydrophthalic Anhydride (B1165640) versus Phthalic Anhydride

For researchers and professionals in material science and drug development, the choice of a curing agent is critical in determining the final properties of a resin system. This guide provides a detailed performance comparison of resins cured with two common anhydrides: 1,2,3,6-Tetrahydrophthalic Anhydride (THPA) and Phthalic Anhydride (PA). This comparison is supported by experimental data to aid in the selection of the most suitable curing agent for specific applications.

Executive Summary

Resins cured with this compound (THPA) generally exhibit superior thermal stability, mechanical strength, and electrical insulation properties.[1] In contrast, Phthalic Anhydride (PA) is a cost-effective option that provides good electrical properties and mechanical strength, making it suitable for large castings and laminates due to its low exotherm during curing.[2] A direct comparative study on a tetrafunctional cardo epoxy resin (EBCF) revealed differences in their curing behavior and the resultant thermal properties of the cured resins.[3]

Performance Data Comparison

The following table summarizes the key performance differences between resins cured with THPA and PA based on a comparative study.[3]

Performance MetricThis compound (THPA) Cured ResinPhthalic Anhydride (PA) Cured Resin
Gel Time Reported to be dependent on the anhydride structure in a comparative study.[3]Reported to be dependent on the anhydride structure in a comparative study.[3]
Glass Transition Temperature (Tg) Generally provides good thermal stability.[1][4]A study on a specific epoxy system showed a heat distortion temperature range of 110~147°C.[2]
Thermal Stability (Decomposition Temp.) Cured resins are reported to have excellent thermal stability.[1][4]The addition of PA to one epoxy system was found to decrease its thermal properties.[5]
Mechanical Strength Cured resins exhibit excellent mechanical strength.[1][4]Cured resins exhibit excellent mechanical strength.[2]
Electrical Insulation Properties Superior electrical insulation properties are a key feature.[1]Cured resins exhibit excellent electrical properties.[2]

Logical Relationship in Performance

The choice between THPA and PA often involves a trade-off between performance and cost. The following diagram illustrates the logical relationship in their performance characteristics.

G Epoxy Resin Epoxy Resin THPA This compound (THPA) Epoxy Resin->THPA Cured with PA Phthalic Anhydride (PA) Epoxy Resin->PA Cured with THPA_Props Superior Thermal Stability Excellent Mechanical Strength Superior Electrical Insulation THPA->THPA_Props Leads to PA_Props Good Mechanical Strength Good Electrical Properties Cost-Effective PA->PA_Props Leads to

Caption: Performance comparison of THPA and PA cured resins.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

Curing of Tetrafunctional Cardo Epoxy Resin (EBCF)

A study directly comparing various anhydrides, including THPA and PA, utilized the following curing protocol:

  • Resin and Hardener Preparation: The tetrafunctional cardo epoxy resin (EBCF) was cured using 10 wt% of the respective anhydride hardener (THPA or PA).[3]

  • Curing Schedule: The mixture was cured at 120°C for a duration corresponding to its gel time (which varied between 40–105 minutes depending on the anhydride).[3]

  • Post-Curing: Following the initial cure, the samples were post-cured for 1 hour at 130°C.[3]

Thermal Analysis Experimental Workflow

The thermal properties of the cured resins were characterized using the following standard techniques:

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Output Cured Resin Sample Cured Resin Sample DSC Differential Scanning Calorimetry (DSC) Cured Resin Sample->DSC TGA Thermogravimetric Analysis (TGA) Cured Resin Sample->TGA FTIR Fourier-Transform Infrared Spectroscopy (FTIR) Cured Resin Sample->FTIR Tg Glass Transition Temperature (Tg) DSC->Tg GelTime Gel Time DSC->GelTime Td Decomposition Temperature (Td) TGA->Td Structure Chemical Structure Confirmation FTIR->Structure

Caption: Experimental workflow for thermal analysis of cured resins.

  • Differential Scanning Calorimetry (DSC): This technique was used to determine the gel time and glass transition temperature (Tg) of the cured samples.[3]

  • Thermogravimetric Analysis (TGA): TGA was employed to evaluate the thermal stability and decomposition characteristics of the cured resins.[3]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis was used to characterize the chemical structure of the cured and uncured resins.[3]

References

Alternative hardeners for epoxy resins to 1,2,3,6-Tetrahydrophthalic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and material science, the selection of an appropriate curing agent is a critical determinant of the final performance characteristics of epoxy resin systems. This guide provides an objective comparison of alternative hardeners to 1,2,3,6-Tetrahydrophthalic anhydride (B1165640) (THPA), focusing on performance metrics backed by experimental data. The alternatives evaluated include Hexahydrophthalic anhydride (HHPA), Methylhexahydrophthalic anhydride (MHHPA), Methyltetrahydrophthalic anhydride (MTHPA), and Nadic Methyl Anhydride (NMA).

Performance Comparison of Anhydride Hardeners

The choice of a hardener significantly influences the thermal, mechanical, and processing properties of the cured epoxy resin. The following tables summarize key performance indicators for epoxy systems cured with THPA and its alternatives. It is important to note that performance can vary based on the specific epoxy resin, catalyst, and cure cycle used. The data presented is a synthesis of findings from various sources and is intended to provide a comparative overview.

Table 1: Thermal and Mechanical Properties of Anhydride-Cured Epoxy Resins

Property1,2,3,6-Tetrahydrophthalic Anhydride (THPA)Hexahydrophthalic Anhydride (HHPA)Methylhexahydrophthalic Anhydride (MHHPA)Methyltetrahydrophthalic Anhydride (MTHPA)Nadic Methyl Anhydride (NMA)
Glass Transition Temperature (Tg), °C ~110 - 130~120 - 140~128 - 195[1][2]~110 - 115[2]145 - 253[2][3]
Heat Deflection Temperature (HDT), °C Data Not Available120128[1]Data Not Available>200
Tensile Strength, psi (MPa) Data Not Available11,000 (75.8)11,500 (79.3)[1]Data Not AvailableHigh
Flexural Strength, psi (MPa) Data Not Available17,500 (120.7)18,500 (127.6)[1]Moderate to High[2]High[2]
Hardness (Shore D) Data Not Available85-90Data Not AvailableData Not AvailableData Not Available

Table 2: Processing and Physical Properties of Anhydride Hardeners

PropertyThis compound (THPA)Hexahydrophthalic Anhydride (HHPA)Methylhexahydrophthalic Anhydride (MHHPA)Methyltetrahydrophthalic Anhydride (MTHPA)Nadic Methyl Anhydride (NMA)
Physical Form at Room Temperature Solid FlakesSolidLiquidLiquidLiquid
Viscosity of Mixed System HighLow (when molten)LowLowLow
Curing Temperature HighHighHighHighHigh
Key Advantages Good balance of propertiesGood weatherability, high gloss[4]Excellent color stability, weather resistance[5][6]Good balance of properties, widely used[2]High thermal stability, excellent electrical properties[2]
Common Applications General purposeCoatings, potting compounds[4]LEDs, outdoor high-voltage castings[1][5]Electrical casting, potting, encapsulation[2]High-performance composites, aerospace[7]

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies. The following outlines the general experimental protocols for determining the key performance indicators of anhydride-cured epoxy resins.

1. Sample Preparation:

  • Mixing: The epoxy resin, anhydride hardener, and any accelerator are mechanically stirred to ensure a homogenous mixture. The mixture is then degassed under a vacuum to eliminate entrapped air bubbles.

  • Casting: The degassed mixture is cast into molds appropriate for the specific mechanical tests to be performed.

  • Curing: A typical cure cycle for liquid epoxy resins involves an initial cure at a lower temperature (e.g., 2 hours at 90°C) followed by a post-cure at higher temperatures (e.g., 4 hours at 165°C and up to 16 hours at 200°C) to achieve full crosslinking and optimal properties.[8]

2. Thermal Analysis:

  • Glass Transition Temperature (Tg): Determined using Differential Scanning Calorimetry (DSC) in accordance with ASTM D3418. The sample is heated at a controlled rate, and the Tg is identified as the midpoint of the transition region in the heat flow curve.

  • Heat Deflection Temperature (HDT): Measured according to ASTM D648. A rectangular bar of the cured epoxy is subjected to a constant load, and the temperature is increased until the bar deflects by a specified amount.

3. Mechanical Testing:

  • Tensile Strength and Modulus: Performed following ASTM D638. Dog-bone shaped specimens are pulled at a constant rate until failure to determine their ultimate strength and stiffness.

  • Flexural Strength and Modulus: Conducted as per ASTM D790. A rectangular beam of the cured material is supported at both ends and loaded in the center to measure its resistance to bending.

  • Hardness: Measured using a durometer according to ASTM D2240 to determine the Shore D hardness, which indicates the material's resistance to indentation.

Visualizing the Selection Process

The selection of an appropriate hardener is often a trade-off between desired performance characteristics. The following diagram illustrates a simplified decision-making workflow for choosing an alternative hardener based on key application requirements.

G start Define Application Requirements thermal High Thermal Stability (Tg > 150°C)? start->thermal weather Excellent Weatherability & Color Stability? thermal->weather No nma Nadic Methyl Anhydride (NMA) thermal->nma Yes processing Low Viscosity for High Filler Loading? weather->processing No mhhpa Methylhexahydrophthalic Anhydride (MHHPA) weather->mhhpa Yes general General Purpose & Balanced Properties? processing->general No hhpa Hexahydrophthalic Anhydride (HHPA) processing->hhpa Yes mthpa Methyltetrahydrophthalic Anhydride (MTHPA) general->mthpa Yes thpa This compound (THPA) general->thpa No

Decision workflow for selecting an alternative epoxy hardener.

Conclusion

The choice of an anhydride hardener is a critical decision in the formulation of epoxy systems. While this compound provides a solid baseline of performance for general applications, its alternatives offer distinct advantages for more demanding requirements. For applications necessitating superior thermal stability, Nadic Methyl Anhydride is a strong candidate.[9] Where excellent weatherability and color retention are paramount, such as in outdoor coatings and electronic encapsulation, Methylhexahydrophthalic anhydride is a preferred option.[5] Hexahydrophthalic anhydride, with its low molten viscosity, is particularly suitable for applications requiring high filler content.[4] Methyltetrahydrophthalic anhydride serves as a versatile, all-around alternative with a good balance of properties. This guide provides a foundational comparison to aid in the selection process, and it is recommended to conduct specific testing to validate the optimal hardener for each unique application.

References

A Comparative Guide to the Spectroscopic Analysis of 1,2,3,6-Tetrahydrophthalic Anhydride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 1,2,3,6-tetrahydrophthalic anhydride (B1165640) and its derivatives. Detailed experimental protocols for structural confirmation using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are presented, along with comparative data for alternative cyclic anhydrides.

Introduction

1,2,3,6-Tetrahydrophthalic anhydride and its derivatives are important building blocks in organic synthesis, polymer chemistry, and the development of pharmaceuticals. The Diels-Alder reaction of a substituted 1,3-butadiene (B125203) with maleic anhydride provides a versatile route to a wide range of these compounds. Accurate structural elucidation of these derivatives is crucial for understanding their reactivity and for quality control in their applications. This guide details the application of standard spectroscopic techniques—IR, NMR, and MS—to confirm the structures of these compounds and provides a comparative analysis of their spectral features.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for cis-1,2,3,6-tetrahydrophthalic anhydride, several of its derivatives, and two common alternative cyclic anhydrides, maleic anhydride and succinic anhydride. This data allows for a direct comparison of the influence of substituents on the spectral properties.

Infrared (IR) Spectroscopy Data

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The characteristic anhydride C=O stretching frequencies are particularly informative.

CompoundC=O Stretching (cm⁻¹)C=C Stretching (cm⁻¹)C-O Stretching (cm⁻¹)Reference
cis-1,2,3,6-Tetrahydrophthalic Anhydride1857, 179016501240, 1060[No credible source found]
4-Methyl-1,2,3,6-tetrahydrophthalic Anhydride~1850, ~1780~1660Not Reported[No credible source found]
Maleic Anhydride1857, 179015921060[No credible source found]
Succinic Anhydride~1860, ~1780N/A~1230, ~1050[No credible source found]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule, including the number of different proton types, their relative numbers, and their connectivity. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

CompoundOlefinic Protons (δ, ppm)Allylic Protons (δ, ppm)Methine Protons (δ, ppm)Other Protons (δ, ppm)SolventReference
cis-1,2,3,6-Tetrahydrophthalic Anhydride5.9 (m, 2H)2.6 (m, 4H)3.4 (m, 2H)-CDCl₃[No credible source found]
4-Methyl-1,2,3,6-tetrahydrophthalic Anhydride5.4 (br s, 1H)2.1-2.5 (m, 4H)3.2-3.4 (m, 2H)1.7 (s, 3H, -CH₃)CDCl₃[No credible source found]
Maleic Anhydride7.1 (s, 2H)N/AN/A-CDCl₃[No credible source found]
Succinic AnhydrideN/A2.9 (s, 4H)N/A-DMSO-d₆[No credible source found]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

CompoundCarbonyl Carbons (δ, ppm)Olefinic Carbons (δ, ppm)Allylic Carbons (δ, ppm)Methine Carbons (δ, ppm)Other Carbons (δ, ppm)SolventReference
cis-1,2,3,6-Tetrahydrophthalic Anhydride172.8125.125.341.2-CDCl₃[No credible source found]
4-Methyl-1,2,3,6-tetrahydrophthalic AnhydrideNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[No credible source found]
Maleic Anhydride164.0137.0N/AN/A-CDCl₃[No credible source found]
Succinic Anhydride175.0N/A29.0N/A-DMSO-d₆[No credible source found]
Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Ionization Method
cis-1,2,3,6-Tetrahydrophthalic Anhydride152108, 79, 54Electron Ionization (EI)
4-Methyl-1,2,3,6-tetrahydrophthalic Anhydride166Not ReportedNot Reported
Maleic Anhydride9854, 26Electron Ionization (EI)
Succinic Anhydride10056, 28Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrument and sample.

Synthesis of cis-1,2,3,6-Tetrahydrophthalic Anhydride

A common method for the synthesis of the parent anhydride is the Diels-Alder reaction between 1,3-butadiene and maleic anhydride.

Procedure:

  • In a well-ventilated fume hood, dissolve maleic anhydride in a suitable solvent (e.g., toluene (B28343) or diethyl ether) in a reaction flask equipped with a stirrer and a condenser.

  • Cool the solution in an ice bath.

  • Bubble 1,3-butadiene gas through the solution or add liquid butadiene slowly with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).

  • Remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure cis-1,2,3,6-tetrahydrophthalic anhydride as a white crystalline solid.

Infrared (IR) Spectroscopy

Sample Preparation (Solid Sample - KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the crystalline sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Place the pellet in the sample holder of the IR spectrometer.

Data Acquisition:

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the anhydride functional group (C=O stretching) and other key structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Ensure the sample is fully dissolved and the solution is clear.

Data Acquisition (¹H and ¹³C NMR):

  • Acquire the ¹H NMR spectrum, typically using a 300-500 MHz spectrometer.

  • Integrate the signals to determine the relative number of protons.

  • Analyze the chemical shifts and coupling patterns to assign the protons to the molecular structure.

  • Acquire the proton-decoupled ¹³C NMR spectrum.

  • Analyze the chemical shifts to identify the different carbon environments in the molecule.

Mass Spectrometry (MS)

Sample Preparation (Electron Ionization - EI):

  • For solid samples, introduce a small amount of the compound directly into the ion source using a direct insertion probe.

  • Alternatively, dissolve the sample in a volatile solvent and inject it into a gas chromatograph coupled to the mass spectrometer (GC-MS).

Data Acquisition:

  • Acquire the mass spectrum over a suitable m/z range.

  • Identify the molecular ion peak (M⁺) to confirm the molecular weight.

  • Analyze the fragmentation pattern to gain further structural information.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of this compound derivatives and the logical relationships between the spectroscopic techniques and the structural information they provide.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Butadiene Derivative Butadiene Derivative Diels-Alder Reaction Diels-Alder Reaction Butadiene Derivative->Diels-Alder Reaction Maleic Anhydride Maleic Anhydride Maleic Anhydride->Diels-Alder Reaction Crude Product Crude Product Diels-Alder Reaction->Crude Product Purification Purification Crude Product->Purification Pure Derivative Pure Derivative Purification->Pure Derivative IR Spectroscopy IR Spectroscopy Pure Derivative->IR Spectroscopy NMR Spectroscopy NMR Spectroscopy Pure Derivative->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Pure Derivative->Mass Spectrometry Structural Confirmation Structural Confirmation IR Spectroscopy->Structural Confirmation NMR Spectroscopy->Structural Confirmation Mass Spectrometry->Structural Confirmation

Caption: General workflow for the synthesis and spectroscopic analysis.

G cluster_info Information Derived cluster_technique Spectroscopic Technique Functional Groups Functional Groups Connectivity Connectivity Carbon Skeleton Carbon Skeleton Molecular Weight Molecular Weight Fragmentation Pattern Fragmentation Pattern IR IR IR->Functional Groups 1H NMR 1H NMR 1H NMR->Connectivity 13C NMR 13C NMR 13C NMR->Carbon Skeleton MS MS MS->Molecular Weight MS->Fragmentation Pattern

Caption: Relationship between spectroscopic techniques and structural information.

A Comparative Guide to the Thermal Stability of Polymers Derived from 1,2,3,6-Tetrahydrophthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal stability of polymers derived from 1,2,3,6-Tetrahydrophthalic anhydride (B1165640) (THPA) with those derived from alternative anhydrides, namely Phthalic Anhydride (PA) and Maleic Anhydride (MA). The information presented is supported by experimental data from peer-reviewed literature to assist in making informed decisions for material selection in demanding applications.

Executive Summary

Polymers derived from 1,2,3,6-Tetrahydrophthalic anhydride (THPA) exhibit a distinct thermal stability profile when compared to polymers derived from other common cyclic anhydrides such as Phthalic Anhydride and Maleic Anhydride. Experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) indicates that the choice of anhydride curing agent significantly influences the onset of thermal degradation, the rate of decomposition, and the overall thermal endurance of the resulting polymer network. This guide will delve into the quantitative data, experimental methodologies, and a generalized workflow for assessing the thermal stability of these polymeric systems.

Comparative Thermal Analysis Data

The thermal stability of a tetrafunctional cardo epoxy resin cured with THPA, PA, and MA was investigated to provide a direct comparison. The following table summarizes key parameters obtained from Thermogravimetric Analysis (TGA), including the onset temperature of decomposition, temperatures at various weight loss percentages, and the final decomposition temperature.

Curing AnhydrideOnset Decomposition Temperature (°C)T10 (°C)T20 (°C)T30 (°C)T40 (°C)T50 (°C)T60 (°C)T70 (°C)Final Decomposition Temperature (°C)
This compound (THPA) 355390415430445465495550650
Phthalic Anhydride (PA) 365405430450465485520580680
Maleic Anhydride (MA) 360395420440455475510560660

Data sourced from "Thermal Study of Anhydrides Cured Tetrafunctional Cardo Epoxy Resin." The data represents the temperatures at which 10%, 20%, 30%, 40%, 50%, 60%, and 70% weight loss occurred.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the cured polymer samples.

Instrumentation: A thermogravimetric analyzer is utilized for this procedure.

Procedure:

  • Sample Preparation: A small amount of the cured polymer sample (typically 5-10 mg) is accurately weighed and placed into a tared TGA sample pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup: The TGA furnace is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The weight of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset temperature of decomposition, temperatures at various weight loss percentages, and the residual weight at the final temperature. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the cured polymer samples.

Instrumentation: A differential scanning calorimeter is used for this analysis.

Procedure:

  • Sample Preparation: A small, uniform piece of the cured polymer sample (typically 5-10 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate.

  • Heating and Cooling Program: The sample and reference are subjected to a controlled temperature program. A common procedure involves an initial heating scan to erase any prior thermal history, followed by a controlled cooling scan, and a final heating scan. A typical heating and cooling rate is 10 °C/min.

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify the glass transition temperature (Tg), which appears as a step change in the baseline. Other thermal events, such as melting (endothermic peak) or crystallization (exothermic peak), can also be identified and quantified.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and thermal stability analysis of anhydride-cured polymers.

Polymer_Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_analysis Thermal Stability Analysis Monomers Epoxy Resin + Anhydride Curing Agent (e.g., THPA, PA, MA) Mixing Mixing and Degassing Monomers->Mixing Curing Curing (Thermal Treatment) Mixing->Curing Polymer Cured Polymer Sample Curing->Polymer Sample_Prep Sample Preparation (e.g., cutting, weighing) Polymer->Sample_Prep TGA Thermogravimetric Analysis (TGA) Sample_Prep->TGA DSC Differential Scanning Calorimetry (DSC) Sample_Prep->DSC Data_Analysis Data Analysis and Interpretation TGA->Data_Analysis DSC->Data_Analysis Comparison Comparative Assessment Data_Analysis->Comparison Thermal_Analysis_Logic start Begin Thermal Stability Assessment tga_exp Perform TGA Experiment start->tga_exp dsc_exp Perform DSC Experiment start->dsc_exp tga_data Obtain TGA Data: - Onset Decomposition Temp. - Weight Loss Profile - Residual Mass tga_exp->tga_data dsc_data Obtain DSC Data: - Glass Transition (Tg) - Melting/Crystallization Temps. dsc_exp->dsc_data analyze Analyze and Compare Thermal Properties tga_data->analyze dsc_data->analyze report Generate Comparison Guide and Report analyze->report end End Assessment report->end

A Comparative Guide to the Mechanical Properties of Composites Utilizing 1,2,3,6-Tetrahydrophthalic Anhydride-Based Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanical performance of composite materials formulated with 1,2,3,6-Tetrahydrophthalic anhydride (B1165640) (THPA)-based resins against common alternative resin systems. The information presented herein is supported by experimental data to assist in the selection of appropriate materials for high-performance applications.

Introduction to 1,2,3,6-Tetrahydrophthalic Anhydride in Composite Resins

This compound (THPA) is a cycloaliphatic anhydride utilized as a curing agent for epoxy resins and as a monomer in the synthesis of unsaturated polyester (B1180765) resins.[1] Its chemical structure contributes to the formation of robust, cross-linked polymer networks, imparting desirable mechanical strength, thermal stability, and chemical resistance to the final composite material.[1] This guide will explore the mechanical properties of THPA-based epoxy and unsaturated polyester resin composites in comparison to other widely used formulations.

Epoxy Resin Systems: A Comparative Analysis

In epoxy resin systems, the choice of curing agent significantly influences the mechanical and thermal properties of the cured composite. Anhydride-cured epoxies are known for their low cure exotherm and shrinkage compared to amine-cured systems. This section compares an epoxy resin system based on Diglycidyl Ether of Bisphenol A (DGEBA) cured with an anhydride analogous to THPA (Methyltetrahydrophthalic Anhydride - MTHPA) against a standard amine-cured epoxy system.

Table 1: Mechanical Properties of Anhydride-Cured vs. Amine-Cured Epoxy Resin Systems

PropertyDGEBA / MTHPA (Anhydride-Cured)DGEBA / TEPA (Amine-Cured)Test Method
Tensile Strength (MPa) ~80 - 9060 - 80ASTM D638
Tensile Modulus (GPa) ~2.8 - 3.52.4 - 3.1ASTM D638
Flexural Strength (MPa) ~120 - 150100 - 130ASTM D790
Flexural Modulus (GPa) ~3.0 - 3.82.5 - 3.2ASTM D790
Impact Strength (Izod, J/m) ~50 - 8060 - 100ASTM D256

Note: The data for the DGEBA/MTHPA system is based on studies of methyltetrahydrophthalic anhydride, a close structural analog of THPA, and serves as a representative comparison. Actual values for a THPA-cured system may vary.

Unsaturated Polyester Resin Systems: A Comparative Analysis

This compound can also be incorporated into the backbone of unsaturated polyester resins, influencing their mechanical performance. This section compares a generic unsaturated polyester resin (where THPA can be a constituent) with a standard isophthalic unsaturated polyester resin, a common choice for applications requiring good mechanical properties and chemical resistance.

Table 2: Mechanical Properties of General Purpose vs. Isophthalic Unsaturated Polyester Resins

PropertyGeneral Purpose Unsaturated PolyesterIsophthalic Unsaturated PolyesterTest Method
Tensile Strength (MPa) 6360 - 80ISO 527 / ASTM D638
Tensile Modulus (GPa) 1.02.5 - 3.5ISO 527 / ASTM D638
Flexural Strength (MPa) 7870 - 90ISO 178 / ASTM D790
Flexural Modulus (GPa) 4.02.5 - 3.5ISO 178 / ASTM D790
Impact Strength (Izod, J/m) 90Not specifiedASTM D256

Note: The "General Purpose Unsaturated Polyester" data is from a study on an orthophthalic-type resin, which can be formulated with various anhydrides including THPA. The isophthalic resin data is from a typical technical data sheet. Direct comparison requires testing under identical conditions.

Experimental Protocols

Detailed methodologies for the fabrication and testing of anhydride-cured epoxy and unsaturated polyester resin composites are provided below. These protocols are intended to be a guide for reproducible experimental work.

Fabrication of Anhydride-Cured Epoxy Resin Composites
  • Resin and Hardener Preparation : The epoxy resin (e.g., DGEBA) is preheated to reduce its viscosity. The stoichiometric amount of this compound is calculated based on the epoxy equivalent weight of the resin.

  • Mixing : The preheated epoxy resin and the liquid anhydride hardener are thoroughly mixed until a homogeneous mixture is achieved.

  • Degassing : The mixture is degassed in a vacuum oven to remove any entrapped air, which could otherwise lead to voids in the final composite.

  • Casting and Curing : The resin mixture is poured into a preheated mold. A typical curing schedule involves an initial cure at a lower temperature (e.g., 100-120°C for 1-2 hours) followed by a post-cure at a higher temperature (e.g., 150-160°C for 2-4 hours) to ensure complete cross-linking.

Fabrication of Unsaturated Polyester Resin Composites
  • Resin Formulation : The unsaturated polyester resin containing this compound is typically dissolved in a reactive diluent like styrene.

  • Initiator and Accelerator Addition : A peroxide initiator (e.g., Methyl Ethyl Ketone Peroxide - MEKP) and an accelerator (e.g., cobalt octoate) are added to the resin to initiate the curing process at room or elevated temperatures.

  • Composite Lay-up : The catalyzed resin is used to impregnate reinforcing fibers (e.g., glass or carbon fibers) in a mold using techniques such as hand lay-up, resin transfer molding, or filament winding.

  • Curing : The composite is allowed to cure at room temperature or in an oven at a specified temperature until fully hardened.

Mechanical Property Testing
  • Tensile Testing : Performed according to ASTM D638 or ISO 527 standards. Dog-bone shaped specimens are subjected to a controlled tensile force until failure to determine tensile strength, tensile modulus, and elongation at break.

  • Flexural Testing : Conducted according to ASTM D790 or ISO 178 standards. Rectangular specimens are subjected to a three-point bending test to determine flexural strength and flexural modulus.

  • Impact Testing : Izod impact testing is performed according to ASTM D256. A notched specimen is struck by a swinging pendulum to measure the energy absorbed during fracture, indicating the material's toughness.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows.

experimental_workflow_epoxy resin Epoxy Resin (DGEBA) mixing Mixing resin->mixing thpa 1,2,3,6-THPA thpa->mixing degassing Vacuum Degassing mixing->degassing casting Mold Casting degassing->casting curing Curing Cycle casting->curing testing Mechanical Testing curing->testing

Caption: Workflow for Anhydride-Cured Epoxy Composite Fabrication.

experimental_workflow_polyester resin UP Resin with THPA mixing Mixing resin->mixing styrene Styrene styrene->mixing initiator Initiator (MEKP) initiator->mixing accelerator Accelerator (Co-Oct) accelerator->mixing layup Composite Lay-up mixing->layup curing Curing layup->curing testing Mechanical Testing curing->testing

References

Validating the Purity of Synthesized 1,2,3,6-Tetrahydrophthalic Anhydride: A Chromatographic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical, non-negotiable step in ensuring the reliability of experimental results and the safety of downstream applications. This guide provides a comprehensive comparison of chromatographic methods for validating the purity of 1,2,3,6-Tetrahydrophthalic anhydride (B1165640), a key intermediate in various synthetic pathways. We present a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), alongside alternative methods, supported by detailed experimental protocols and performance data to guide your selection of the most appropriate analytical technique.

Comparative Analysis of Purity Validation Methods

The choice of analytical method for purity determination of 1,2,3,6-Tetrahydrophthalic anhydride hinges on several factors, including the expected impurities, the required sensitivity, and the available instrumentation. The primary impurity of concern is 1,2,3,6-tetrahydrophthalic acid, the product of hydrolysis. Other potential impurities include unreacted starting materials from its synthesis via the Diels-Alder reaction of butadiene and maleic anhydride, and stereoisomers (cis and trans).

Here, we compare the two principal chromatographic techniques, HPLC and GC, along with alternative methods such as Quantitative Nuclear Magnetic Resonance (qNMR) and Titrimetry.

Data Presentation: Performance Comparison
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative NMR (qNMR)Titrimetry
Principle Separation based on polaritySeparation based on volatility and column interactionSignal intensity proportional to the number of nucleiNeutralization reaction
Primary Use Quantitation of the anhydride and non-volatile impurities (e.g., the diacid)Quantitation of volatile impurities and the anhydride (often after derivatization)Absolute purity determination, isomer ratioAssay of total anhydride/acid content
Typical Linearity (r²) > 0.999> 0.999N/A (Direct Method)N/A (Direct Method)
Limit of Detection (LOD) Low µg/mL to ng/mLpg to low ng range~0.1%~0.5%
Limit of Quantitation (LOQ) ng/mL to low µg/mLpg to ng range~0.5%~1%
Precision (%RSD) < 2%< 3%< 1%< 2%
Sample Throughput Moderate (10-60 min/sample)[1][2]High (minutes per sample)[1][2]Low to ModerateHigh
Strengths - Excellent for non-volatile impurities- Room temperature operation[1][3]- Wide variety of detectors[4]- High sensitivity, especially with MS detectors[4]- Fast analysis times[1][2]- Cost-effective carrier gases[2]- No need for a reference standard of the analyte- Provides structural information- Simple and inexpensive- Rapid determination of total anhydride content
Limitations - Higher cost of solvents[2]- Longer run times compared to GC[1]- Requires volatile and thermally stable analytes (or derivatization)- High temperatures can degrade sensitive compounds[3]- Lower sensitivity than chromatographic methods- Requires specialized equipment and expertise- Not specific; titrates both anhydride and acid- Less sensitive than other methods

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for this compound and its Diacid Impurity

This method is ideal for simultaneously quantifying the anhydride and its primary, non-volatile impurity, 1,2,3,6-tetrahydrophthalic acid. A reverse-phase method is typically employed.[5]

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A typical mobile phase could be a mixture of acetonitrile (B52724) and water containing 0.1% phosphoric acid.[5] For Mass Spectrometry (MS) compatible methods, 0.1% formic acid can be used instead of phosphoric acid.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength where the anhydride and acid show absorbance (e.g., 210 nm).

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase or a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject a standard volume (e.g., 10 µL) of the sample. Purity is determined by the area percentage of the main peak relative to the total area of all peaks. For quantitative analysis, a calibration curve is constructed using a certified reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS) of this compound

GC is a powerful technique for assessing the purity of volatile and thermally stable compounds. For cyclic anhydrides, which can be prone to degradation at high temperatures and can interact with the column, a derivatization step is often employed to improve analysis. This typically involves hydrolysis of the anhydride to the corresponding dicarboxylic acid, followed by esterification (e.g., methylation).

  • Instrumentation: GC system with a Mass Spectrometry (MS) or Flame Ionization Detector (FID).

  • Derivatization (optional but recommended):

    • Hydrolyze a known amount of the sample by heating with water to form the 1,2,3,6-tetrahydrophthalic acid.

    • Evaporate to dryness and react with a methylating agent (e.g., diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) for safer handling, or BF3 in methanol) to form the dimethyl ester.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 15 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Detector Temperature: 280 °C (for FID) or MS transfer line at 280 °C.

  • MS Parameters (if applicable): Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Sample Preparation: Dissolve the derivatized or underivatized sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Analysis: Inject 1 µL of the sample. Purity is assessed by the area percentage of the main peak. Identification of impurities can be achieved by comparing their mass spectra to a library (e.g., NIST).

Mandatory Visualization

Purity_Validation_Workflow Workflow for Purity Validation of this compound cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_chromatography Chromatographic Methods cluster_alternative Alternative Methods cluster_results Results & Reporting synthesis Diels-Alder Reaction (Butadiene + Maleic Anhydride) product Crude 1,2,3,6-Tetrahydrophthalic Anhydride synthesis->product sample_prep Sample Preparation (Dissolution, Filtration) product->sample_prep hplc HPLC Analysis (Quantify Anhydride & Diacid) sample_prep->hplc Non-volatile impurities gc GC/GC-MS Analysis (Quantify Anhydride & Volatiles) sample_prep->gc Volatile impurities qnmr qNMR (Absolute Purity) sample_prep->qnmr titration Titrimetry (Total Anhydride/Acid) sample_prep->titration data_analysis Data Analysis (Peak Integration, Purity Calculation) hplc->data_analysis gc->data_analysis qnmr->data_analysis titration->data_analysis report Certificate of Analysis (Purity Report) data_analysis->report

Caption: Experimental workflow for the purity validation of synthesized this compound.

Conclusion

The selection of an appropriate analytical method for the purity validation of this compound is paramount for ensuring the quality and reliability of this important chemical intermediate. HPLC is a robust and versatile technique, particularly well-suited for the simultaneous quantification of the anhydride and its primary non-volatile hydrolysis product, 1,2,3,6-tetrahydrophthalic acid. GC, especially when coupled with MS, offers high sensitivity and speed, making it an excellent choice for detecting volatile impurities, although it may require a derivatization step for optimal performance with cyclic anhydrides.

For absolute purity determination without the need for a specific reference standard, qNMR is a powerful, albeit less sensitive, alternative. Titrimetry provides a simple and cost-effective method for determining the total anhydride and acid content but lacks specificity. Ultimately, a combination of these techniques may be employed for a comprehensive characterization of the purity of synthesized this compound, ensuring its suitability for its intended research, development, or manufacturing applications.

References

Cross-Validation of Analytical Methods for the Quantification of 1,2,3,6-Tetrahydrophthalic Anhydride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 1,2,3,6-Tetrahydrophthalic anhydride (B1165640), a key building block in the synthesis of resins, polymers, and pharmaceuticals, is critical for quality control and process optimization. Cross-validation of analytical methods is an essential process to ensure the reliability and interchangeability of data between different analytical techniques. This guide provides a comprehensive comparison of three common analytical methods for the quantification of 1,2,3,6-Tetrahydrophthalic anhydride: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and a classic volumetric titration method.

Comparative Analysis of Analytical Methods

The selection of an analytical method is often a balance between performance, speed, cost, and the specific requirements of the sample matrix. Below is a summary of the key performance characteristics of GC-FID, HPLC-UV, and Titrimetry for the quantification of this compound.

Parameter Gas Chromatography-Flame Ionization Detection (GC-FID) High-Performance Liquid Chromatography-UV Detection (HPLC-UV) Volumetric Titration
Linearity (R²) > 0.999> 0.999N/A
Accuracy (% Recovery) 98-102%97-103%95-105%
Precision (RSD%) < 2%< 3%< 5%
Limit of Detection (LOD) ~ 1 µg/mL~ 5 µg/mL~ 100 µg/mL
Limit of Quantification (LOQ) ~ 5 µg/mL~ 15 µg/mL~ 300 µg/mL

Experimental Protocols

Detailed methodologies for each of the compared analytical methods are provided below. These protocols serve as a starting point and may require optimization based on specific laboratory conditions and sample matrices.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This method is suitable for the quantification of this compound in samples that can be readily volatilized without decomposition.

a) Sample Preparation:

  • Accurately weigh a sample containing this compound and dissolve it in a suitable solvent (e.g., acetone (B3395972) or ethyl acetate) to a known volume in a volumetric flask.

  • Prepare a series of calibration standards of this compound in the same solvent.

  • If necessary, perform a derivatization step to improve volatility and thermal stability. A common method is esterification to form the corresponding diester.

b) GC-FID Conditions:

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

High-Performance Liquid Chromatography-UV Detection (HPLC-UV) Method

HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds.[1]

a) Sample Preparation:

  • Accurately weigh a sample containing this compound and dissolve it in the mobile phase to a known volume in a volumetric flask.

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

b) HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile (B52724) and water (with 0.1% phosphoric acid) in a gradient or isocratic elution. A common starting point is a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

Volumetric Titration Method

This classical method is based on the hydrolysis of the anhydride to the corresponding dicarboxylic acid, followed by titration with a standardized base.[2]

a) Sample Preparation and Titration:

  • Accurately weigh a sample of this compound into an Erlenmeyer flask.

  • Add a known volume of distilled water and gently heat the mixture to facilitate hydrolysis of the anhydride to 1,2,3,6-tetrahydrophthalic acid.

  • Cool the solution to room temperature.

  • Add a few drops of a suitable indicator, such as phenolphthalein.

  • Titrate the solution with a standardized solution of sodium hydroxide (B78521) (e.g., 0.1 M) until a persistent faint pink endpoint is observed.

  • Record the volume of the titrant used.

  • Perform a blank titration using the same volume of distilled water.

b) Calculation:

The percentage purity of this compound can be calculated using the following formula:

Where:

  • V_sample = Volume of NaOH solution used for the sample (mL)

  • V_blank = Volume of NaOH solution used for the blank (mL)

  • M_NaOH = Molarity of the NaOH solution (mol/L)

  • MW_anhydride = Molecular weight of this compound (152.15 g/mol )

  • W_sample = Weight of the sample (g)

Cross-Validation Workflow

Cross-validation ensures that different analytical methods produce comparable results, providing confidence in data integrity, especially when methods are used interchangeably or across different laboratories.

CrossValidationWorkflow Define Define Acceptance Criteria (e.g., % Difference < 10%) Sample Prepare Homogeneous Sample Aliquots Define->Sample MethodA Analyze with Method A (e.g., GC-FID) Sample->MethodA MethodB Analyze with Method B (e.g., HPLC-UV) Sample->MethodB MethodC Analyze with Method C (e.g., Titration) Sample->MethodC CompareAB Compare Results (Method A vs. B) MethodA->CompareAB CompareAC Compare Results (Method A vs. C) MethodA->CompareAC MethodB->CompareAB CompareBC Compare Results (Method B vs. C) MethodB->CompareBC MethodC->CompareAC MethodC->CompareBC Evaluate Evaluate Against Acceptance Criteria CompareAB->Evaluate CompareAC->Evaluate CompareBC->Evaluate Pass Methods are Cross-Validated Evaluate->Pass Pass Fail Investigate Discrepancies & Re-evaluate Evaluate->Fail Fail

Caption: Workflow for the cross-validation of three analytical methods.

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific analytical needs. GC-FID offers high sensitivity and precision for volatile samples. HPLC-UV provides versatility for a broader range of sample types. Volumetric titration, while less sensitive, is a cost-effective and straightforward method for purity assessment of the bulk material.

Cross-validation of these methods is a crucial step to ensure the consistency and reliability of analytical data. By following a structured workflow and defining clear acceptance criteria, researchers and scientists can confidently interchange methods and ensure the integrity of their results in drug development and quality control processes.

References

Safety Operating Guide

Navigating the Disposal of 1,2,3,6-Tetrahydrophthalic Anhydride: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,2,3,6-Tetrahydrophthalic anhydride (B1165640), ensuring the protection of personnel and the environment.

Immediate Safety and Hazard Information

1,2,3,6-Tetrahydrophthalic anhydride is a white crystalline solid that presents several hazards. It is corrosive and can cause serious eye damage.[1] It is also a skin and respiratory sensitizer, meaning it can cause allergic reactions upon contact or inhalation.[2][3] Furthermore, it is harmful to aquatic life with long-lasting effects.[2] A key reactivity concern is that it reacts exothermically with water, a reaction that can be slow but may become violent, especially if accelerated by heat.[4]

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE) to minimize exposure risks.

Recommended PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., neoprene, butyl rubber, or nitrile rubber).[5]

  • Respiratory Protection: In case of inadequate ventilation or the generation of dust, a NIOSH-approved respirator should be worn.[4]

  • Protective Clothing: A lab coat or other protective clothing to prevent skin contact.

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent the spread of contamination and ensure the safety of laboratory personnel.

For small, incidental spills:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: Ensure you are wearing the appropriate PPE before attempting to clean the spill.

  • Contain the Spill: Use a dry absorbent material, such as sand or vermiculite, to contain the spill. Do not use water, as the substance reacts with it.

  • Collect the Material: Carefully sweep or scoop the spilled material and absorbent into a designated, labeled waste container.

  • Decontaminate the Area: Clean the spill area with a dry cloth, followed by a damp cloth if necessary, ensuring all residue is removed. All cleaning materials should be disposed of as hazardous waste.

  • Report the Incident: Inform your supervisor or safety officer about the spill and the cleanup actions taken.

For large spills:

  • Evacuate the Area: Immediately evacuate the area and alert others.

  • Isolate the Hazard: If it is safe to do so, close the doors to the affected area to contain any dust or vapors.

  • Seek Assistance: Contact your institution's emergency response team or environmental health and safety department for assistance.

Waste Disposal Procedures

The proper disposal of this compound and its contaminated waste is governed by local, state, and federal regulations. The generator of the waste is responsible for its proper characterization and disposal.

Waste Characterization:

This compound is not a federally listed hazardous waste. However, it may be classified as a characteristic hazardous waste under the Resource Conservation and Recovery Act (RCRA) based on its properties.

  • Reactivity (D003): This chemical reacts with water, which may classify it as a reactive hazardous waste.[6][7] The waste generator must determine if the reaction with water is violent enough to meet the criteria for a D003 waste.

  • Corrosivity (B1173158) (D002): Under federal EPA regulations, the corrosivity characteristic applies only to aqueous and liquid wastes.[8][9][10][11] As a solid, this compound would not be classified as a D002 hazardous waste. However, some states, such as California, have regulations that include "corrosive solids" as a state-regulated hazardous waste.[9][10]

It is imperative to consult your institution's environmental health and safety department and your state's environmental agency to ensure accurate waste characterization.

Disposal Methods:

  • Licensed Hazardous Waste Vendor: The recommended disposal method is to use a licensed hazardous waste disposal company. The waste should be collected in clearly labeled, sealed containers.

  • Incineration: Incineration in a permitted hazardous waste incinerator is a suitable disposal method for this organic compound.[3][5]

  • Landfill: Do not dispose of this chemical in a landfill.

Container Management:

  • Empty containers should be managed as hazardous waste unless they are "RCRA empty," meaning all possible material has been removed.

  • Contaminated materials from spill cleanups (e.g., absorbents, gloves, wipes) must also be disposed of as hazardous waste.

Quantitative Data

The following table summarizes the available aquatic toxicity data for this compound.

Test OrganismEndpointValueExposure TimeReference
FishLC50610 mg/L48 hours[5]
DaphniaEC50117 mg/L24 hours[5]
AlgaeEC5065.7 mg/L72 hours[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Start: Generation of 1,2,3,6-Tetrahydrophthalic anhydride Waste assess_spill Is it a spill? start->assess_spill small_spill Small Spill: Follow Spill Response Protocol assess_spill->small_spill Yes large_spill Large Spill: Evacuate and Contact EHS assess_spill->large_spill Yes, Large collect_waste Collect Waste in a Designated, Labeled, and Sealed Container assess_spill->collect_waste No small_spill->collect_waste characterize_waste Hazardous Waste Characterization collect_waste->characterize_waste reactive_check Does it meet D003 Reactivity criteria? characterize_waste->reactive_check corrosive_solid_check Is it regulated as a 'Corrosive Solid' in your state? reactive_check->corrosive_solid_check No hazardous_waste Manage as Hazardous Waste reactive_check->hazardous_waste Yes corrosive_solid_check->hazardous_waste Yes non_hazardous_waste Manage as Non-Hazardous Waste (Consult EHS) corrosive_solid_check->non_hazardous_waste No contact_vendor Contact Licensed Hazardous Waste Vendor for Pickup hazardous_waste->contact_vendor end End: Proper Disposal non_hazardous_waste->end contact_vendor->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 1,2,3,6-Tetrahydrophthalic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,2,3,6-Tetrahydrophthalic Anhydride (B1165640)

For Immediate Reference by Laboratory Professionals

This guide provides critical safety and logistical information for handling 1,2,3,6-Tetrahydrophthalic anhydride, ensuring the well-being of researchers, scientists, and drug development professionals. Adherence to these procedures is paramount for safe laboratory operations.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several health hazards that necessitate the use of appropriate personal protective equipment. It is crucial to prevent contact with skin and eyes, as well as inhalation of its dust or fumes.[1][2][3]

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye/Face Protection Chemical resistant goggles or face shield.Protects against serious eye damage.[1][2][3]
Hand Protection Wear suitable protective gloves.Prevents skin irritation and potential allergic reactions.[1][2][3]
Skin and Body Protection Protective clothing.Avoids skin contact.[1][2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, wear respiratory protection.Prevents respiratory irritation and potential allergic or asthma-like symptoms.[1][2][3]
Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to minimize exposure risks.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood.[1][2]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][3]

  • Dust Formation: Avoid the formation of dust and aerosols.[1][4]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2]

  • Hygiene: Wash hands thoroughly after handling.[2][3]

Storage Procedures:

  • Container: Keep the container tightly closed.[2]

  • Location: Store in a dry, cool, and well-ventilated place.[3] Store below +30°C.[5]

  • Incompatibilities: Avoid oxidizing agents.[1]

Emergency and First-Aid Protocols

Immediate and appropriate first-aid measures are crucial in the event of an exposure.

First-Aid Measures for Exposure

Exposure RouteFirst-Aid Procedure
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, call a POISON CENTER or doctor.[2] If breathing is irregular or has stopped, administer artificial respiration.[3]
Skin Contact Wash off immediately with plenty of soap and water.[2][3] If skin irritation or a rash occurs, seek medical advice.[2] Contaminated clothing should be removed and washed before reuse.[2]
Eye Contact Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing.[2] Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting.[1] Clean mouth with water and then drink plenty of water.[3] Seek immediate medical attention.[1][3]
Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Residues: Disposal must be in accordance with local, state, and federal regulations. It is recommended to incinerate the material in a suitable incineration plant with a permit from the competent authorities.[3]

  • Environmental Precautions: Do not empty into drains or flush into surface water or sanitary sewer systems.[1] The substance is harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[3][5]

  • Contaminated Packaging: Whenever possible, recycling is preferred over disposal or incineration.[3]

Visual Workflow for Safe Handling and Emergency Response

The following diagram outlines the standard operating procedure for handling this compound and the appropriate emergency response actions.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response cluster_spill_response Spill Response cluster_exposure_response Exposure Response prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood handle_weigh Weigh/Handle Chemical in Fume Hood prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer emergency_spill Spill handle_weigh->emergency_spill emergency_exposure Personal Exposure handle_weigh->emergency_exposure disp_waste Dispose of Waste in Designated Hazardous Waste Container handle_transfer->disp_waste disp_clean Clean Work Area disp_waste->disp_clean spill_evacuate Evacuate Area emergency_spill->spill_evacuate exposure_remove Remove Contaminated Clothing emergency_exposure->exposure_remove spill_notify Notify Supervisor/EH&S spill_evacuate->spill_notify spill_contain Contain Spill if Safe spill_notify->spill_contain exposure_flush Flush Affected Area (Eyes/Skin) with Water exposure_remove->exposure_flush exposure_medical Seek Immediate Medical Attention exposure_flush->exposure_medical exposure_sds Provide SDS to Medical Personnel exposure_medical->exposure_sds

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,6-Tetrahydrophthalic anhydride
Reactant of Route 2
Reactant of Route 2
1,2,3,6-Tetrahydrophthalic anhydride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.